p-Nitrobenzyl tosylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-11-2-8-14(9-3-11)21(18,19)20-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKWWMLNUQOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063480 | |
| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4450-68-4 | |
| Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4450-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrobenzyl tosylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004450684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
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| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of p-Nitrobenzyl Tosylate from p-Nitrobenzyl Alcohol
Abstract
This technical guide provides a comprehensive overview of the synthesis of p-nitrobenzyl tosylate from p-nitrobenzyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and discusses critical aspects of reaction optimization, safety, and product characterization. The synthesis, a cornerstone reaction in organic chemistry, transforms a poor leaving group (hydroxyl) into an excellent one (tosylate), rendering the p-nitrobenzyl moiety susceptible to nucleophilic substitution. This guide emphasizes the causality behind experimental choices to ensure both high yield and purity, reflecting a commitment to scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a pivotal intermediate in organic synthesis, primarily valued for its role as a potent electrophile. The molecule's reactivity stems from two key structural features: the tosylate group, an excellent leaving group, and the electron-withdrawing p-nitro group, which enhances the electrophilicity of the benzylic carbon.[1] This heightened reactivity makes it an invaluable reagent for introducing the p-nitrobenzyl group into various molecules.
The p-nitrobenzyl group itself serves as a versatile protecting group for carboxylic acids and amines in complex multi-step syntheses. Its stability under a range of reaction conditions, combined with its facile removal via reduction of the nitro group, underscores its utility in the synthesis of pharmaceuticals, including β-lactam antibiotics.[1] Furthermore, derivatives of this compound are employed as probes in chemical biology to investigate enzymatic reactions.[1]
Mechanistic Insights: The Chemistry of Tosylation
The synthesis of this compound from p-nitrobenzyl alcohol is an esterification reaction involving the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] The presence of a base is critical to the success of this reaction for two primary reasons.
First, the base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[1] Second, in many protocols, particularly those employing pyridine or related amines, the base can act as a nucleophilic catalyst. It initially reacts with TsCl to form a highly reactive N-tosylpyridinium salt intermediate. This intermediate is a more potent tosylating agent than TsCl itself, facilitating a more efficient reaction with the alcohol.[2]
The choice of base and solvent is paramount, as it can significantly influence the reaction pathway and the distribution of products. For instance, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can favor the formation of p-nitrobenzyl chloride as a byproduct through a nucleophilic substitution reaction where the chloride ion displaces the newly formed tosylate group.[1][3][4]
Experimental Protocol: A Validated High-Yield Synthesis
This section outlines a robust and high-yield protocol for the synthesis of this compound, adapted from a patented method that emphasizes control over reaction conditions to maximize purity and yield.[1][5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.10 mole of alcohol) | Moles | Notes |
| p-Nitrobenzyl alcohol | 153.14 | 15.3 g | 0.10 | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 22.9 g | 0.12 | Slight excess ensures complete reaction |
| Dicyclohexylamine | 181.32 | 19.9 g (24.5 mL) | 0.11 | Acts as the base |
| Acetone | 58.08 | 200 mL | - | Anhydrous, as solvent |
| Carbon Tetrachloride | 153.82 | 300 mL | - | For recrystallization |
| Water | 18.02 | 300 mL | - | For precipitation |
Step-by-Step Procedure
-
Reaction Setup : In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 15.3 g (0.10 mole) of p-nitrobenzyl alcohol and 22.9 g (0.12 mole) of p-toluenesulfonyl chloride in 200 mL of anhydrous acetone.[5]
-
Initiation of Reaction : Begin stirring the solution. No significant reaction is expected at this stage.[5]
-
Addition of Base : Over a period of 10 minutes, add 19.9 g (0.11 mole) of dicyclohexylamine dropwise from the dropping funnel.[5]
-
Temperature Control : The reaction is mildly exothermic. Maintain the internal temperature between 25°C and 35°C by using an ice bath as needed. A precipitate of dicyclohexylamine hydrochloride will begin to form during the addition.[5]
-
Reaction Completion : After the addition of the base is complete, continue stirring the reaction mixture for an additional 10 minutes, ensuring the temperature remains around 25°C.[5]
-
Isolation of Byproduct : Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.[5]
-
Product Precipitation : Transfer the filtrate to a larger beaker and add 300 mL of water while stirring. A heavy precipitate of this compound will form.[5]
-
Initial Product Isolation : Collect the crude product by filtration and allow it to air dry. The expected yield of the somewhat impure product is approximately 32 g.[5]
-
Purification by Recrystallization : Dissolve the crude product in 300 mL of carbon tetrachloride. Filter the solution to remove any minor insoluble impurities.[5]
-
Final Product Crystallization : Refrigerate the filtrate overnight. The purified this compound will crystallize.[5]
-
Final Product Collection and Drying : Collect the crystalline product by filtration and dry it. The expected yield of the purified product is approximately 27 g (88% yield), with a melting point of 100-102°C.[5]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 100-102°C.[5]
-
Thin Layer Chromatography (TLC): A TLC analysis on silica gel should show a single spot, confirming the absence of starting material and major impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of both the p-nitrobenzyl and tosyl groups, the benzylic methylene protons, and the methyl protons of the tosyl group. Expected chemical shifts (in CDCl₃) would be approximately: δ 8.2 (d, 2H), 7.8 (d, 2H), 7.5 (d, 2H), 7.4 (d, 2H), 5.2 (s, 2H), 2.5 (s, 3H).
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for all the carbon atoms in the molecule.
-
Safety and Handling
Adherence to strict safety protocols is essential when performing this synthesis.
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is corrosive and causes severe skin burns and eye damage.[6][7] It is also moisture-sensitive and will hydrolyze to produce hydrochloric acid.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6][8][9] Handle TsCl in a well-ventilated fume hood.[6][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] Use non-sparking tools and prevent the formation of dust and aerosols.[8]
-
Storage: Store in a dry, well-closed container away from moisture.[6][8]
-
-
Solvents: Acetone and carbon tetrachloride are flammable and should be handled with care, away from ignition sources. Carbon tetrachloride is also toxic and should be handled in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of this compound from p-nitrobenzyl alcohol is a well-established and highly efficient transformation that provides a valuable intermediate for organic synthesis. By carefully controlling reaction parameters such as temperature, solvent, and the choice of base, high yields of the pure product can be reliably obtained. The protocol detailed in this guide, coupled with a thorough understanding of the underlying reaction mechanism and stringent adherence to safety precautions, provides a solid foundation for the successful synthesis and application of this important chemical entity in research and development.
References
-
4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, February 22). Retrieved January 21, 2026, from [Link]
- Bottorff, E. M. (1973). Preparation of nitrobenzyl alcohol mesylates and tosylates. U.S. Patent No. 3,745,188. Washington, DC: U.S. Patent and Trademark Office.
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EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
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p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
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Wang, F., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5981-5991. Retrieved from [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - ResearchGate. (2011, October 16). Retrieved January 21, 2026, from [Link]
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Synthetic Approach of p-Nitrobenzyl alcohol - Chempedia - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to p-Nitrobenzyl Tosylate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of an Activated Benzyl Moiety
In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. p-Nitrobenzyl tosylate, a crystalline solid, emerges as a reagent of significant interest due to the unique interplay of its constituent moieties. The tosylate group, a superlative leaving group, renders the benzylic carbon highly susceptible to nucleophilic attack. This inherent reactivity is further amplified by the potent electron-withdrawing nature of the para-nitro group, which serves to stabilize the transition state of nucleophilic substitution reactions.[1][2]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into the mechanistic underpinnings of its reactivity, and presents detailed, field-proven protocols for its synthesis and application as a versatile protecting group for carboxylic acids. The content herein is curated to provide researchers and drug development professionals with the technical insights necessary for the effective and safe utilization of this valuable synthetic tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₃NO₅S | [3] |
| Molecular Weight | 307.32 g/mol | [1][3] |
| Appearance | White to beige crystalline powder | |
| Melting Point | 100-102 °C | [4] |
| Solubility | ||
| Dichloromethane | High solubility | |
| Chloroform | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | High solubility | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | |
| Water | Insoluble | |
| CAS Number | 4450-68-4 | [1] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.
| Technique | Key Features and Observed Shifts | Source(s) |
| ¹H NMR | * ~8.17 ppm (d): Protons on the nitro-substituted aromatic ring, ortho to the nitro group. | [2] |
| * ~7.30-7.99 ppm (m): Protons on the tosyl aromatic ring and the remaining protons on the nitro-substituted ring. | [2] | |
| * ~5.14 ppm (s): Benzylic protons (-CH₂-). | [2] | |
| * ~2.45 ppm (s): Methyl protons of the tosyl group (-CH₃). | [2] | |
| ¹³C NMR | * Aromatic Carbons: Expected in the range of 120-150 ppm. The carbon bearing the nitro group will be downfield. | [5] |
| * Benzylic Carbon (-CH₂-): Expected around 70 ppm. | [6] | |
| * Methyl Carbon (-CH₃): Expected around 21 ppm. | [6] | |
| Infrared (IR) | * ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂). | [7] |
| * ~1360 and ~1175 cm⁻¹: Asymmetric and symmetric stretching of the sulfonate group (S=O). | [7] | |
| * ~3100-3000 cm⁻¹: Aromatic C-H stretching. | [8] | |
| * ~1600 and ~1450 cm⁻¹: Aromatic C=C stretching. | [8] | |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 307. | [2] |
| * Key Fragments: Fragmentation is expected to involve cleavage of the C-O bond of the ester and the S-O bond, leading to fragments corresponding to the p-nitrobenzyl cation (m/z = 136) and the tosyl cation (m/z = 155) or tropylium ion derived from the benzyl moiety. | [9] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily derived from its role as a potent electrophile in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[10][11]
The Driving Forces of Reactivity
Two key structural features dictate the high reactivity of this compound:
-
The Tosylate Leaving Group: The p-toluenesulfonate (tosylate) anion is an exceptionally stable species due to the delocalization of its negative charge across the three oxygen atoms and the aromatic ring. This stability makes it an excellent leaving group, facilitating the departure from the benzylic carbon during nucleophilic attack.[1]
-
The Electron-Withdrawing Nitro Group: The nitro group at the para position exerts a strong -I (inductive) and -R (resonance) effect. This electron withdrawal significantly increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. The resonance effect also stabilizes the developing negative charge in the transition state of an Sₙ2 reaction.[1][2]
Caption: Sₙ2 mechanism of nucleophilic substitution on this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented high-yield method.[4]
Materials:
-
p-Nitrobenzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dicyclohexylamine
-
Acetone (anhydrous)
-
Carbon tetrachloride
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitrobenzyl alcohol (0.10 mol) and p-toluenesulfonyl chloride (0.12 mol) in acetone (150 mL).
-
Cool the reaction mixture in an ice bath to maintain a temperature between 25-35°C.
-
Slowly add dicyclohexylamine (0.11 mol) to the stirred solution over a period of 10 minutes. A precipitate of dicyclohexylamine hydrochloride will form.
-
After the addition is complete, continue stirring the mixture for an additional 10 minutes at the same temperature.
-
Filter the precipitate of dicyclohexylamine hydrochloride and wash it with a small amount of cold acetone.
-
Combine the filtrate and the washings, and then add 300 mL of water with stirring. A precipitate of this compound will form.
-
Collect the crude product by filtration and air-dry.
-
For purification, dissolve the crude product in 300 mL of carbon tetrachloride and filter to remove any insoluble impurities.
-
Cool the filtrate in a refrigerator overnight to induce crystallization.
-
Collect the purified this compound crystals by filtration. An 88% yield of product with a melting point of 100-102°C can be expected.
Caption: Workflow for the synthesis of this compound.
Application: Protection of Carboxylic Acids
p-Nitrobenzyl esters are valuable for protecting carboxylic acids, particularly in peptide synthesis, due to their stability to acidic conditions.[12]
Esterification Protocol:
Materials:
-
Carboxylic acid
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting p-nitrobenzyl ester by column chromatography or recrystallization.
Deprotection of p-Nitrobenzyl Esters:
The p-nitrobenzyl group can be cleaved under various conditions, offering synthetic flexibility.
Method 1: Reductive Cleavage with Sodium Dithionite [3]
-
Dissolve the p-nitrobenzyl ester in a mixture of an organic solvent (e.g., acetonitrile or THF) and water.
-
Add sodium dithionite (Na₂S₂O₄) and a mild base such as sodium bicarbonate (NaHCO₃).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the product with an appropriate organic solvent.
Method 2: Cleavage with Indium in Aqueous Ethanol [12]
-
Dissolve the p-nitrobenzyl ester in a mixture of ethanol and aqueous ammonium chloride.
-
Add indium metal powder.
-
Heat the mixture to reflux until the reaction is complete.
-
Filter the reaction mixture to remove the indium salts.
-
Acidify the filtrate and extract the carboxylic acid.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[13]
-
Skin Contact: Causes skin irritation. In case of contact, wash the affected area thoroughly with soap and water.[13]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its enhanced electrophilicity, a consequence of the synergistic effects of the nitro and tosylate groups, makes it an excellent choice for introducing the p-nitrobenzyl moiety. This functionality serves as a robust protecting group for carboxylic acids, with multiple deprotection strategies available to suit various synthetic schemes. The protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to confidently and safely incorporate this compound into their synthetic endeavors, thereby facilitating the advancement of their research and development objectives.
References
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Supporting Information - The Royal Society of Chemistry. [Link]
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Vedantu. Write the mechanism of nucleophilic substitution when class 12 chemistry CBSE. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Chegg.com. Solved please label and interpet the IR for p-nitrobenzyl. [Link]
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The Versatile Role of p-Nitrobenzyl Tosylate in Modern Organic Chemistry: A Technical Guide
For Immediate Release
Indianapolis, IN – January 21, 2026 – In the intricate landscape of organic synthesis, the strategic use of protecting groups and reactive intermediates is paramount to the successful construction of complex molecules. Among the arsenal of reagents available to the modern chemist, p-Nitrobenzyl tosylate has emerged as a cornerstone, offering a unique combination of reactivity and stability that makes it invaluable in a multitude of applications. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, mechanisms, and diverse applications of this powerful reagent.
Introduction: The Chemical Utility of this compound
This compound, systematically named (4-nitrophenyl)methyl 4-methylbenzenesulfonate, is a crystalline solid that serves as a potent electrophile. Its utility stems from the convergence of two key structural features: the excellent leaving group ability of the tosylate moiety and the electron-withdrawing nature of the p-nitro group, which enhances the electrophilicity of the benzylic carbon. This heightened reactivity makes it an efficient agent for the introduction of the p-nitrobenzyl (PNB) group onto a variety of nucleophilic functional groups.
The PNB group, in turn, is a versatile protecting group, particularly for carboxylic acids, alcohols, and phenols. Its stability under a range of reaction conditions, coupled with the multiple methods available for its selective removal, provides chemists with a robust tool for multi-step synthetic campaigns. This guide will delve into the practical aspects of its use, from its preparation to its strategic deployment in complex synthetic challenges.
Synthesis of this compound: A Reliable and High-Yielding Protocol
The most common and efficient method for the synthesis of this compound involves the reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Nitrobenzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dicyclohexylamine
-
Acetone
-
Water
-
Carbon tetrachloride (optional, for recrystallization)
Procedure:
-
Dissolve p-nitrobenzyl alcohol (1.0 equivalent) and p-toluenesulfonyl chloride (1.2 equivalents) in acetone.
-
With stirring, add dicyclohexylamine (1.1 equivalents) dropwise over a period of 10 minutes. Maintain the reaction temperature between 25-35°C, using an ice bath for cooling as the reaction is exothermic.[2]
-
A precipitate of dicyclohexylamine hydrochloride will form during the addition.[2]
-
After the addition is complete, continue stirring for an additional 10 minutes at approximately 25°C.[2]
-
Filter the reaction mixture to remove the dicyclohexylamine hydrochloride precipitate.
-
Dilute the filtrate with water (approximately 3 volumes relative to the initial acetone volume) and stir for 15 minutes. A heavy precipitate of this compound will form.[2]
-
Collect the product by filtration and air dry.
-
For further purification, the crude product can be dissolved in a minimal amount of a suitable solvent like carbon tetrachloride, filtered to remove any minor insoluble impurities, and then allowed to recrystallize upon cooling.[2]
Yield: This procedure typically affords this compound in high yields, often exceeding 85%.[1]
Causality of Experimental Choices: The use of dicyclohexylamine as a base is strategic. Its hydrochloride salt is poorly soluble in acetone, leading to its precipitation from the reaction mixture. This application of Le Chatelier's principle drives the reaction towards completion and simplifies the purification process.[1] Maintaining the temperature is crucial to prevent potential side reactions.
Core Application: The p-Nitrobenzyl Group as a Robust Protecting Group
The primary and most widespread application of this compound is for the introduction of the p-nitrobenzyl (PNB) protecting group. This group is particularly effective for masking the reactivity of carboxylic acids, alcohols, and phenols during multi-step syntheses.[1]
Protection of Carboxylic Acids
The esterification of carboxylic acids with this compound provides stable p-nitrobenzyl esters. This protection strategy is frequently employed in the synthesis of complex molecules, including β-lactam antibiotics.[1]
Materials:
-
Carboxylic acid
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
Acetone (or other suitable aprotic solvent)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in acetone.
-
Add triethylamine (1.1 equivalents) to the solution to form the carboxylate salt in situ.
-
To this mixture, add a solution of this compound (1.05 equivalents) in acetone.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the triethylammonium tosylate salt can be removed by filtration or the solvent can be evaporated and the residue partitioned between an organic solvent and water.
-
The organic layer is then washed, dried, and concentrated to yield the p-nitrobenzyl ester.
Mechanism of Protection: The reaction proceeds via a standard SN2 mechanism, where the carboxylate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the tosylate leaving group.
Sources
p-Nitrobenzyl Tosylate: A Technical Guide to a Powerful Electrophile in Substitution Reactions
Introduction: The Strategic Importance of p-Nitrobenzyl Tosylate
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the precise and predictable formation of carbon-heteroatom bonds is a foundational requirement. This compound (PNBT) has emerged as a cornerstone reagent for this purpose, serving as a potent electrophile for a wide array of nucleophilic substitution reactions. Its utility stems from a meticulously balanced molecular architecture: a benzylic carbon activated for nucleophilic attack, a superior leaving group to facilitate the reaction, and a versatile functional handle (the nitro group) that enables further transformations or serves as a stable protecting group.
This technical guide provides an in-depth analysis of this compound, moving beyond simple procedural descriptions to elucidate the causal chemical principles governing its reactivity. We will explore its electronic structure, mechanistic pathways in substitution reactions, and its field-proven applications, supported by detailed experimental protocols for both its synthesis and its use in a representative substitution reaction.
Physicochemical Properties of this compound
A clear understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design.
| Property | Value | Source |
| Chemical Name | (4-nitrophenyl)methyl 4-methylbenzenesulfonate | - |
| Molecular Formula | C₁₄H₁₃NO₅S | [1][2] |
| Molecular Weight | 307.32 g/mol | [1][2] |
| CAS Number | 4450-68-4 | [3] |
| Appearance | White to beige or yellow crystalline solid | [4][5] |
| Melting Point | 100-102 °C | [4] |
| Solubility | Soluble in acetone, chloroform, carbon tetrachloride; limited solubility in water. | [4] |
The Electronic Landscape: Deconstructing Reactivity
The efficacy of this compound as an electrophile is not coincidental; it is the direct result of the synergistic electronic effects of its constituent parts: the tosylate leaving group and the p-nitrobenzyl scaffold.
The Tosylate Group: An Engineered Leaving Group
Alcohols are notoriously poor substrates for direct substitution reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group. The conversion of an alcohol to a p-toluenesulfonate (tosylate) ester dramatically enhances its reactivity. The tosylate anion is an exceptionally stable, weak base, making it an excellent leaving group.[6][7] This stability arises from extensive resonance delocalization of the negative charge across the three sulfonyl oxygens and the aromatic ring.[6][8] The pKa of the conjugate acid, p-toluenesulfonic acid, is approximately -2.8, underscoring the stability of the corresponding anion.[7]
The p-Nitro Group: Activating the Electrophilic Center
The defining feature of this compound is the nitro group (NO₂) positioned para to the benzylic carbon. The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (via the sigma bonds) and, more significantly, the resonance effect (via the pi system).[3][9][10][11] This potent electron withdrawal has a profound impact:
-
Increased Electrophilicity: It pulls electron density away from the benzylic carbon, creating a more pronounced partial positive charge (δ+). This makes the carbon atom a harder electrophile and significantly more susceptible to attack by nucleophiles.[3][10]
-
Mechanistic Bias: It destabilizes the formation of a full positive charge on the benzylic carbon, which has critical implications for the reaction mechanism.
Caption: Electronic effects governing the reactivity of this compound.
Mechanistic Considerations: A Preference for the Sₙ2 Pathway
Benzylic substrates are unique in that they can potentially react via both Sₙ1 (unimolecular, stepwise) and Sₙ2 (bimolecular, concerted) mechanisms.[12][13] The benzylic position can stabilize both a carbocation intermediate (favoring Sₙ1) and the transition state of an Sₙ2 reaction.[12]
However, with this compound, the powerful electron-withdrawing nature of the nitro group strongly disfavors the formation of a benzyl carbocation. A carbocation is an electron-deficient species, and an adjacent, potent electron-withdrawing group would severely destabilize it, raising the activation energy for the Sₙ1 pathway. Consequently, this compound exhibits a strong preference for the Sₙ2 mechanism , especially with good nucleophiles.[14]
The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the tosylate leaving group.[14][15] This leads to an inversion of stereochemistry if the carbon is a chiral center.
Caption: The concerted Sₙ2 mechanism favored by this compound.
Applications in Advanced Synthesis
The predictable reactivity and structural features of this compound make it a valuable tool in several areas of chemical synthesis.
Installation of the p-Nitrobenzyl (PNB) Protecting Group
Protecting groups are temporary modifications to functional groups that prevent them from reacting under specific conditions.[4] The p-nitrobenzyl (PNB) group is a robust protecting group for carboxylic acids (as PNB esters) and amines (as PNB carbamates).[3][16] this compound serves as an efficient reagent for installing this group via an Sₙ2 reaction with a carboxylate salt or an amine.
The PNB group offers distinct advantages:
-
Stability: It is stable to a wide range of reaction conditions, including acidic environments that would cleave other protecting groups like Boc.
-
Orthogonal Deprotection: The PNB group is typically removed under neutral conditions via reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C, or with zinc dust in acetic acid). This orthogonality is crucial in complex syntheses.
-
Photolability: The nitrobenzyl moiety is a classic photolabile protecting group, meaning it can be cleaved with UV light, allowing for spatiotemporal control over the release of the protected molecule.[3][17][18][19]
Intermediate in Drug Development and Bioactive Molecule Synthesis
As a potent and reliable alkylating agent, this compound is used to introduce the p-nitrobenzyl moiety into various molecular scaffolds. This is a common strategy in the synthesis of pharmaceuticals and biologically active probes. For instance, it can be used in the N-alkylation of heterocyclic compounds like azoles to generate derivatives with potential antifungal properties.[4] It serves as a safer, crystalline alternative to the highly vesicant (blister-causing) p-nitrobenzyl halides.[4]
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the preparation and application of this compound. All operations should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Part A: Synthesis of this compound
This procedure is adapted from a high-yield synthesis method.[4]
-
Materials & Setup:
-
p-Nitrobenzyl alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Dicyclohexylamine (DCHA, 1.1 eq)
-
Acetone (anhydrous)
-
Round-bottom flask with magnetic stirrer, ice-water bath, addition funnel.
-
-
Procedure:
-
Dissolve p-nitrobenzyl alcohol (e.g., 15.0 g, 0.10 mol) and TsCl (e.g., 23.0 g, 0.12 mol) in acetone (e.g., 150 mL) in the round-bottom flask.
-
Cool the stirred solution to maintain an internal temperature of 25-35 °C using the ice bath.
-
Slowly add dicyclohexylamine (e.g., 20.0 g, 0.11 mol) dropwise over 10-15 minutes. A precipitate of dicyclohexylamine hydrochloride will form.
-
After the addition is complete, continue stirring the mixture at ~25 °C for an additional 10-20 minutes.
-
Filter the reaction mixture to remove the dicyclohexylamine hydrochloride precipitate.
-
Dilute the filtrate with 2 volumes of cold water (e.g., 300 mL) and stir vigorously for 15 minutes. A heavy precipitate of the product will form.
-
Collect the solid product by suction filtration and air dry.
-
Purification (Optional but Recommended): Recrystallize the crude product from carbon tetrachloride or chloroform to yield pure this compound as a crystalline solid.[4]
-
-
Validation:
Part B: Representative Sₙ2 Reaction - N-Alkylation of Aniline
This protocol illustrates the use of an alkyl tosylate as an alkylating agent for an amine, a fundamental transformation in drug development.[20][21]
-
Materials & Setup:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer, reflux condenser, and heating mantle.
-
-
Procedure:
-
To the round-bottom flask, add aniline (e.g., 0.93 g, 10 mmol), anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol), and acetonitrile (e.g., 50 mL).
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Add this compound (e.g., 3.38 g, 11 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃ and potassium tosylate).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(4-nitrobenzyl)aniline.
-
Caption: Experimental workflow for the synthesis and application of PNBT.
Safety and Handling
This compound and related reagents demand careful handling. While it is a crystalline solid and considered a safer alternative to p-nitrobenzyl halides, it is a potent alkylating agent and should be treated as a hazardous substance.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Engineering Controls: Use of a powder-containment hood is recommended when weighing out the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in accordance with local, state, and federal regulations for hazardous materials.[22]
Conclusion
This compound is a highly effective and versatile electrophile whose reactivity is rationally designed through the synergistic effects of a superior leaving group and an electronically activated benzylic system. Its strong preference for the Sₙ2 pathway ensures predictable and high-yielding substitution reactions with a broad range of nucleophiles. Its role as a key reagent for installing the robust p-nitrobenzyl protecting group, coupled with its utility as a general alkylating agent, cements its importance in the toolkit of researchers and professionals in drug development and advanced organic synthesis. The self-validating protocols provided herein offer a reliable foundation for its synthesis and application, empowering scientists to leverage its unique properties in the construction of complex molecular architectures.
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A Guide to the Tosylation of p-Nitrobenzyl Alcohol: Mechanism, Optimization, and Practical Application
This technical guide provides an in-depth exploration of the tosylation of p-nitrobenzyl alcohol, a foundational reaction in organic synthesis with significant relevance in drug development and medicinal chemistry. The p-nitrobenzyl moiety is frequently employed as a photolabile protecting group or a linker, and its efficient conversion to a tosylate is critical for subsequent nucleophilic substitution reactions. This document moves beyond a simple recitation of steps to dissect the underlying mechanism, address common side reactions, and present a validated experimental protocol, offering researchers the causal understanding required for successful and reproducible synthesis.
Strategic Importance in Synthesis
The conversion of an alcohol to a tosylate is a pivotal transformation in organic chemistry. The hydroxyl group is a notoriously poor leaving group, whereas the tosylate anion is an excellent one, being the conjugate base of the strong acid p-toluenesulfonic acid (pKa ≈ -2.8). This conversion transforms the alcohol into a versatile electrophile, reactive towards a wide range of nucleophiles.[1]
For p-nitrobenzyl alcohol, this reaction is particularly significant. The resulting p-nitrobenzyl tosylate is a potent electrophile, with the benzylic carbon activated by the powerful electron-withdrawing effect of the p-nitro group, facilitating subsequent SN2 reactions.[2] This makes it an invaluable intermediate for introducing the p-nitrobenzyl group into complex molecules, a common strategy in the synthesis of prodrugs and other advanced chemical entities.[2]
The Core Mechanism: A Tale of Two Pathways
The reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride (TsCl) is typically conducted in the presence of a tertiary amine base, such as pyridine or triethylamine. The base serves a dual role, acting as both an acid scavenger and a nucleophilic catalyst.[3][4]
Pathway A: Direct Nucleophilic Attack
The most straightforward mechanism involves the direct attack of the alcohol's nucleophilic oxygen atom on the highly electrophilic sulfur atom of tosyl chloride.[5] The accompanying base then deprotonates the resulting oxonium ion to yield the final tosylate ester and the protonated base-hydrochloride salt.[5]
Pathway B: The Nucleophilic Catalysis Route
In many standard protocols, pyridine is used not just as a solvent and base, but as a superior nucleophilic catalyst.[6][7] Being more nucleophilic than the alcohol, the pyridine nitrogen attacks the tosyl chloride first, displacing the chloride ion to form a highly reactive N-tosylpyridinium salt intermediate.[7][8] This intermediate is exceptionally electrophilic due to the positive charge on the pyridine ring, making it highly susceptible to attack by the p-nitrobenzyl alcohol.[4][6] This catalytic cycle regenerates the pyridine, which can then continue the process. This pathway often accelerates the reaction significantly compared to the direct attack mechanism.
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An In-Depth Technical Guide on the Stability and Storage of p-Nitrobenzyl Tosylate
Introduction
p-Nitrobenzyl tosylate (PNBT), with the chemical formula C₁₄H₁₃NO₅S, is a pivotal reagent in the landscape of organic synthesis and chemical biology.[1] It is a tosylate ester formed from p-nitrobenzyl alcohol and p-toluenesulfonic acid.[1] The compound's utility stems from the synergistic interplay of the p-nitrobenzyl group and the tosylate moiety. The tosylate group is an exceptional leaving group, readily displaced in nucleophilic substitution reactions, while the electron-withdrawing nature of the p-nitro group enhances the electrophilicity of the benzylic carbon, further promoting this reactivity.[2] This inherent reactivity makes this compound a valuable tool for introducing the p-nitrobenzyl protecting group for carboxylic acids and amines.[2] Beyond synthesis, it and its derivatives serve as probes for studying enzymatic reactions.[2]
However, the very electronic features that make this compound a potent reagent also contribute to its limited stability. Understanding the factors that influence its degradation is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and the quality of their results. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and handling procedures, grounded in established scientific principles and practical laboratory experience.
Chemical Properties and Reactivity
A thorough understanding of the chemical properties of this compound is fundamental to appreciating its stability profile.
| Property | Value | Source |
| Molecular Weight | 307.32 g/mol | [2] |
| Melting Point | 100-102 °C | [3] |
| Appearance | Crystalline solid | [1] |
| CAS Number | 4450-68-4 | [2] |
The key to this compound's reactivity lies in its structure. The tosylate group is a superb leaving group due to the resonance stabilization of the resulting tosylate anion. The p-nitro group, a strong electron-withdrawing group, significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity is the cornerstone of its utility in organic synthesis.
Diagram: The Structure and Reactivity of this compound
Caption: Key reactive sites in this compound.
Factors Influencing Stability and Degradation Pathways
The stability of this compound is a critical consideration for its effective use. Several factors can contribute to its degradation, primarily through nucleophilic substitution reactions where the tosylate group is displaced.
Hydrolysis
In the presence of water, this compound can undergo hydrolysis to form p-nitrobenzyl alcohol and p-toluenesulfonic acid.[1] This reaction is a classic example of a solvolysis reaction, where the solvent (water) acts as the nucleophile. The rate of hydrolysis is influenced by temperature and pH. Elevated temperatures will accelerate the reaction, as is typical for most chemical reactions. The pH of the aqueous environment can also play a role, with the reaction potentially being catalyzed by both acid and base.
Diagram: Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Photodissociation
Exposure to ultraviolet (UV) light can induce photodissociation of this compound.[1] This process can lead to the formation of various degradation products through complex rearrangement pathways. While the specific photochemistry of this compound is not extensively detailed in the provided search results, the general principle for related nitrobenzyl compounds involves intramolecular rearrangements upon absorption of UV light.[1]
Thermal Decomposition
While this compound is a crystalline solid at room temperature, it has a defined melting point and will decompose at higher temperatures. Compared to some of its derivatives, it exhibits moderate thermal stability.[1] The presence of impurities can lower the decomposition temperature and accelerate thermal degradation.
Incompatible Materials
As a reactive electrophile, this compound is incompatible with a range of nucleophilic and basic substances. Contact with strong bases, amines, alcohols, and strong oxidizing agents should be avoided to prevent unwanted reactions and degradation.[4][5]
Recommended Storage and Handling Protocols
To maintain the integrity and efficacy of this compound, adherence to strict storage and handling protocols is essential. These protocols are designed to mitigate the risks of degradation from hydrolysis, photodissociation, and reaction with incompatible materials.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | To minimize the rate of hydrolysis and other potential degradation reactions.[2] |
| Atmosphere | Dry and inert (e.g., under nitrogen or argon) | To prevent hydrolysis by excluding moisture. |
| Light | Protect from light (store in an amber vial or dark place) | To prevent photodissociation.[2] |
| Container | Tightly sealed, airtight container | To prevent ingress of moisture and other atmospheric contaminants.[4] |
For long-term storage of stock solutions, it is often recommended to store them at -20°C or -80°C.[6] However, for the solid compound, refrigeration at 2-8°C is generally sufficient.
Handling Procedures
Given its reactivity and potential for causing irritation, appropriate personal protective equipment (PPE) and handling techniques are mandatory.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact.[2]
-
Ventilation: All handling of this compound, especially when in powdered form or when being dissolved, should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
-
Dispensing: When weighing and dispensing the solid, take care to avoid creating dust. Use appropriate tools and techniques to minimize airborne particles.
-
Incompatible Materials: Ensure that this compound is not brought into contact with incompatible materials such as strong bases, acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]
Experimental Protocol: Preparation of a Stock Solution of this compound
This protocol outlines a self-validating procedure for preparing a stock solution, minimizing exposure to degradants.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Select a suitable anhydrous solvent (e.g., anhydrous acetonitrile or dichloromethane). Ensure the solvent is of high purity and has a low water content.
-
-
Dispensing:
-
In a fume hood, carefully weigh the desired amount of this compound into the dried flask.
-
Immediately seal the flask with a septum.
-
-
Dissolution:
-
Using a syringe, add the anhydrous solvent to the flask through the septum.
-
Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.
-
-
Storage:
-
Once dissolved, the stock solution should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
For short-term storage, refrigeration at 2-8°C may be adequate. For longer-term storage, freezing at -20°C is recommended.[6]
-
The container should be wrapped in aluminum foil or stored in a dark cabinet to protect it from light.
-
Diagram: Workflow for Safe Handling and Preparation of this compound Solution
Sources
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A Comprehensive Technical Guide to the Safe Handling of p-Nitrobenzyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrobenzyl tosylate is a potent electrophile and alkylating agent widely employed in organic synthesis, particularly for the introduction of the p-nitrobenzyl protecting group.[1] Its high reactivity, a consequence of the electron-withdrawing nitro group and the excellent leaving group ability of the tosylate moiety, necessitates a thorough understanding and strict adherence to safety protocols to mitigate potential risks.[1] This guide provides a comprehensive overview of the safety precautions for handling this compound, grounded in its chemical properties and the known hazards of related compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to handle this reagent responsibly and safely.
Understanding the Inherent Risks: A Hazard Analysis of this compound
This compound's utility in chemical synthesis is intrinsically linked to its reactivity, which also forms the basis of its potential hazards. As a benzylic tosylate bearing a strong electron-withdrawing group, it is a potent alkylating agent. Alkylating agents are a class of compounds known for their ability to introduce alkyl groups into nucleophilic molecules, including biological macromolecules like DNA.[2] This reactivity is the foundation of their use in pharmaceuticals but also underscores their potential for toxicity and mutagenicity.[2]
Chemical Reactivity and Associated Hazards
The primary hazard associated with this compound stems from its electrophilic nature. The tosylate is an excellent leaving group, and the electron-withdrawing nitro group at the para position further activates the benzylic carbon, making it highly susceptible to nucleophilic attack.[1] This inherent reactivity means that this compound can react with a wide range of nucleophiles, including water, alcohols, and amines. Such reactions can be exothermic and may lead to the formation of hazardous byproducts.
Toxicological Profile: Inferences from Structurally Related Compounds
Direct toxicological data, such as LD50 or LC50 values for this compound, are not widely published. Therefore, a conservative approach is to infer potential health effects from its precursor, p-nitrobenzyl alcohol, and related nitroaromatic compounds.
p-Nitrobenzyl alcohol is harmful if inhaled, ingested, or absorbed through the skin and is irritating to the eyes, respiratory system, and skin.[3] A significant concern with nitroaromatic compounds is their potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[3] This can lead to cyanosis (a bluish discoloration of the skin) and other symptoms of oxygen deprivation.[3] There is also limited evidence of a carcinogenic effect for p-nitrobenzyl alcohol.[3]
Given that this compound is a more reactive alkylating agent than its alcohol precursor, it should be handled with at least the same level of caution, if not greater. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Hierarchy of Controls: A Systematic Approach to Safe Handling
To ensure the safe handling of this compound, a multi-layered approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures to minimize exposure.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[1] For particularly sensitive operations or when handling larger quantities, a glove box may be warranted to provide an additional layer of containment.
Administrative Controls: Standard Operating Procedures and Training
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily accessible to all personnel.
-
Training: All individuals working with this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.
-
Designated Areas: Whenever possible, designate a specific area within the laboratory for the handling of this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, the correct use of PPE is essential.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving is recommended) | Protects against skin contact. Nitrile offers good chemical resistance. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and dust. |
| Lab Coat | A buttoned, long-sleeved lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary for spill cleanup or if there is a potential for aerosol generation outside of a fume hood. | Provides protection against inhalation of dust or aerosols. |
Experimental Protocols: A Step-by-Step Guide to Safe Practice
Preparation and Handling of this compound Solutions
-
Preparation:
-
Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.
-
Don all required PPE.
-
Weigh the solid this compound in a tared, sealed container within the fume hood to minimize dust generation.
-
Slowly add the solid to the desired solvent with stirring. Avoid rapid addition, which could lead to splashing.
-
-
Handling:
-
Always handle solutions of this compound within a fume hood.
-
Use a syringe or cannula for transferring solutions to minimize the risk of spills.
-
Keep containers tightly sealed when not in use.
-
Storage of this compound
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To prevent decomposition. |
| Container | Tightly sealed, airtight container[1] | To protect from moisture and air. |
| Location | A designated, labeled cabinet for reactive/toxic compounds. | To prevent accidental misuse and ensure proper segregation. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and nucleophiles. | To prevent potentially vigorous or hazardous reactions. |
Decontamination and Disposal
-
Decontamination:
-
For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wipe the area with a suitable solvent (e.g., acetone), followed by soap and water.
-
All contaminated materials should be collected in a sealed container for proper disposal.
-
-
Disposal:
Emergency Procedures: Preparedness and Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
Conclusion
This compound is a valuable reagent in chemical synthesis, but its potent alkylating nature demands a high level of respect and caution. By understanding its inherent hazards, implementing a robust hierarchy of controls, and adhering to strict experimental protocols, researchers can safely harness its reactivity. This guide provides a framework for the safe handling of this compound, emphasizing a proactive and informed approach to laboratory safety.
References
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4-Nitrobenzylalcohol Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 21, 2026, from [Link]
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2-Nitrobenzyl bromide, 97% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 21, 2026, from [Link]
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4-Nitrobenzyl chloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Provencher, P., & Love, J. (2015, October 6). Chemical Indicator for Alkylating Agents. ChemistryViews. Retrieved January 21, 2026, from [Link]
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Wang, B., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. Retrieved from [Link]
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Personal Protective Equipment. (n.d.). ASHP. Retrieved January 21, 2026, from [Link]
-
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A Comprehensive Technical Guide to the Solubility of p-Nitrobenzyl Tosylate in Common Organic Solvents
Foreword: Navigating the Nuances of Solubility for a Versatile Reagent
To the researchers, scientists, and drug development professionals who rely on the precise application of chemical reagents, this guide offers an in-depth exploration of the solubility characteristics of p-Nitrobenzyl tosylate. As a potent electrophile and a valuable protecting group in multi-step syntheses, understanding its behavior in various organic solvents is paramount to achieving desired reaction kinetics, optimizing purification processes, and ensuring experimental reproducibility.[1] This document moves beyond simple empirical data, delving into the causal relationships between solvent properties and solute behavior. It is structured to provide not only a summary of known solubility information but also the foundational knowledge and practical methodologies required to confidently assess and exploit the solubility of this compound in your own laboratory settings. Every protocol herein is designed as a self-validating system, ensuring the generation of reliable and accurate data.
The Physicochemical Landscape of this compound
This compound, with the chemical formula C₁₄H₁₃NO₅S, is a crystalline solid.[2] Its molecular structure, featuring a polar tosylate group, an aromatic nitrobenzyl system, and the absence of significant hydrogen bond donating capabilities, dictates its interactions with organic solvents. The electron-withdrawing nature of the p-nitro group significantly influences the electrophilicity of the benzylic carbon, a key factor in its reactivity.[1]
An important, yet often overlooked, aspect of solid-state chemistry is polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties, including solubility and dissolution rate.[1] While specific polymorphic studies on this compound are not extensively documented in publicly available literature, it is a critical consideration for the discerning scientist. Amorphous phases, for instance, tend to dissolve more rapidly than their crystalline counterparts.[1] Researchers should be aware that variations in synthesis and purification methods could potentially lead to different crystalline forms, thereby affecting solubility.
Qualitative and Inferred Quantitative Solubility Profile
Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively tabulated in readily accessible literature. However, a significant amount of information can be inferred from its common use in synthesis and purification, as well as from the solubility of structurally similar compounds.
High Solubility:
-
Dichloromethane (DCM): Exhibits excellent solubility for this compound and is a common solvent for its synthesis.[2]
-
Chloroform: Similar to DCM, chloroform is an effective solvent for dissolving this compound and is also used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at reduced temperatures.[3]
-
Acetone: Widely used as a reaction solvent for the synthesis of this compound, indicating good solubility.[1][3] The precipitation of byproducts like dicyclohexylamine hydrochloride in acetone is a key feature of some synthetic routes.[1]
-
N,N-Dimethylformamide (DMF): Demonstrates high solubility for this compound.[2]
Moderate Solubility:
-
Acetonitrile: Shows moderate solubility characteristics.[2] It is also employed as a solvent for synthesis.[1]
-
Ethyl Acetate: The solubility of similar compounds, like p-nitrobenzaldehyde, is significant in ethyl acetate, suggesting moderate solubility for this compound.[4]
Lower to Sparingly Soluble:
-
Ethanol: Used for recrystallization of related compounds, which implies that this compound is likely sparingly soluble at room temperature but its solubility increases with heat.[3]
-
Methanol: Similar to ethanol, it is used in purification procedures of related compounds, suggesting temperature-dependent solubility.[5]
-
Carbon Tetrachloride: Has been used for the recrystallization of this compound, indicating that it is likely sparingly soluble at room temperature.[3]
-
Toluene: Based on the solubility of analogous compounds, this compound is expected to have lower solubility in non-polar aromatic solvents like toluene.[4]
-
Hexane: As a non-polar aliphatic solvent, hexane is expected to be a very poor solvent for the polar this compound.
Insoluble:
-
Water: Given its organic nature and lack of significant hydrogen bonding donor sites, this compound is expected to be practically insoluble in water.
The table below summarizes the qualitative and inferred solubility of this compound in common organic solvents.
| Solvent | Dielectric Constant (approx.) | Polarity | Hydrogen Bonding | Qualitative/Inferred Solubility |
| Polar Aprotic Solvents | ||||
| N,N-Dimethylformamide (DMF) | 36.7 | High | Acceptor | High[2] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Acceptor | High (by analogy) |
| Acetone | 20.7 | Medium | Acceptor | High[1][3] |
| Acetonitrile | 37.5 | Medium | Acceptor | Moderate[2] |
| Chlorinated Solvents | ||||
| Dichloromethane (DCM) | 9.1 | Medium | None | High[2] |
| Chloroform | 4.8 | Medium | Weak Donor | High[3] |
| Carbon Tetrachloride | 2.2 | Low | None | Low to Sparingly (Good for Recrystallization)[3] |
| Ester Solvents | ||||
| Ethyl Acetate | 6.0 | Medium | Acceptor | Moderate (Inferred)[4] |
| Alcohol Solvents | ||||
| Methanol | 32.7 | High | Donor & Acceptor | Sparingly at RT, Moderate when Heated (Inferred)[5] |
| Ethanol | 24.6 | High | Donor & Acceptor | Sparingly at RT, Moderate when Heated (Inferred)[3] |
| Aromatic Hydrocarbon Solvents | ||||
| Toluene | 2.4 | Low | None | Low (Inferred)[4] |
| Aliphatic Hydrocarbon Solvents | ||||
| Hexane | 1.9 | Low | None | Very Low/Insoluble (Inferred) |
| Aqueous Solvents | ||||
| Water | 80.1 | High | Donor & Acceptor | Insoluble (Inferred) |
The Underlying Science: Factors Governing Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] For this compound, its solubility in a given organic solvent is a function of the interplay between the following factors:
-
Solvent Polarity: The presence of the nitro (-NO₂) and sulfonate (-SO₃-) groups imparts significant polarity to the molecule. Consequently, it dissolves more readily in polar solvents that can stabilize these dipoles. Polar aprotic solvents like DMF and DMSO are particularly effective due to their high dielectric constants and ability to solvate the molecule through dipole-dipole interactions.
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor at the oxygen atoms of the nitro and sulfonate groups. Solvents with hydrogen bond donating capabilities, such as alcohols, can interact with the solute through this mechanism. However, the lack of a hydrogen bond donor on the solute molecule limits its solubility in highly cohesive hydrogen-bonding networks like water.
-
Dispersive Forces: The aromatic rings in this compound contribute to van der Waals forces. These non-polar interactions are dominant in non-polar solvents like toluene and hexane. However, the strong polar nature of the nitro and tosylate groups outweighs these weaker forces, leading to poor solubility in such solvents.
-
Temperature: The dissolution of a solid in a liquid is typically an endothermic process, meaning solubility increases with temperature.[7] This principle is routinely exploited in the recrystallization of this compound from solvents like chloroform and carbon tetrachloride, where it is dissolved in the hot solvent and precipitates upon cooling.[3]
Experimental Determination of Solubility: A Practical Guide
For applications demanding precise knowledge of solubility, experimental determination is indispensable. The following protocols are based on established methodologies for measuring the solubility of organic compounds.
Isothermal Saturation Shake-Flask Method
This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined gravimetrically after solvent evaporation.
Experimental Workflow:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Protocol:
-
Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to create a slurry. The excess solid is crucial to ensure that the solution remains saturated.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 40 °C). Agitate the vials for a period of 24 to 72 hours. A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Sample Withdrawal: After equilibration, stop the agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette fitted with a filter (e.g., a cotton plug or a syringe filter) to prevent the transfer of undissolved solid.
-
Gravimetric Analysis: Transfer the aliquot to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, dry the vial containing the residue to a constant weight.
-
Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:
S ( g/100 mL) = [(Final weight of vial + residue) - (Initial weight of vial)] / (Volume of aliquot in mL) * 100
Polythermal Method (Dynamic)
This method is useful for determining the temperature dependence of solubility and for constructing solubility curves.
Principle: A suspension of a known composition (mass of solute and solvent) is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific concentration.
Experimental Workflow:
Caption: Polythermal Method for Solubility Curve Generation.
Detailed Protocol:
-
Preparation: Prepare a series of sealed vials, each containing a precisely weighed amount of this compound and the chosen solvent. The compositions should cover the desired concentration range.
-
Heating and Observation: Place a vial in a programmable heating block or bath equipped with a magnetic stirrer and a calibrated temperature probe. Heat the sample slowly (e.g., 0.1-0.5 °C/min) while stirring.
-
Data Recording: Carefully observe the sample. The temperature at which the last crystal of this compound dissolves is recorded as the saturation temperature for that specific concentration.
-
Data Analysis: Repeat the measurement for each prepared composition. Plot the concentration of this compound (e.g., in g/100 g solvent) against the corresponding saturation temperature to construct the solubility curve.
Safety and Handling Considerations
While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, the hazards can be inferred from its chemical structure and data for analogous compounds such as p-nitrobenzyl bromide and p-nitrobenzyl mesylate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes.[8] p-Nitrobenzylating agents are reactive and should be handled with care. In case of contact, rinse the affected area with copious amounts of water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]
Conclusion: A Foundation for Informed Application
This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, grounding practical application in fundamental chemical principles. While a complete quantitative dataset remains an area for further investigation, the qualitative and inferred solubility profiles, coupled with the detailed experimental protocols provided, empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and various other applications. By understanding the interplay of molecular structure, solvent properties, and temperature, scientists can effectively harness the utility of this important chemical reagent, ensuring both the efficiency and success of their experimental endeavors.
References
- US Patent US3745188A, "Preparation of nitrobenzyl alcohol mesylates and tosylates," Google P
-
Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions - ResearchGate. [Link]
-
Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K | Request PDF - ResearchGate. [Link]
-
Acetic acid, p-nitrobenzyl ester - Organic Syntheses Procedure. [Link]
-
Organic Chemistry: Introduction to Solubility | SALTISE. [Link]
-
4-NITROBENZYL CHLORIDE Material Safety Data Sheet - ScienceLab. [Link]
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The Tosylate Group: A Cornerstone of Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Serendipity to Strategy in Functional Group Activation
In the grand narrative of organic synthesis, the ability to selectively transform one functional group into another with precision and predictability is a central theme. Alcohols, ubiquitous and readily available, are seemingly ideal starting points for a myriad of chemical transformations. However, the hydroxyl group is a notoriously poor leaving group, rendering the parent alcohol unreactive toward many crucial synthetic operations, particularly nucleophilic substitution reactions. The development of methods to "activate" alcohols, transforming the hydroxyl into a good leaving group, has been a pivotal chapter in the history of synthetic chemistry. This guide delves into the historical context and core principles of one of the most reliable and widely employed solutions to this challenge: the chemistry of the tosylate group.
From its early applications in carbohydrate and steroid chemistry to its indispensable role in the contemporary synthesis of complex pharmaceuticals, the tosyl group has proven to be a robust and versatile tool. This guide will provide a comprehensive overview of the historical milestones, fundamental principles, and practical applications of tosylate chemistry, offering field-proven insights for both seasoned researchers and those new to the field.
A Journey Through Time: The Historical Development of Tosylate Chemistry
The story of the tosylate group is not one of a single "eureka" moment but rather a gradual evolution of understanding and application.
Early Explorations in Sulfonate Chemistry: The early 20th century saw the beginnings of systematic investigations into the reactivity of sulfonic acid derivatives. While the synthesis of sulfonyl chlorides was known, their application as activating groups for alcohols was not yet established.
The Pioneering Work of R.S. Tipson: A significant leap forward came in the 1940s through the work of Robert Stuart Tipson , a prominent carbohydrate chemist. In a seminal 1944 publication, Tipson detailed the use of p-toluenesulfonyl chloride (TsCl) for the selective tosylation of hydroxyl groups in carbohydrates.[1] This work demonstrated the utility of the tosyl group in differentiating between primary and secondary alcohols and set the stage for its broader application in organic synthesis.
Expansion into Complex Molecule Synthesis: The true power of tosylate chemistry became evident in the mid-20th century with its application in the total synthesis of complex natural products. The landmark syntheses of steroids, such as cholesterol [2][3] and cortisone by chemists like R.B. Woodward, showcased the reliability of tosylates in intricate synthetic sequences.[4][5][6] These syntheses required precise stereochemical control, and the ability to convert an alcohol to a tosylate with retention of configuration, followed by nucleophilic substitution with inversion, proved to be a powerful strategic element.
Corey's Prostaglandin Synthesis and the Solidification of Tosylates as a Standard Tool: The work of E.J. Corey on the synthesis of prostaglandins in the 1960s and 70s further solidified the position of tosylates as a standard tool in the synthetic chemist's arsenal.[7][8][9][10][11] The "Corey lactone," a key intermediate in many prostaglandin syntheses, often features a tosylate group to facilitate the introduction of side chains.
Modern Refinements and Broader Applications: Later in the 20th century, researchers such as George W. Kabalka focused on optimizing tosylation procedures, developing milder and more efficient methods.[1] Today, tosylate chemistry is a mature and indispensable field, with applications ranging from the industrial-scale synthesis of active pharmaceutical ingredients to cutting-edge research in chemical biology.
The Core Principles of Tosylate Chemistry: Why It Works So Well
The effectiveness of the tosylate group as a leaving group stems from fundamental principles of structure and reactivity.
The Structure of the Tosyl Group
The tosyl group is the ester of p-toluenesulfonic acid. Its structure consists of a tolyl group (a methyl-substituted benzene ring) attached to a sulfonyl group (-SO₂-).
// Nodes for the structure S [label="S", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; O2 [label="O", pos="0.8,-0.8!"]; O3 [label="O", pos="0,1!"]; R [label="R", pos="0,2!"]; C1 [label="C", pos="-2,0!"]; C2 [label="C", pos="-2.7,0.7!"]; C3 [label="C", pos="-3.4,0!"]; C4 [label="C", pos="-3.4,-1.4!"]; C5 [label="C", pos="-2.7,-2.1!"]; C6 [label="C", pos="-2,-1.4!"]; CH3 [label="CH₃", pos="-4.1,-2.1!"];
// Bonds S -- O1 [style=double]; S -- O2 [style=double]; S -- O3; O3 -- R; S -- C1; C1 -- C2; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C4 -- CH3; C1 -- C6 [style=double]; C2 -- C3 [style=double]; C5 -- C6; }
Structure of a Tosylate Ester.
The Tosylate as an Excellent Leaving Group
The hydroxyl group (-OH) is a poor leaving group because its departure would generate the strongly basic hydroxide ion (OH⁻). The tosylate group, in contrast, is an excellent leaving group because the tosylate anion (TsO⁻) is a very weak base. This stability is due to two key factors:
-
Resonance Stabilization: The negative charge on the tosylate anion is delocalized over the three oxygen atoms of the sulfonyl group through resonance. This distribution of charge significantly stabilizes the anion.
-
Inductive Effect: The electron-withdrawing sulfonyl group and the aromatic ring further help to disperse the negative charge.
// Nodes for the structure S [label="S", pos="0,0!"]; O1 [label="O⁻", pos="-0.8,-0.8!"]; O2 [label="O", pos="0.8,-0.8!"]; O3 [label="O", pos="0,1!"]; C1 [label="C", pos="-2,0!"]; C2 [label="C", pos="-2.7,0.7!"]; C3 [label="C", pos="-3.4,0!"]; C4 [label="C", pos="-3.4,-1.4!"]; C5 [label="C", pos="-2.7,-2.1!"]; C6 [label="C", pos="-2,-1.4!"]; CH3 [label="CH₃", pos="-4.1,-2.1!"];
// Bonds S -- O1; S -- O2 [style=double]; S -- O3 [style=double]; S -- C1; C1 -- C2; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C4 -- CH3; C1 -- C6 [style=double]; C2 -- C3 [style=double]; C5 -- C6; }
Resonance Stabilization of the Tosylate Anion.
Quantitative Comparison of Leaving Group Ability
The superiority of tosylates as leaving groups compared to halides can be quantified by comparing the rates of solvolysis for a common substrate.
| Leaving Group | Relative Rate of Solvolysis (Ethanol, 25°C) | pKa of Conjugate Acid (H-LG) |
| Iodide (I⁻) | 1 | -10 |
| Bromide (Br⁻) | 1 x 10⁻¹ | -9 |
| Chloride (Cl⁻) | 2 x 10⁻⁵ | -7 |
| Tosylate (TsO⁻) | 3.6 x 10⁴ | -2.8 [12] |
| Mesylate (MsO⁻) | 4.5 x 10⁴ | -1.9 |
| Triflate (TfO⁻) | 1.4 x 10⁸ | -14 |
Note: These are approximate values to illustrate the trend.
As the data indicates, tosylates are significantly better leaving groups than halides, with reaction rates several orders of magnitude faster. This enhanced reactivity opens up a wider range of possible nucleophiles and reaction conditions.
The Synthetic Utility of Tosylates: Mechanism and Stereochemistry
The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution reactions, most commonly through an Sₙ2 mechanism.
The Sₙ2 Reaction of Tosylates
The conversion of an alcohol to a tosylate proceeds with retention of configuration at the stereocenter bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the tosylation step. The subsequent Sₙ2 reaction with a nucleophile then proceeds with inversion of configuration at that same stereocenter. This two-step sequence provides a powerful and predictable method for controlling stereochemistry in a synthesis.
Stereochemical Outcome of Tosylation and Sₙ2 Substitution.
Practical Application: A Case Study in Steroid Synthesis
The synthesis of complex molecules like steroids provides a compelling illustration of the strategic importance of tosylate chemistry. Consider the conversion of an alcohol to an ether in a steroid backbone, a common transformation in the synthesis of many biologically active compounds.
Experimental Protocol: Tosylation of a Steroidal Alcohol
This protocol is a representative example of a standard tosylation procedure.
Materials:
-
Steroidal alcohol (e.g., cholesterol) (1.0 eq)
-
Anhydrous pyridine
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the steroidal alcohol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired steroidal tosylate.
Self-Validation:
-
TLC Analysis: The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the tosylate indicates the progress of the reaction.
-
Spectroscopic Characterization:
-
¹H NMR: The appearance of signals corresponding to the aromatic protons of the tosyl group (typically two doublets in the range of 7.3-7.8 ppm) and the methyl group of the tolyl moiety (a singlet around 2.4 ppm) confirms the formation of the tosylate.
-
¹³C NMR: The appearance of new signals in the aromatic region and a signal for the methyl group of the tosyl group provides further confirmation.
-
IR Spectroscopy: The presence of strong absorption bands characteristic of the sulfonyl group (typically around 1350 cm⁻¹ and 1175 cm⁻¹) is indicative of the tosylate.
-
Conclusion: An Enduring Legacy in Synthesis
The development and refinement of tosylate chemistry represent a significant milestone in the history of organic synthesis. The ability to transform a poorly reactive alcohol into a highly reactive electrophile with predictable stereochemical outcomes has empowered chemists to construct increasingly complex and medicinally important molecules. From its foundational role in the synthesis of natural products to its continued application in modern drug discovery, the tosylate group remains a cornerstone of synthetic strategy, a testament to the enduring power of fundamental reactivity principles.
References
- Fieser, L. F., & Fieser, M. (1959). Steroids.
- Tipson, R. S. (1944). The Chemistry of the Carbohydrates. Annual Review of Biochemistry, 13(1), 183-206.
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675-5677. [Link]
-
Woodward, R. B., Sondheimer, F., Taub, D., Heusler, K., & McLamore, W. M. (1951). The Total Synthesis of a Steroid. Journal of the American Chemical Society, 73(5), 2403-2404. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Corey, E. J., & Cheng, X. M. (1989). The Logic of Chemical Synthesis. Wiley.
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
- Corey, E. J., Albonico, S. M., Koelliker, U., Schaaf, T. K., & Varma, R. K. (1971). A new reagent for the stereoselective reduction of a carbonyl group in a prostaglandin synthesis. Journal of the American Chemical Society, 93(6), 1491-1493.
-
Kabalka, G. W., Varma, M., & Varma, R. S. (1986). Tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386-2388. [Link]
- Woodward, R. B. (1966). The total synthesis of a steroid. In Perspectives in Organic Chemistry (pp. 155-184). Interscience Publishers.
-
Woodward, R. B., Sondheimer, F., Taub, D., Heusler, K., & McLamore, W. M. (1952). The Total Synthesis of Steroids. Journal of the American Chemical Society, 74(17), 4223-4251. [Link]
- Fieser, L. F. (1953). Cholesterol and the Steroids. Scientific American, 188(1), 52-61.
- Bloch, K. (1965). The Biological Synthesis of Cholesterol. Science, 150(3692), 19-28.
- Cornforth, J. W. (1968). Terpenoid biosynthesis. Chemistry in Britain, 4(3), 102-106.
- Cardwell, H. M. E., Cornforth, J. W., Duff, S. R., Holtermann, H., & Robinson, R. (1953). 533. Experiments on the synthesis of substances related to the sterols. Part L. Completion of the synthesis of androgenic hormones and of the cholesterol group of sterols. Journal of the Chemical Society (Resumed), 361-384.
- Chapman, O. L., & King, R. W. (1964). A new approach to the total synthesis of steroids. Journal of the American Chemical Society, 86(6), 1256-1258.
- Johnson, W. S. (1976). Biomimetic polyene cyclizations.
- van Tamelen, E. E. (1968). Bioorganic chemistry: Sterols and terpenes. Accounts of Chemical Research, 1(4), 111-120.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol total synthesis - Wikipedia [en.wikipedia.org]
- 4. CHEM 125b - Lecture 38 - Review: Synthesis of Cortisone | Open Yale Courses [oyc.yale.edu]
- 5. youtube.com [youtube.com]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. synarchive.com [synarchive.com]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
Protocol for p-nitrobenzyl protection of carboxylic acids
An In-Depth Guide to the p-Nitrobenzyl (PNB) Protection of Carboxylic Acids for Advanced Organic Synthesis
Abstract
The p-nitrobenzyl (PNB) group is a cornerstone protecting group for carboxylic acids in modern organic synthesis, particularly in the multi-step assembly of complex molecules like peptides and pharmaceuticals. Its widespread use stems from the robust stability of the resulting PNB ester under various reaction conditions and its selective, mild removal, which offers excellent orthogonality with other common protecting groups. This guide provides a comprehensive overview of the PNB protection strategy, detailing the underlying chemical principles, step-by-step experimental protocols for protection and deprotection, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
Rationale and Strategic Value of PNB Protection
The selection of a suitable protecting group is a critical decision in the strategic planning of a synthetic route. The PNB group offers a unique combination of stability and selective lability that makes it an invaluable tool.
-
Chemical Stability : The electron-withdrawing nitro group on the benzyl ring significantly reduces the electron density at the benzylic carbon. This deactivation makes the PNB ester resilient to acidic conditions (e.g., TFA used for Boc group removal) and many nucleophilic reagents that might cleave simpler benzyl or alkyl esters.
-
Orthogonality : A key advantage of the PNB group is its orthogonality.[1] It remains intact under conditions used to remove other widely used protecting groups such as Fmoc (base-labile), Boc (acid-labile), and silyl ethers (fluoride-labile).[2][3][4] Deprotection of the PNB group is achieved under specific reductive conditions, most commonly catalytic hydrogenation or reduction with metals like SnCl₂ or zinc, which do not typically affect these other groups.[4][5]
-
Enhanced Crystallinity : PNB-protected intermediates are often highly crystalline solids. This property can be a significant practical advantage, simplifying purification through recrystallization rather than requiring laborious column chromatography.
General Workflow: From Protection to Deprotection
The lifecycle of the PNB protecting group involves two primary stages: esterification to install the group and reductive cleavage to remove it. The overall process is outlined below.
Figure 1: High-level workflow for the application of the p-nitrobenzyl protecting group.
Detailed Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid
This protocol details a general and reliable method for the esterification of a carboxylic acid with p-nitrobenzyl bromide.
Materials
| Reagent / Material | Grade | Purpose | Key Considerations |
| Carboxylic Acid | Substrate-dependent | Starting Material | Must be dry. |
| p-Nitrobenzyl Bromide | ≥98% | Alkylating Agent | Lachrymator; handle in a fume hood. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Base | Mild base, promotes formation of a highly nucleophilic carboxylate. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent | High boiling point, good for solvating salts. |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent | For work-up. |
| Saturated NaCl (Brine) | N/A | Washing Agent | To aid in removal of DMF during work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Drying Agent | To remove residual water from the organic phase. |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent).
-
Dissolution & Salt Formation : Add anhydrous DMF to dissolve the acid (target concentration of 0.2-0.5 M). Add cesium carbonate (1.2-1.5 equivalents). Stir the resulting suspension at room temperature for 20-30 minutes. This step generates the cesium carboxylate in situ, a potent nucleophile.
-
Addition of Alkylating Agent : Add p-nitrobenzyl bromide (1.1-1.3 equivalents) to the mixture.
-
Reaction Monitoring : Stir the reaction at room temperature. The progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid. Reactions are typically complete within 2-16 hours.
-
Work-up : Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction : Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF.
-
Drying and Concentration : Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification : The resulting crude PNB ester can be purified by flash column chromatography on silica gel or, if crystalline, by recrystallization (e.g., from EtOAc/hexanes or ethanol).
Protocol 2: Deprotection via Catalytic Hydrogenation
This is the most common and often cleanest method for PNB group cleavage.
Materials
| Reagent / Material | Grade | Purpose | Key Considerations |
| PNB-Protected Acid | Purified | Starting Material | --- |
| Palladium on Carbon (Pd/C) | 5% or 10% w/w | Catalyst | Handle carefully, can be pyrophoric when dry. |
| Hydrogen (H₂) Gas | High Purity | Reducing Agent | Flammable; use appropriate safety measures. |
| Ethyl Acetate or Methanol | ACS Grade | Solvent | Must be able to dissolve the substrate. |
| Celite® | N/A | Filter Aid | To safely remove the fine Pd/C catalyst. |
Step-by-Step Procedure
-
Reaction Setup : Dissolve the PNB-protected acid (1.0 equivalent) in a suitable solvent (e.g., EtOAc, MeOH, or THF) in a flask suitable for hydrogenation.
-
Catalyst Addition : Carefully add Pd/C (5-10 mol%) to the solution.
-
Hydrogenation : Seal the flask and purge the atmosphere with H₂ gas. Maintain a positive pressure of H₂ (a balloon is sufficient for many small-scale reactions) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring : Monitor the reaction by TLC or LC-MS. The reduction of the nitro group to an amine is the first step, followed by the cleavage (hydrogenolysis) of the C-O bond. The reaction is typically complete in 1-6 hours.
-
Filtration : Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. The p-aminobenzyl byproduct is typically removed during purification or work-up.
Protocol 3: Deprotection via Metal Reduction (SnCl₂)
This method is an excellent alternative when other reducible functional groups (e.g., alkynes, alkenes) are present that are incompatible with catalytic hydrogenation.[5]
Step-by-Step Procedure
-
Reaction Setup : Dissolve the PNB-protected acid (1.0 equivalent) in DMF.
-
Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5-10 equivalents).[5] The addition of a mild acid like acetic acid can sometimes accelerate the reaction.[5]
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as judged by TLC or LC-MS.
-
Work-up and Purification : Perform an aqueous work-up similar to the protection protocol. The tin salts can often be removed by filtration or through careful washing during extraction. Purify the crude product by chromatography.
Mechanistic Insights
Understanding the reaction mechanisms is key to troubleshooting and adapting these protocols.
Protection: SN2 Alkylation
The protection reaction is a classic bimolecular nucleophilic substitution (SN2). The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of p-nitrobenzyl bromide and displacing the bromide ion to form the ester.
Figure 2: Mechanism of PNB ester formation via SN2 reaction.
Deprotection: Reductive Cleavage
The deprotection proceeds via a two-stage reduction. First, the nitro group is reduced to an amino group, forming a p-aminobenzyl (PAB) ester. This electron-donating amino group dramatically destabilizes the benzylic C-O bond, facilitating its cleavage through a 1,6-elimination or hydrogenolysis mechanism to release the free carboxylic acid.
References
- Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protective Groups. Journal of the Chemical Society, 4758.
- Figueiredo, R. M., & El-Faham, A. (2018). p-Nitrobenzyl (pNB) as a Carboxyl Protecting Group for Fmoc-Amino Acids.
-
Hocker, M. D., Caldwell, C. G., Macsata, R. W., & Lyttle, M. H. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Research, 8(6), 310-315. [Link]
-
Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(18), 3847-3852. [Link]
- U.S. Patent No. 5,817,758. (1998). p-Nitrobenzyl side-chain protection for solid-phase synthesis.
-
Wikipedia. (n.d.). Photolabile protecting group. [Link]
-
Yadav, V. K., & Sriramurthy, V. (2005). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 46(38), 6543-6546. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 5. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Leveraging p-Nitrobenzyl Tosylate in Solid-Phase Peptide Synthesis
Abstract
The strategic selection of protecting groups and anchoring linkers is paramount to the success of complex Solid-Phase Peptide Synthesis (SPPS). The p-nitrobenzyl (pNB) moiety offers a versatile and robust tool for chemists, serving as an orthogonal side-chain protecting group and a component of specialized linkers. p-Nitrobenzyl tosylate (PNB-OTs) is a primary reagent for introducing this functionality, acting as a potent electrophile due to the excellent leaving group character of the tosylate and the electron-withdrawing nature of the nitro group, which enhances the reactivity of the benzylic carbon[1]. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the chemical principles and practical applications of this compound and its derivatives in modern SPPS workflows. We present detailed protocols for the on-resin deprotection of pNB side-chain protecting groups and discuss the mechanistic basis for their orthogonality and utility.
Introduction: The Strategic Advantage of the p-Nitrobenzyl Group in SPPS
Modern peptide synthesis, particularly for long or modified sequences, relies on the principle of orthogonality—the ability to selectively remove one class of protecting groups under specific conditions without affecting others[2]. The two dominant SPPS strategies, Boc/Bzl (graduated acidolysis) and Fmoc/tBu (orthogonal base/acidolysis), provide the foundation for most syntheses[3]. However, the synthesis of complex peptides often requires additional layers of protection for specific amino acid side chains to enable late-stage modifications such as cyclization, branching, or conjugation.
The p-nitrobenzyl (pNB) group has emerged as a valuable component in this expanded toolbox. Its stability to the acidic conditions used for Boc and tBu-based group removal and the basic conditions for Fmoc group cleavage makes it an ideal candidate for an orthogonal protection strategy[3][4]. The introduction of the pNB group is often accomplished using highly reactive precursors, among which this compound is a prominent choice for its high reactivity in nucleophilic substitution reactions[1]. This guide focuses on the practical use of pNB groups in Fmoc-based SPPS, specifically for side-chain protection.
Chemical Principles & Mechanistic Insights
The Chemistry of this compound
This compound (PNB-OTs) is a powerful alkylating agent used to introduce the pNB protecting group. Its efficacy stems from two key structural features:
-
Excellent Leaving Group: The p-toluenesulfonate (tosylate) anion is highly stable due to resonance delocalization, making it an exceptional leaving group in SN2 reactions.
-
Electrophilic Activation: The strongly electron-withdrawing nitro group at the para position of the benzyl ring increases the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles such as the carboxylate side chains of Aspartic and Glutamic acid[1].
The synthesis of pNB-OTs is typically achieved through the reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride in the presence of a non-nucleophilic base[1][5].
Caption: Introduction of the pNB group via SN2 reaction.
The p-Nitrobenzyl Group as an Orthogonal Protecting Group
A solid-phase synthesis strategy has been developed utilizing pNB esters, thioethers, and carbamates for the side-chain protection of Aspartic acid, Glutamic acid, Cysteine, and Lysine[6]. The key to this strategy is the unique cleavage condition required for pNB removal, which confers orthogonality with standard Fmoc/tBu chemistry.
-
Stability: pNB groups are stable to the 20% piperidine in DMF used for Fmoc removal and the strong trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of tBu-based side-chain protecting groups[3][4].
-
Cleavage Mechanism: The pNB group is removed under mild, non-acidic, non-basic reducing conditions. The most common method involves reduction of the nitro group to an amino group, typically using stannous chloride (SnCl₂). This is followed by an intramolecular cyclization that releases the protected functional group.
Caption: Orthogonal workflow of pNB side-chain deprotection in Fmoc-SPPS.
Application: On-Resin Deprotection of p-Nitrobenzyl Side Chains
This protocol describes the selective removal of pNB protecting groups from peptide side chains while the peptide remains anchored to the solid support. This allows for subsequent modification of the newly deprotected functional group.
Quantitative Data: Deprotection Conditions
The following table summarizes a validated set of conditions for the on-resin deprotection of pNB groups.
| Parameter | Value / Reagent | Concentration / Ratio | Time | Temperature |
| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂) | 10-15 equivalents | 2 x 60 min | Room Temp |
| Solvent System | N,N-Dimethylformamide (DMF) | ~10 mL / g resin | - | - |
| Additives | Acetic Acid (HOAc) | 5% (v/v) | - | - |
| Phenol | 5% (w/v) | - | - | |
| Wash Solution | Benzene Sulfinic Acid in DMF | 0.1 M | 2 x 15 min | Room Temp |
Experimental Protocol: On-Resin pNB Deprotection
This procedure is designed for a 0.1 mmol scale synthesis on a standard solid-phase resin. Adjust volumes accordingly based on the scale and resin swelling factor.
Materials:
-
Peptide-resin containing pNB-protected residue(s)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Glacial Acetic Acid (HOAc)
-
Phenol
-
Benzene Sulfinic Acid
-
Dichloromethane (DCM)
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Drain the DMF.
-
-
Deprotection Cocktail Preparation (Prepare Fresh):
-
Causality: SnCl₂ is susceptible to oxidation. Preparing the solution immediately before use ensures maximum reductive activity.
-
In a separate flask, dissolve SnCl₂ (e.g., ~338 mg, 1.5 mmol for 0.1 mmol scale) in DMF.
-
Add phenol and acetic acid to the final concentrations specified in the table above. Mix until homogenous.
-
-
First Deprotection Treatment:
-
Add the freshly prepared deprotection cocktail to the resin.
-
Agitate the mixture on a shaker for 60 minutes at room temperature.
-
Drain the solution from the reaction vessel. The solution may appear yellowish.
-
-
Second Deprotection Treatment:
-
Causality: A second treatment ensures the complete reduction of the nitro group, driving the deprotection reaction to completion.
-
Add a fresh aliquot of the deprotection cocktail to the resin.
-
Agitate for an additional 60 minutes at room temperature.
-
Drain the solution.
-
-
Intermediate Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual reagents and by-products.
-
-
By-Product Removal:
-
Causality: The deprotection reaction can form yellow imino quinone by-products that may adhere to the resin[6]. Benzene sulfinic acid acts as a scavenger to remove these colored impurities.
-
Prepare a 0.1 M solution of benzene sulfinic acid in DMF.
-
Add this solution to the resin and agitate for 15 minutes.
-
Drain and repeat this step one more time.
-
-
Final Washing and Drying:
-
Wash the resin extensively with DMF (5 x 10 mL).
-
Wash the resin with DCM (5 x 10 mL) to prepare for the next synthesis step or for drying.
-
If the synthesis is complete, dry the resin under vacuum.
-
-
Validation (Self-Validating System):
-
A small aliquot of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the pNB group (mass shift of -135.1 Da) and the integrity of the peptide backbone.
-
Troubleshooting & Expert Insights
-
Incomplete Deprotection: If LC-MS analysis shows incomplete removal of the pNB group, increase the reaction time or the equivalents of SnCl₂. Ensure the reagent is of high quality and the cocktail is prepared fresh.
-
Persistent Yellow Color: If the resin remains yellow after the benzene sulfinic acid wash, an additional wash step may be required. This is typically an aesthetic issue and may not interfere with subsequent chemistry, but its removal is good practice.
-
Alternative Cleavage Methods: While SnCl₂ is the most cited method for reductive cleavage, catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for removing pNB esters in solution-phase synthesis and can be adapted for on-resin applications, though it requires specialized equipment[7][8].
Conclusion
This compound is a valuable reagent for introducing the pNB functional group, which serves as a highly effective and truly orthogonal side-chain protection strategy in Fmoc-based SPPS. The ability to deprotect pNB groups on-resin under mild reductive conditions, which are compatible with the peptide backbone and other protecting groups, opens avenues for the synthesis of complex, multi-functional peptide architectures. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to confidently integrate this powerful tool into their peptide synthesis workflows, enabling new possibilities in drug discovery and chemical biology.
References
-
Schwarz, H., & Arakawa, K. (1959). The Use of p-Nitrobenzyl Esters in Peptide Synthesis. Journal of the American Chemical Society, 81(21), 5691-5695. [Link]
-
Le-Nguyen, D., & Heitz, A. (1998). p-Nitrobenzyl side-chain protection for solid-phase synthesis. PubMed. [Link]
-
Kim, G., et al. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 31(11), 3135-3138. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
-
Some of the currently used nitrobenzyl-derived protecting groups. ResearchGate. [Link]
-
Rovner, A. J., & Kool, E. T. (2020). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Accounts of Chemical Research, 53(8), 1546–1558. [Link]
-
Zhang, H., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2139. [Link]
-
Wuts, P. G. M. (2001). 2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]
-
Theodoropoulos, D., & Craig, L. C. (1961). Peptide Synthesis. II. Convenient Synthesis of p-Nitrobenzyl Esters of Amino Acids and Peptides. The Journal of Organic Chemistry, 26(5), 1491-1495. [Link]
- Le-Nguyen, D., & Heitz, A. (1998). p-Nitrobenzyl side-chain protection for solid-phase synthesis.
-
The Use of p-Nitrobenzyl Esters in Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. [Link]
-
Giralt, E., et al. (1998). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. In Peptides 1998. [Link]
- Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Albericio, F., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039. [Link]
Sources
- 1. This compound | 4450-68-4 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 5. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 6. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
p-Nitrobenzyl Tosylate for the Robust Protection of Cysteine and Selenocysteine in Peptide Synthesis
An Application Guide
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and synthesis.
Abstract: The unique reactivity of the thiol and selenol side chains of cysteine (Cys) and selenocysteine (Sec) necessitates robust protection strategies to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). While various protecting groups exist, many exhibit lability under the acidic conditions commonly used in peptide synthesis, leading to premature deprotection and compromised yields. This guide details the application of the p-nitrobenzyl (pNB) group, introduced via p-nitrobenzyl tosylate (PNB-OTs), as a highly stable and orthogonal protecting group for both cysteine and selenocysteine. We provide a comprehensive overview of the underlying chemistry, detailed protocols for protection and deprotection, and comparative data underscoring the advantages of the pNB group over traditional alternatives like the acetamidomethyl (Acm) group.
The Rationale for a More Stable Protecting Group
The synthesis of complex peptides, particularly those containing multiple disulfide or diselenide bonds, demands an orthogonal protection scheme where specific groups can be removed without affecting others.[1] The acetamidomethyl (Acm) group, a common choice for Cys/Sec protection, has demonstrated significant instability under strong acidic conditions such as neat trifluoroacetic acid (TFA) or hydrogen fluoride (HF), which are often required for peptide cleavage from the resin or removal of other side-chain protecting groups.[2][3] This lability can lead to unintended disulfide formation and a heterogeneous final product.
The p-nitrobenzyl (pNB) group offers a superior alternative due to its remarkable stability in strong acids.[4] Its removal is achieved through a distinct, orthogonal two-step reductive and oxidative pathway, ensuring that the protected thiol or selenol remains intact throughout the entire SPPS and cleavage process.[5][6] This stability makes pNB an ideal choice for complex syntheses and for preventing side reactions.[2]
The Chemistry of p-Nitrobenzyl Protection and Deprotection
Mechanism of Protection
The protection of cysteine or selenocysteine is achieved via a straightforward SN2 nucleophilic substitution reaction. The nucleophilic sulfur or selenium atom of the amino acid side chain attacks the benzylic carbon of this compound. The tosylate anion serves as an excellent leaving group, facilitated by the electron-withdrawing nature of the p-nitro group, which enhances the electrophilicity of the benzylic carbon.[7]
Caption: SN2 mechanism for pNB protection of Cys/Sec.
Mechanism of Deprotection
The removal of the pNB group is a two-stage process that is orthogonal to standard acid- or base-labile deprotection schemes used in SPPS.[1]
-
Reduction: The nitro group is first reduced to an amine, forming a p-aminobenzyl (pAB) intermediate. This is typically accomplished with reducing agents like zinc in acetic acid for solution-phase synthesis or tin(II) chloride for solid-phase applications.[2][8]
-
Oxidative Cleavage: The labile p-aminobenzyl group is then removed by oxidation, typically with iodine (I₂), which concurrently promotes the formation of the desired disulfide or diselenide bond.[4][5]
Caption: Two-step orthogonal deprotection of the pNB group.
Comparative Stability of Protecting Groups
Studies have quantitatively demonstrated the superior stability of the pNB group compared to Acm and trimethylacetamidomethyl (Tacm) groups under harsh acidic conditions.
| Protecting Group | Condition | Temperature | Time | Stability/Loss | Reference |
| p-Nitrobenzyl (pNB) | Neat TFA | 60°C | 1 h | Intact | [2][4] |
| p-Nitrobenzyl (pNB) | HF | 0°C | 1 h | Intact | [2][4] |
| Acetamidomethyl (Acm) | Neat TFA | >25°C | 1 h | Significant Loss | [2][3][4] |
| Acetamidomethyl (Acm) | HF | 0°C | 1 h | Significant Loss | [2][3][4] |
| Trimethylacetamidomethyl (Tacm) | Neat TFA | >25°C | 1 h | Significant Loss | [2][3][4] |
| Trimethylacetamidomethyl (Tacm) | HF | 0°C | 1 h | Significant Loss | [2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-S-(p-nitrobenzyl)cysteine
This protocol describes the protection of L-cysteine with pNB-OTs followed by N-terminal Fmoc protection for use in SPPS.
Materials:
-
L-Cysteine
-
Ammonium Hydroxide (28-30%)
-
This compound (PNB-OTs)
-
Methanol (MeOH)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate
-
Dioxane
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Argon gas
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve L-Cysteine (0.165 M) in a solution of deoxygenated water (500 mL) and ammonium hydroxide (20 mL). Sparge the solution with argon for 10 minutes to prevent oxidation.[9]
-
Alkylation: Dissolve this compound (1.1 equivalents) in methanol (500 mL) and add it dropwise to the cysteine solution over 30 minutes with vigorous stirring under an argon atmosphere.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Acidify the solution to pH 5.5 with acetic acid to precipitate the S-p-nitrobenzyl-L-cysteine. Cool the mixture at 4°C for 2 hours, then collect the precipitate by filtration. Wash the solid with cold water and diethyl ether, then dry under vacuum.
-
Fmoc Protection: Suspend the dried S-p-nitrobenzyl-L-cysteine in a 10% sodium bicarbonate solution in 1:1 water/dioxane. Add Fmoc-OSu (1.1 equivalents) portion-wise over 1 hour.
-
Purification: Stir the reaction overnight at room temperature. Acidify the mixture with 1M HCl to pH 2 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Recrystallize the crude product from EtOAc/hexanes to yield pure Nα-Fmoc-S-(p-nitrobenzyl)cysteine.
Protocol 2: On-Resin Deprotection of pNB and Disulfide Bond Formation
This protocol is designed for deprotecting pNB-protected Cys/Sec residues after completion of solid-phase peptide synthesis.
Materials:
-
Peptide-resin with Cys(pNB) or Sec(pNB)
-
Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Acetic Acid (HOAc)
-
Iodine (I₂)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Reductive Step: Prepare the deprotection cocktail: a solution of DMF, SnCl₂, phenol, and HOAc.[8] Treat the resin with this solution and agitate at room temperature for 4-6 hours.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove the reducing agent and by-products.
-
Peptide Cleavage and Oxidative Step: Cleave the peptide from the resin using a standard TFA cleavage cocktail. After cleavage and precipitation of the peptide, dissolve the crude peptide in an appropriate solvent (e.g., 50% aqueous acetic acid).
-
Disulfide/Diselenide Formation: Add a 0.1 M solution of iodine in methanol dropwise until a persistent yellow color is observed, indicating excess iodine.[2][4]
-
Quenching and Purification: Quench the excess iodine with a solution of ascorbic acid. Purify the cyclized peptide using reverse-phase HPLC.
Caption: Workflow for SPPS using pNB-protected amino acids.
Conclusion
The p-nitrobenzyl protecting group provides a robust and reliable strategy for the protection of cysteine and selenocysteine in modern peptide synthesis. Its exceptional stability to strongly acidic conditions overcomes the primary limitation of more traditional protecting groups like Acm. The unique, orthogonal deprotection pathway involving reduction followed by oxidation allows for its seamless integration into complex synthetic strategies, including the regioselective formation of multiple disulfide bonds. The protocols and data presented herein validate the pNB group as an essential tool for researchers aiming to produce high-purity, complex peptides and proteins.
References
- Barlos, K., & Gatos, D. (2012). Convergent Solid-Phase Peptide Synthesis. Wiley-VCH.
-
Muttenthaler, M., Ramos, Y. G., Feytens, D., de Araujo, A. D., & Alewood, P. F. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group. Biopolymers, 94(4), 423-432. [Link]
-
Hart, K. N., & Harpp, D. N. (2005). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. The Journal of organic chemistry, 70(23), 9394–9400. [Link]
-
Hart, K. N., & Harpp, D. N. (2005). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Protein and Peptide Letters, 12(8), 747-752. [Link]
-
Muttenthaler, M., et al. (2010). p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group. ResearchGate. [Link]
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Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9919-9983. [Link]
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Spears, R. J., & Fascione, M. A. (2021). Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. ResearchGate. [Link]
-
Barany, G., & Hammer, R. P. (1998). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Journal of peptide science, 4(4), 238-246. [Link]
-
D'Souza, A., & Puranik, V. G. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3338-3363. [Link]
- Barany, G., & Hammer, R. P. (1998). P-nitrobenzyl side-chain protection for solid-phase synthesis.
-
Muttenthaler, M., et al. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: A more stable alternative to the acetamidomethyl group. UQ eSpace. [Link]
-
Muttenthaler, M., et al. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: A more stable alternative to the acetamidomethyl group. GenScript. [Link]
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Experimental conditions for removing the p-nitrobenzyl protecting group
An Application Guide to the Deprotection of p-Nitrobenzyl Groups
Introduction
The p-nitrobenzyl (PNB) group is a versatile and widely utilized protecting group in modern organic synthesis, particularly in the fields of peptide, carbohydrate, and nucleotide chemistry. Its popularity stems from its crystalline nature, which often facilitates the purification of intermediates, and its stability to a range of reaction conditions, including those that are strongly acidic. However, the true utility of any protecting group lies in the ability to remove it selectively and efficiently under conditions that preserve the integrity of the target molecule.
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of reagents to provide a deeper understanding of the causality behind experimental choices for the cleavage of the PNB group. We will explore the primary strategies for PNB deprotection—reductive cleavage, catalytic hydrogenation, and photolysis—offering field-proven insights and step-by-step protocols to ensure reliable and reproducible outcomes in your synthetic endeavors.
Reductive Deprotection: A Two-Stage Strategy
The most common chemical method for cleaving a PNB group is a two-step reductive process. The underlying principle is that the electron-withdrawing nitro group stabilizes the benzylic linkage. By reducing the nitro group to an electron-donating amino group, the resulting p-aminobenzyl (PAB) ether or ester becomes significantly more labile and susceptible to cleavage.
Mechanism of Action
The deprotection proceeds via two distinct stages:
-
Reduction: The nitro moiety is reduced to an amine. This transformation fundamentally alters the electronic properties of the benzyl group.
-
Cleavage: The resulting p-aminobenzyl group is unstable and readily cleaves, often facilitated by mild acidic conditions or intramolecular fragmentation, to release the deprotected functional group.
Caption: General workflow for the reductive deprotection of a PNB group.
Method A: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, effective, and relatively mild reducing agent for aromatic nitro groups.[1][2] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in aqueous media.[2] This method is valued for its high chemoselectivity, often leaving other reducible functional groups like esters, ketones, and halogens intact.[2]
Experimental Protocol: Deprotection of a PNB Ether using Sodium Dithionite
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the p-nitrobenzyl-protected compound (1.0 mmol, 1.0 equiv) in a suitable biphasic solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water (20 mL).
-
Reagent Addition: Add sodium dithionite (Na₂S₂O₄) (5.0 mmol, 5.0 equiv) to the solution. Note: Commercial sodium dithionite can vary in purity; using a freshly opened bottle or purified reagent is recommended for optimal results.[3]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).[2]
-
Combine the organic extracts and wash with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the deprotected compound.
Method B: Reduction with Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a classic and robust reagent for the selective reduction of aromatic nitro compounds to anilines.[4][5] The reaction is typically performed in an acidic medium or an alcoholic solvent.
Experimental Protocol: Deprotection of a PNB Ester using Tin(II) Chloride
-
Reaction Setup: To a solution of the p-nitrobenzyl-protected ester (1.0 mmol, 1.0 equiv) in ethanol (20 mL) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (50 mL) and add a saturated aqueous solution of NaHCO₃ until the pH is basic (pH ~8-9) to quench the acid and precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product by flash chromatography to isolate the desired carboxylic acid.
| Parameter | Sodium Dithionite | Tin(II) Chloride |
| Solvent | Biphasic (e.g., THF/H₂O, EtOAc/H₂O) | Ethanol, Ethyl Acetate |
| Equivalents | 3-10 eq. | 3-5 eq. |
| Temperature | Room Temperature | Reflux |
| Key Advantage | High chemoselectivity, mild conditions | Robust, effective for stubborn substrates |
| Workup Note | Aqueous extraction | Requires filtration of tin salts |
Catalytic Hydrogenation: The Cleanest Cleavage
Catalytic hydrogenation is a highly efficient and clean method for PNB group removal. It leverages a heterogeneous catalyst, typically palladium on carbon (Pd/C), to mediate the reaction with a hydrogen source. This process simultaneously reduces the nitro group and cleaves the benzylic C-O or C-N bond via hydrogenolysis.[6]
Mechanism of Action
The substrate and the hydrogen source adsorb onto the surface of the palladium catalyst. The nitro group is first reduced to an amine. Subsequently, the activated C-O or C-N benzylic bond is cleaved by active palladium hydride species, releasing the deprotected molecule and toluene as a volatile, easily removable byproduct.[6]
Caption: Simplified workflow for catalytic hydrogenation of a PNB group.
Method A: Hydrogenolysis with H₂ Gas
This is the traditional approach, utilizing hydrogen gas as the terminal reductant.
Experimental Protocol: General Hydrogenolysis with Pd/C and H₂
-
Reaction Setup: In a suitable pressure vessel or a thick-walled flask, dissolve the PNB-protected compound (1.0 mmol) in a solvent such as methanol, ethanol, or ethyl acetate (15-20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol% Pd by weight) to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or as a water-wet paste.
-
Hydrogen Atmosphere: Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm, or use a balloon of H₂ for atmospheric pressure reactions).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by observing hydrogen uptake. Reactions are typically complete in 2-12 hours.
-
Workup:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent. Caution: Do not allow the catalyst on the filter pad to dry in the air, as it can ignite. Quench the catalyst with water before disposal.[6]
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected product.
-
Method B: Catalytic Transfer Hydrogenation
This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule, offering a safer and more convenient alternative.[6][7]
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
-
Reaction Setup: In a round-bottom flask, dissolve the PNB-protected compound (1.0 mmol) in methanol (20 mL). Add 10% Pd/C (typically an equal weight to the substrate for robust reactions).[6]
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (NH₄HCO₂) (5.0 mmol, 5.0 equiv) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-60 °C to accelerate the reaction. The decomposition of ammonium formate releases hydrogen in situ.
-
Reaction Monitoring: Monitor by TLC. The reaction is usually complete within 30 minutes to 3 hours.
-
Workup: Filter the mixture through Celite® to remove the catalyst, wash the pad with methanol, and concentrate the filtrate. The ammonium formate byproduct is volatile and is often removed during solvent evaporation. Further purification can be done by chromatography or recrystallization.
| Parameter | Hydrogen Gas (H₂) | Transfer Hydrogenation |
| Hydrogen Source | H₂ gas cylinder | Ammonium formate, Cyclohexene[7] |
| Pressure | 1-4 atm (or balloon) | Atmospheric |
| Temperature | Room Temperature | Room Temp. to 60 °C |
| Key Advantage | High efficiency | Increased safety, no special equipment |
| Limitation | Requires pressure equipment | Byproducts from H-donor may complicate workup |
Photolytic Deprotection: Cleavage with Light
The nitrobenzyl moiety is a classic photolabile protecting group (PPG).[8] While the ortho-isomer is more common due to a more efficient intramolecular rearrangement mechanism, the para-nitrobenzyl group can also be cleaved photolytically.[9] This method offers exceptional spatiotemporal control, allowing deprotection in specific areas or at specific times, which is invaluable in biological systems and materials science.[8][10]
Mechanism of Action
Upon absorption of a UV photon, the nitro group is excited. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and decomposition to release the protected functional group and a p-nitrosobenzaldehyde byproduct.[8][10]
Caption: Key steps in the photolytic cleavage of a PNB group.
Experimental Protocol: General Photolysis in Solution
-
Solution Preparation: Prepare a dilute solution (0.01-0.05 M) of the PNB-protected compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or buffered aqueous solution). Transfer the solution to a quartz or Pyrex reaction vessel.
-
Degassing (Optional but Recommended): Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a suitable UV lamp. A medium-pressure mercury lamp with a Pyrex filter (to cut off wavelengths <300 nm) is common. Wavelengths around 350-365 nm are typically effective.[11] The irradiation time can range from minutes to several hours, depending on the quantum yield of the substrate and the intensity of the light source.[11][12]
-
Reaction Monitoring: Monitor the disappearance of the starting material by HPLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. The byproduct, p-nitrosobenzaldehyde, can often be removed by extraction or chromatography. For amine deprotections, adding an "aldehyde trap" like semicarbazide can improve yields by preventing side reactions with the byproduct.[13]
-
Purification: Purify the crude product using standard techniques like flash chromatography.
| Parameter | Typical Value/Condition |
| Wavelength | 350 - 405 nm[11] |
| Solvent | Methanol, Acetonitrile, Dioxane, Aqueous Buffers |
| Concentration | 0.01 - 0.05 M (Dilute) |
| Irradiation Time | Minutes to Hours |
| Key Advantage | High spatiotemporal control, traceless reagent |
| Limitation | Low quantum yields, potentially interfering byproducts |
Base-Mediated Oxidative Cleavage
A more recently reported method involves the cleavage of p-nitrobenzyl groups from amides, ureas, and ethers using a simple basic solution, presumably through an oxidative mechanism involving dissolved oxygen.[14][15]
Experimental Protocol: Base-Mediated Deprotection
-
Reaction Setup: Dissolve the PNB-protected substrate (1.0 mmol) in methanol (10 mL).
-
Reagent Addition: Add 20% aqueous sodium hydroxide (NaOH) solution (2.5 mL).[14]
-
Reaction Conditions: Heat the mixture in a sealed vial at 75 °C. The presence of ambient oxygen is presumed to be necessary for the reaction.[14][15]
-
Reaction Monitoring: Monitor by TLC for the consumption of starting material (typically 1-5 hours).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by flash chromatography. The major byproduct is often 4-nitrobenzaldehyde or 4-nitrobenzoic acid derivatives.[14]
This method is notable for its simplicity but may not be suitable for base-sensitive substrates. It has been shown to be compatible with Boc groups, silyl ethers, and aryl bromides.[14]
Conclusion
The p-nitrobenzyl protecting group is a robust and valuable tool in multistep synthesis, and its successful removal is critical to achieving the final target molecule. The choice of deprotection strategy is dictated by the specific molecular context, particularly the presence of other functional groups.
-
Catalytic hydrogenation offers the cleanest conversion and is often the method of choice when the substrate is compatible.
-
Reductive methods using sodium dithionite or tin(II) chloride provide excellent chemoselectivity for the PNB group over many other functionalities.
-
Photolysis stands out for applications requiring precise external control over the deprotection event.
By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the optimal conditions for cleaving the PNB group, ensuring high yields and preserving the integrity of their complex molecular architectures.
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-
Rawal, V. H., & Jeon, I. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 55(47), 6467-6469. [Link]
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-
Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]
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Thieme. (n.d.). 2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
-
Hurevich, M., et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 29(5), 1640-1650. [Link]
-
Lederer, A., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF. [Link]
-
Willner, I., et al. (2020). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
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Griesbeck, A. G., et al. (2007). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 107(1), 89-139. [Link]
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-
dlab @ EPFL. (n.d.). Tin(II) chloride. dlab @ EPFL. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Tin(II) chloride. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Greenberg, M. M., & Sprules, T. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 65(17), 5421-5427. [Link]
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Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384. [Link]
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ResearchGate. (2025). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]
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Feringa, B. L., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3215-3230. [Link]
-
Willner, I., et al. (2020). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Chemical Reviews, 120(15), 7640-7703. [Link]
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Ye, X. S., & Li, Z. J. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]
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Stephens, P. J., et al. (1991). A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities. Biochimica et Biophysica Acta, 1075(1), 109-17. [Link]
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ResearchGate. (2017). Can anyone suggest a way to separate a water soluble product from sodium dithionite after reduction of Nitro group?. ResearchGate. [Link]
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ResearchGate. (2025). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate. [Link]
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-
ResearchGate. (2025). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. ResearchGate. [Link]
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- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Nitrobenzyl Tosylate: A Versatile Chromogenic Substrate for Probing Enzyme Kinetics
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of p-Nitrobenzyl tosylate (pNB-OTs) as a chromogenic substrate for studying the kinetics of various enzymes. We explore the chemical principles that underpin its utility, offer detailed and validated protocols for its use in enzyme assays, and provide insights into the analysis and interpretation of kinetic data. This document is designed to be a practical resource, emphasizing experimental design, execution, and troubleshooting to ensure the generation of robust and reproducible results.
Introduction: The Critical Role of Substrate Selection in Enzyme Kinetics
The study of enzyme kinetics is a cornerstone of biochemical and pharmaceutical research, providing fundamental insights into enzyme mechanisms, biological pathways, and the development of novel therapeutics. The selection of an appropriate substrate is paramount to the success of these studies. An ideal substrate should be specific to the enzyme of interest, produce a readily measurable signal upon enzymatic conversion, and be suitable for high-throughput screening applications.
This compound has emerged as a powerful tool for assaying a variety of enzymes, particularly those that catalyze nucleophilic substitution reactions. Its effectiveness stems from the combination of a highly reactive tosylate leaving group and a p-nitrobenzyl moiety that acts as a chromogenic reporter upon displacement.[1] This allows for convenient and continuous monitoring of enzyme activity via spectrophotometry.
Scientific Principles and Advantages of this compound
This compound is the ester of p-nitrobenzyl alcohol and p-toluenesulfonic acid.[1] Its utility as an enzyme substrate is founded on several key chemical properties:
-
Chromogenic Reporting: The enzymatic reaction displaces the tosylate group, releasing a p-nitrobenzyl derivative. While pNB-OTs is itself colorless, the product of the enzymatic reaction, p-nitrobenzyl alcohol or a related compound, can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[1]
-
Excellent Leaving Group: The tosylate (p-toluenesulfonate) anion is an exceptionally good leaving group due to the resonance stabilization of its negative charge.[1] This inherent chemical property facilitates nucleophilic attack at the benzylic carbon, promoting a favorable reaction rate for many enzymes.
-
Enhanced Reactivity: The presence of the electron-withdrawing nitro group in the para position of the benzyl ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and enhancing its reactivity as a substrate.[1]
-
Versatility: pNB-OTs can be employed to study a range of enzymes capable of catalyzing nucleophilic substitution at a benzylic carbon. This versatility makes it a valuable tool for screening enzyme libraries and characterizing newly discovered enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃NO₅S | PubChem |
| Molecular Weight | 307.32 g/mol | PubChem[2] |
| Appearance | Off-white to pale yellow crystalline powder | --- |
| Melting Point | ~100-102 °C | US3745188A[3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone); sparingly soluble in water. | Benchchem[1] |
The Assay Principle: A Mechanistic Overview
The fundamental principle of an enzyme assay utilizing this compound is the enzyme-catalyzed nucleophilic attack on the benzylic carbon of the substrate. This results in the cleavage of the carbon-oxygen bond and the displacement of the stable tosylate anion, with the concomitant formation of a new bond between the nucleophile and the p-nitrobenzyl group.
Visualizing the Workflow: From Preparation to Kinetic Parameters
Caption: A streamlined workflow for determining enzyme kinetic parameters using this compound.
Detailed Experimental Protocols
Essential Materials and Reagents
-
This compound (high purity)
-
Enzyme of interest (purified)
-
Appropriate buffer solution (e.g., Tris-HCl, phosphate buffer, pH optimized for the enzyme)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes or UV-transparent microplates
-
Calibrated micropipettes
Reagent Preparation: Ensuring Accuracy and Stability
-
This compound Stock Solution (e.g., 100 mM):
-
Accurately weigh this compound and dissolve in anhydrous DMSO.
-
Store in small aliquots at -20°C, protected from light and moisture to prevent degradation.
-
Rationale: A high-concentration stock in an organic solvent is necessary due to the poor aqueous solubility of pNB-OTs.[4] Aliquoting prevents multiple freeze-thaw cycles.
-
-
Enzyme Stock Solution:
-
Prepare the enzyme in a buffer that ensures its stability and activity.
-
The concentration should be empirically determined to yield a linear reaction rate for a sufficient duration.
-
-
Assay Buffer:
-
Prepare the buffer at the desired pH and ionic strength.
-
Ensure the buffer components are non-nucleophilic and do not interfere with the assay.
-
Standard Protocol for Determining Initial Velocity
-
Reaction Setup: In a 1 mL cuvette, add 980 µL of pre-warmed assay buffer.
-
Substrate Addition: Add 10 µL of a diluted pNB-OTs stock solution to achieve the desired final substrate concentration. Mix by gentle inversion.
-
Equilibration: Incubate the cuvette in the temperature-controlled spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Add 10 µL of the enzyme solution to the cuvette, mix quickly, and immediately start monitoring the absorbance at the predetermined λmax of the product.
-
Data Collection: Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
Control: A "no-enzyme" control containing all components except the enzyme must be run to correct for any non-enzymatic hydrolysis of the substrate.
Protocol for Determining Michaelis-Menten Parameters (Km and Vmax)
-
Varying Substrate Concentration: Set up a series of reactions as described in section 4.3, varying the final concentration of this compound over a range that brackets the expected Km (e.g., 0.1 x Km to 10 x Km). The enzyme concentration must be kept constant.
-
Calculate Initial Velocities (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity is the slope of the linear portion of this curve. Convert this rate (ΔAbs/min) to concentration/time (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.
-
Data Analysis: Plot the initial velocities (v₀) as a function of substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
Visualizing the Michaelis-Menten Model
Caption: The Michaelis-Menten model for enzyme-catalyzed reactions.
Data Interpretation and Key Kinetic Parameters
The kinetic parameters derived from these experiments provide critical information about the enzyme's catalytic function.
Table 2: Essential Enzyme Kinetic Parameters
| Parameter | Description | Derivation |
| Km | Michaelis constant: The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. | Determined from the Michaelis-Menten plot. |
| Vmax | Maximum velocity: The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the Michaelis-Menten plot. |
| kcat | Turnover number: The number of substrate molecules converted to product per enzyme molecule per unit of time. | kcat = Vmax / [E]total |
| kcat/Km | Catalytic efficiency: An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to a product. | Calculated from kcat and Km. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High background signal | Non-enzymatic hydrolysis of pNB-OTs. | Always run a "no-enzyme" control and subtract the background rate. Optimize pH to minimize spontaneous hydrolysis. |
| Precipitation in assay | Poor solubility of pNB-OTs at the working concentration. | Ensure the final DMSO concentration is consistent and low (typically <1-2%). Decrease the substrate concentration if necessary. |
| Non-linear reaction progress | Substrate depletion, product inhibition, or enzyme instability. | Use a lower enzyme concentration or measure the initial rate over a shorter time frame. Test for product inhibition by adding the product to the reaction. |
| Low or no activity | Inactive enzyme, suboptimal pH or temperature, presence of an inhibitor. | Verify enzyme activity with a known positive control. Optimize assay conditions. Ensure all reagents are free of contaminants. |
Conclusion
This compound stands out as a robust and versatile substrate for the kinetic analysis of a wide array of enzymes. Its chromogenic properties facilitate a straightforward and sensitive spectrophotometric assay that can be readily adapted for various research and development applications. By adhering to the detailed protocols and data analysis frameworks presented in this application note, researchers can confidently generate high-quality, reproducible kinetic data, thereby accelerating their scientific discoveries.
References
- Google Patents. (1973). Preparation of nitrobenzyl alcohol mesylates and tosylates. US3745188A.
-
Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Coll. Vol. 1, p.407 (1941); Vol. 2, p.66 (1922). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Coll. Vol. 1, p.396 (1941); Vol. 5, p.84 (1925). Retrieved from [Link]
- Google Patents. (2020). Preparation method of p-nitrobenzyl alcohol. CN108117490B.
-
PubChem. (n.d.). 4-Nitrobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzyl tosylate. National Center for Biotechnology Information. Retrieved from [Link]
- Friberger, P. (1993). Chromogenic peptide substrate assays and their clinical applications. Clinical and Applied Thrombosis/Hemostasis, 1(3), 165-174.
-
ResearchGate. (n.d.). The lipase assay using p-nitrophenyl butyrate. Retrieved from [Link]
-
ResearchGate. (2015). Evaluation of Chromogenic Substrates for Horseradish Peroxidase on Paper-Based Microfluidic Devices. Retrieved from [Link]
- Usui, T., Hayashi, Y., Nanjo, F., & Ishido, Y. (1987). Enzymatic synthesis of p-nitrophenyl 3(5)-O-beta-N-acetylglucosaminyl-alpha-maltopentaoside by lysozyme; a novel substrate for human amylase assay. Journal of biochemistry, 101(3), 677–683.
- Zabara, A., et al. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters.
- Gu, Y., et al. (2016). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Organic & biomolecular chemistry, 14(30), 7213–7221.
- Petri, R., et al. (2020). Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules, 25(16), 3656.
- Manafi, M., Kneifel, W., & Bascomb, S. (1991). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Microbiological reviews, 55(3), 335–348.
-
Taylor & Francis Online. (n.d.). Chromogenic substrate – Knowledge and References. Retrieved from [Link]
- Harroun, S. G., & Vallée-Bélisle, A. (2023). Methods to Characterise Enzyme Kinetics with Biological and Medicinal Substrates: The Case of Alkaline Phosphatase. Chemistry–Methods, 3(8), e202200067.
Sources
Strategic Application of p-Nitrobenzyl Tosylate for Hydroxyl Protection in Carbohydrate Synthesis
APPLICATION NOTE
Introduction: The Role of p-Nitrobenzyl Ethers in Complex Carbohydrate Synthesis
The chemical synthesis of complex oligosaccharides and glycoconjugates is a formidable task that hinges on the strategic use of protecting groups to mask reactive hydroxyl functionalities.[1] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable selectively under mild conditions.[1] The p-nitrobenzyl (PNB) group, introduced via reagents like p-nitrobenzyl tosylate, has emerged as a valuable tool in the carbohydrate chemist's arsenal.[2] Its utility stems from its remarkable stability across a wide range of synthetic transformations and the multiple methods available for its selective removal.[2][3] This application note provides a comprehensive guide for researchers on the effective use of this compound for the protection of hydroxyl groups in carbohydrate synthesis, detailing the underlying chemical principles and providing field-tested protocols.
Scientific Rationale: Why Choose the p-Nitrobenzyl Group?
The selection of the p-nitrobenzyl group is underpinned by several key chemical properties that render it advantageous in multistep carbohydrate synthesis:
-
Enhanced Stability: The electron-withdrawing nature of the para-nitro group lends significant stability to the benzyl ether linkage.[2] This makes the PNB group robust and capable of withstanding reaction conditions that might cleave other benzyl-type ethers.[2]
-
Orthogonality: The PNB group is orthogonal to many other commonly used protecting groups in carbohydrate chemistry. For instance, it is stable under conditions used for the removal of silyl ethers, acetals, and many ester protecting groups, allowing for selective deprotection at other positions of the carbohydrate scaffold.[1][4][5][6]
-
Chromophoric Tag for Reaction Monitoring: The presence of the nitro group provides a convenient chromophore, which can aid in the visualization of compounds during chromatographic purification and, in some cases, allow for reaction monitoring by UV-Vis spectroscopy.[7][8]
-
Versatile Cleavage Conditions: The true power of the PNB group lies in the variety of methods for its removal. While stable to many conditions, it can be selectively cleaved without affecting other protecting groups like standard benzyl ethers. Common deprotection strategies include:
-
Catalytic Transfer Hydrogenation: A mild and efficient method that utilizes a hydrogen donor like formic acid or ammonium formate in the presence of a palladium catalyst.[9][10][11] This approach is often preferred over traditional hydrogenation with H₂ gas, especially when dealing with sensitive functional groups.[9][10][11]
-
Reduction followed by other methods: The nitro group can be reduced to an amine, which can then facilitate cleavage through other chemical transformations.[12]
-
Experimental Workflow: Protection and Deprotection of Carbohydrate Hydroxyls
The overall workflow for the application of this compound in carbohydrate synthesis involves two main stages: the protection of the hydroxyl group (etherification) and the subsequent deprotection to liberate the free hydroxyl for further reactions or to yield the final product.
Figure 1: General workflow for the use of this compound in carbohydrate synthesis.
Detailed Protocols
Protocol 1: Synthesis of this compound
While commercially available, this compound can be readily synthesized in the laboratory. A high-yield method involves the reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride.[13]
Materials:
-
p-Nitrobenzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dicyclohexylamine
-
Acetone, dry
-
Carbon tetrachloride
Procedure:
-
Dissolve p-nitrobenzyl alcohol (0.1 mole) in dry acetone (75 ml) in a round-bottom flask.[13]
-
Add p-toluenesulfonyl chloride (in slight excess of stoichiometric amount) to the solution.[13]
-
With stirring, add a slight molar excess of dicyclohexylamine dropwise to the solution, maintaining the temperature at approximately 25°C with an ice bath as needed.[13]
-
A precipitate of dicyclohexylamine hydrochloride will form. Stir the reaction mixture for an additional 10 minutes.[13]
-
Filter the precipitate. Dilute the filtrate with water (300 ml) and stir for 15 minutes to precipitate the this compound.[13]
-
Filter the product, air dry, and recrystallize from carbon tetrachloride to yield pure this compound.[13] A yield of approximately 88% can be expected.[13]
Protocol 2: Protection of a Carbohydrate Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes a general procedure for the p-nitrobenzylation of a free hydroxyl group on a partially protected carbohydrate. The Williamson ether synthesis is a reliable method for forming this ether linkage.[3][14][15]
Materials:
-
Partially protected carbohydrate with a free hydroxyl group
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the partially protected carbohydrate (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the p-nitrobenzyl protected carbohydrate.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the alkoxide.[14] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the carbohydrate and reagents, facilitating the SN2 reaction.[16] |
| Temperature | 0°C to Room Temp. | Initial cooling controls the reaction with NaH, while warming to room temperature ensures the completion of the etherification. |
| Stoichiometry | Slight excess of NaH and PNB-OTs | Drives the reaction to completion. |
Table 1: Key parameters for the Williamson ether synthesis for p-nitrobenzylation.
Protocol 3: Deprotection of the p-Nitrobenzyl Group via Catalytic Transfer Hydrogenation
This protocol provides a method for the selective cleavage of the p-nitrobenzyl ether in the presence of other protecting groups, such as standard benzyl ethers.
Materials:
-
p-Nitrobenzyl protected carbohydrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the p-nitrobenzyl protected carbohydrate in methanol or a suitable solvent.
-
To this solution, add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (5-10 equivalents) or formic acid.[9]
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | A heterogeneous catalyst that is highly effective for transfer hydrogenation.[9][10] |
| Hydrogen Donor | Ammonium formate or Formic acid | Provides a safe and convenient source of hydrogen for the reduction.[9] |
| Solvent | Methanol or Ethanol | Solubilizes the substrate and is compatible with the reaction conditions. |
| Selectivity | High | Cleaves the p-nitrobenzyl ether while typically leaving other groups like benzyl ethers, silyl ethers, and acetals intact. |
Table 2: Key parameters for the deprotection of p-nitrobenzyl ethers via catalytic transfer hydrogenation.
Mechanism of Deprotection: Catalytic Transfer Hydrogenation
The deprotection via catalytic transfer hydrogenation proceeds in two main steps. First, the nitro group is reduced to an amino group. The resulting p-aminobenzyl ether is much more labile and is subsequently cleaved through hydrogenolysis to yield the deprotected hydroxyl group and p-toluidine.
Figure 2: Simplified mechanism of p-nitrobenzyl ether deprotection.
Conclusion and Future Perspectives
This compound is a highly effective reagent for the introduction of the p-nitrobenzyl protecting group onto hydroxyl functionalities in carbohydrate synthesis. The stability of the resulting ether, combined with the mild and selective methods for its removal, makes it an invaluable tool for the construction of complex glycans. The protocols detailed in this application note provide a robust framework for the successful implementation of this protecting group strategy in both academic and industrial research settings. Future advancements may focus on the development of even milder and more selective deprotection methods, further enhancing the utility of the p-nitrobenzyl group in the synthesis of biologically important carbohydrates for drug discovery and development.
References
- Goebel, W. F., & Avery, O. T. (n.d.). Chemo-Immunological Studies on Conjugated Carbohydrate-Proteins: IV. The Synthesis of the p-Aminobenzyl Ether of the Soluble Spe. SciSpace.
- Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. (2024, July 2). CoLab.
- Gowda, D. C. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
- Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. (2024, July 2). ACS Publications.
- Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. (2024, July 12). PubMed.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). RSC Publishing.
- Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. (n.d.). ResearchGate.
- Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. (n.d.). PubMed.
- This compound | 4450-68-4. (n.d.). Benchchem.
- Preparation of nitrobenzyl alcohol mesylates and tosylates. (n.d.). Google Patents.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. (2025, August 7). ResearchGate.
- in the chemical literature: Williamson ether synthesis. (2019, October 25). YouTube.
- Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. (n.d.). PMC - NIH.
- Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. (2025, September 24). PubMed.
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- 4. Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis | CoLab [colab.ws]
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- 6. Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 12. scispace.com [scispace.com]
- 13. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with p-Nitrobenzyl Tosylate
Introduction: Leveraging the Unique Reactivity of p-Nitrobenzyl Tosylate in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the electrophilic partner is a critical determinant of reaction efficiency and scope. While aryl and vinyl halides have historically dominated the field, the use of alternative electrophiles such as tosylates has gained significant traction. This is driven by the desire for more cost-effective, stable, and readily available starting materials.[1] this compound emerges as a particularly compelling electrophile due to a confluence of advantageous electronic and structural properties.
The tosylate moiety is an excellent leaving group, facilitating the crucial oxidative addition step in the palladium catalytic cycle.[2] Furthermore, the presence of the strongly electron-withdrawing nitro group at the para position of the benzyl ring significantly enhances the electrophilicity of the benzylic carbon. This activation makes this compound more susceptible to nucleophilic attack and oxidative addition to the palladium(0) center, often allowing for milder reaction conditions compared to less activated benzylic electrophiles.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key reactions, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that shuttles the palladium center between the Pd(0) and Pd(II) oxidation states.[3][4]
Figure 1: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-oxygen bond of the this compound. This is often the rate-determining step. The electron-withdrawing nitro group on the benzyl ring facilitates this step by making the benzylic carbon more electrophilic. The result is a Pd(II) intermediate.[5][6]
-
Transmetalation: In reactions like the Suzuki-Miyaura coupling, an organoboron reagent (e.g., an arylboronic acid) is activated by a base. The organic group from the organoboron species is then transferred to the palladium(II) center, displacing the tosylate group. This forms a new diorganopalladium(II) complex.[3]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.[3]
The choice of ligands (L) is critical as they modulate the steric and electronic environment of the palladium center, influencing the rates of the individual steps in the catalytic cycle and the overall efficiency of the reaction.[7]
Experimental Protocols
The following protocols are designed to be robust starting points for the application of this compound in common palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling to synthesize a 4-nitro-diarylmethane derivative.
Reaction Scheme:
p-NO₂-C₆H₄CH₂-OTs + Ar-B(OH)₂ --(Pd catalyst, Base)--> p-NO₂-C₆H₄CH₂-Ar
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 4450-68-4 | 307.31 g/mol | 307.3 mg | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 g/mol | 146.3 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 g/mol | 4.5 mg | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 g/mol | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | 7778-53-2 | 212.27 g/mol | 424.5 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | 5 mL | - | - |
Step-by-Step Procedure:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Vessel Preparation: To a dry oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed 1,4-dioxane (to achieve a concentration of 0.2 M with respect to the limiting reagent).
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-nitro-diarylmethane.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the C-N bond formation between this compound and an amine.
Reaction Scheme:
p-NO₂-C₆H₄CH₂-OTs + R₂NH --(Pd catalyst, Base)--> p-NO₂-C₆H₄CH₂-NR₂
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 4450-68-4 | 307.31 g/mol | 307.3 mg | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 g/mol | 111.8 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 9.2 mg | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.65 g/mol | 19.1 mg | 0.04 | 0.04 |
| NaOtBu | 865-48-5 | 96.10 g/mol | 115.3 mg | 1.2 | 1.2 |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | 5 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), and XPhos (4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add anhydrous toluene to the Schlenk tube, followed by the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Substrate Scope and Optimization
The provided protocols serve as a general guideline. Optimization of reaction conditions may be necessary for different substrates.
Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Nitro-1,1'-diphenylmethane | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxybenzyl)-4-nitrobenzene | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 1-(4-Chlorobenzyl)-4-nitrobenzene | 75-85 |
| 4 | 2-Thiopheneboronic acid | 2-((4-Nitrophenyl)methyl)thiophene | 70-80 |
Yields are based on analogous reactions in the literature and may vary depending on the precise reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Consider a different palladium precursor or ligand. |
| Poor quality of tosylate | Synthesize and purify this compound immediately before use. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, DMF, Toluene). | |
| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid. Optimize the reaction temperature and time. |
| Reduction of the nitro group | Ensure the reaction is performed under an inert atmosphere. Avoid overly harsh reducing conditions. | |
| Decomposition of the catalyst | Use a more robust ligand. Lower the reaction temperature. |
Conclusion
This compound is a highly effective electrophile for palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, stemming from the electron-withdrawing nitro group, allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this compound in a variety of synthetic applications, from the construction of complex molecular scaffolds in drug discovery to the synthesis of novel organic materials.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Retrieved from [Link]
-
(2024). Suzuki-Miyaura Coupling - Chemistry LibreTexts. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
(2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(1), 194-202. Retrieved from [Link]
-
Roy, A. H., & Hartwig, J. F. (2003). Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. Journal of the American Chemical Society, 125(29), 8704–8705. Retrieved from [Link]
-
(2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Retrieved from [Link]
-
Pacic, I., Leitch, J. A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]
-
Mondal, P., & Bora, U. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Retrieved from [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 141-148. Retrieved from [Link]
-
Leitch, J. A., et al. (2023). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. Retrieved from [Link]
-
Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 227-242. Retrieved from [Link]
-
(2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(4), 868-875. Retrieved from [Link]
-
(2023). (a) Suzuki‐Miyaura coupling reaction on a vinyl tosylate substrate for closed‐loop optimisation. ResearchGate. Retrieved from [Link]
-
(2013). Optimization Studies of Ligand-Free Cross-Coupling of... ResearchGate. Retrieved from [Link]
-
Martin, S. F., & Dodge, J. A. (1991). a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 1-1. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. Retrieved from [Link]
-
Tercenio, Q. D., et al. (2021). Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. ResearchGate. Retrieved from [Link]
-
AlMohamadi, H., et al. (2024). Palladium immobilized onto 1,4-bis(pyrid-4-yl)benzene grafted to n-propyl-functionalized Fe3O4@MCM-41 nanoparticles (PBPBPMF) as a novel, green, reusable, and versatile catalyst for preparing bis(pyrazolyl)methane and biphenyl derivatives. ResearchGate. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
(2018). Optimization of ligands. ResearchGate. Retrieved from [Link]
Sources
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of p-Nitrobenzyl Tosylate in the Synthesis of Photolabile Compounds
Abstract
In the fields of chemical biology, pharmacology, and materials science, the ability to initiate a chemical or biological process with spatiotemporal precision is a powerful tool. Photolabile protecting groups (PPGs), or "caging" groups, are molecular entities that enable this control by masking the function of a bioactive molecule until its release is triggered by light. The p-nitrobenzyl group is a classic photolabile moiety used to "cage" a variety of functional groups, including carboxylates, phosphates, and amines.[1] This guide provides a detailed technical overview and field-proven protocols for the use of p-nitrobenzyl tosylate, a highly reactive and efficient precursor, in the preparation of photolabile compounds for research and drug development applications.
Scientific Foundation & Rationale
The p-Nitrobenzyl Caging Group: A Tale of Two Isomers
The nitrobenzyl scaffold is one of the most widely used classes of PPGs.[1][2] However, the photochemical mechanism of cleavage is critically dependent on the position of the nitro group.
-
ortho-Nitrobenzyl (oNB) Group: The more common isomer, the oNB group, undergoes photolysis via a Norrish Type II reaction. Upon UV irradiation, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to an aci-nitro intermediate that rearranges to release the caged molecule and o-nitrosobenzaldehyde.[1][3]
-
para-Nitrobenzyl (pNB) Group: In contrast, p-nitrobenzyl esters of sulfonic acids cleave through a distinctly different pathway.[4][5] The mechanism involves a photoinduced intramolecular electron transfer from an associated chromophore to the p-nitrobenzyl moiety.[4][5] This transfer results in the formation of a radical anion on the nitrobenzyl group, leading to the cleavage of the benzylic carbon-oxygen bond and release of the parent molecule.[4] This alternative mechanism can offer different kinetic profiles and avoid the specific byproducts of the ortho pathway.
Why this compound? The Advantage of a Superior Leaving Group
While photolabile compounds are often synthesized from p-nitrobenzyl bromide or chloride, these halides are potent vesicants (blistering agents), posing significant handling risks for large-scale synthesis.[6] this compound (PNB-OTs) offers a compelling and safer alternative.
Causality Behind the Choice: The tosylate anion (CH₃C₆H₄SO₃⁻) is an exceptionally good leaving group due to the resonance stabilization of its negative charge across three oxygen atoms. This high reactivity facilitates efficient nucleophilic substitution reactions (Sₙ2) under milder conditions than the corresponding halides. When reacting with a molecule to be caged (e.g., a carboxylic acid), the tosylate's ability to depart readily drives the reaction to completion, often resulting in higher yields and simpler purification.
Synthesis of a Caged Compound: A Representative Protocol
This section details the synthesis of a p-nitrobenzyl ester of a generic carboxylic acid (R-COOH) using this compound. This serves as a template for caging a wide variety of carboxylate-containing molecules, from small-molecule drugs to amino acids.
Workflow Overview
Caption: General workflow for synthesizing a p-nitrobenzyl caged ester.
Protocol 2.1: Esterification of a Carboxylic Acid
Objective: To covalently link the p-nitrobenzyl group to a carboxylic acid via an ester bond.
Materials:
-
Carboxylic acid of interest (R-COOH)
-
This compound (PNB-OTs)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation of the Nucleophile (Carboxylate Salt):
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Expertise & Experience: The choice of base is critical. For sensitive substrates or to ensure complete deprotonation, sodium hydride (NaH, 1.1 eq.) is added portion-wise. NaH reacts to form H₂ gas, driving the reaction to completion. For less sensitive acids, the less hazardous and easier-to-handle potassium carbonate (K₂CO₃, 1.5-2.0 eq.) can be used, though it may require stirring at room temperature for 30-60 minutes to ensure full salt formation.
-
Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30-60 minutes.
-
-
Esterification (Caging Reaction):
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the PNB-OTs solution dropwise to the carboxylate salt mixture from the previous step.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The caged product should have a higher Rf value than the starting carboxylic acid. Disappearance of the limiting reagent (usually the acid) indicates completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with deionized water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure p-nitrobenzyl ester.
-
Photodeprotection (Uncaging) Protocol
This protocol describes the light-induced cleavage of the p-nitrobenzyl ester to release the free carboxylic acid.
Reaction Scheme
Caption: General scheme for the photolysis of a p-nitrobenzyl ester.
Protocol 3.1: Photorelease of the Active Molecule
Objective: To cleave the photolabile ester bond using UV light, releasing the active molecule in a controlled manner.
Materials:
-
Purified p-nitrobenzyl caged compound
-
Appropriate solvent (e.g., acetonitrile, methanol, or buffered aqueous solution, depending on the application)
-
Quartz or borosilicate glass reaction vessel (Note: standard glass absorbs UV light)
Instrumentation:
-
UV lamp source (e.g., medium-pressure mercury lamp, LED array at 365 nm, or Rayonet reactor)
-
Analytical HPLC or LC-MS for monitoring
-
Stir plate and cooling fan/bath
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the caged compound in the desired solvent to a known concentration (typically in the micromolar to low millimolar range, e.g., 10 µM - 1 mM).
-
Expertise & Experience: The concentration must be low enough to prevent "inner filter" effects, where molecules at the surface absorb all the light, preventing photons from reaching the center of the solution.[7] For quantitative studies, the solution's absorbance at the irradiation wavelength should be kept below 0.2.
-
-
Irradiation:
-
Transfer the solution to a suitable UV-transparent vessel (quartz is ideal).
-
Place the vessel at a fixed distance from the UV source. A cooling system (fan or water bath) is essential to prevent thermal degradation of the sample.
-
Irradiate the sample with light, typically centered around 365 nm. The duration of irradiation will depend on the light source's intensity, the compound's quantum yield, and the desired extent of conversion.
-
-
Monitoring and Analysis:
-
Trustworthiness: The progress of the uncaging reaction must be validated analytically. At set time points, take aliquots of the solution and analyze them by reverse-phase HPLC.[8][9]
-
Monitor the decrease in the peak area of the starting caged compound and the corresponding increase in the peak area of the released free acid.[8][9] This allows for the calculation of photorelease kinetics and quantum yield.
-
-
Post-Photolysis Work-up:
-
After irradiation, the resulting solution contains the released molecule of interest and the p-nitrosotoluene byproduct.
-
Depending on the application, the byproduct may need to be removed. This can be achieved using solid-phase extraction (SPE) or preparative HPLC. For many biological assays, the solution may be used directly if the byproduct is shown to be non-interfering at the final concentration.
-
Data Presentation & Comparative Analysis
The choice of a photolabile protecting group is a critical decision based on several key photochemical properties.
| Property | p-Nitrobenzyl (pNB) | o-Nitrobenzyl (oNB) | Coumarin-4-ylmethyl (CM) |
| Typical Photolysis λ | ~365 nm | 300-365 nm | 350-450 nm |
| Mechanism | Intramolecular Electron Transfer[4] | Intramolecular H-abstraction[1] | Photosolvolysis |
| Quantum Yield (Φ) | 0.16 - 0.20 (for sulfonates)[4] | 0.01 - 0.3 | 0.01 - 0.2 |
| Key Features | Alternative cleavage mechanism | Well-established chemistry | Longer wavelength absorption |
| Potential Drawbacks | Less studied than oNB isomer | Phototoxic byproducts (nitrosoaldehyde) | Can have complex photophysics |
Data compiled from sources[4] and general knowledge from sources like[1][2].
Conclusion
This compound serves as a highly effective and relatively safe reagent for the synthesis of photolabile compounds. Its superior reactivity as an electrophile allows for the efficient "caging" of carboxylic acids and other nucleophiles. While the ortho-nitrobenzyl group is more prevalent, the para isomer offers a distinct photochemical cleavage mechanism that can be advantageous in certain applications. By following the detailed protocols for synthesis and photolysis provided herein, researchers can confidently employ this versatile tool to exert precise, light-mediated control over chemical and biological systems.
References
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.[Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications.[Link]
-
Figure 1. Photolytic studies. (A) HPLC monitoring of the photoreaction... ResearchGate.[Link]
-
Photochemical dissociation of p-nitrobenzyl sulfonate esters via an intramolecular electron transfer. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Photolabile protecting group. Wikipedia.[Link]
-
HPLC analysis of the photolysis products. Left column: chromatograms at... ResearchGate.[Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH.[Link]
-
2.4 Photocleavable Protecting Groups. Thieme.[Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.[Link]
-
Photochemical Dissociation of p-Nitrobenzyl Sulfonate Esters via an Intramolecular Electron Transfer. ElectronicsAndBooks.[Link]
-
o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed.[Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library.[Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate.[Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications.[Link]
- Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.[Link]
-
Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.[Link]
-
Flash photolysis–HPLC method applied to the study of photodegradation reactions. Journal of the Chemical Society, Chemical Communications.[Link]
-
Kinetics study of the photocleavage reaction. (a) HPLC analysis of PC1... ResearchGate.[Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC.[Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry.[Link]
- Method of preparing nitrobenzyl mesylates and tosylates.
-
p-NITROBENZYL ALCOHOL. Organic Syntheses.[Link]
-
Acetic acid, p-nitrobenzyl ester. Organic Syntheses.[Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical dissociation of p-nitrobenzyl sulfonate esters via an intramolecular electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of p-Nitrobenzyl Tosylate in PROTAC Synthesis
Introduction: The Linker's Critical Role in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon), and a chemical linker connecting the two.[3][] While the ligands provide specificity, the linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[5]
The synthesis of PROTACs is a modular process, often requiring the assembly of a diverse library of molecules to optimize linker length, rigidity, and vectoral attachment.[3][6] This necessitates a robust chemical toolkit of versatile building blocks and reliable reaction pathways. This application note details the strategic use of p-Nitrobenzyl tosylate (PNBT) as a valuable electrophilic precursor for constructing PROTAC linkers. We will explore its utility in a two-stage linker strategy, beginning with the alkylation of a nucleophilic handle on an E3 ligase ligand, followed by the chemical manipulation of the nitro group to complete the PROTAC assembly.
The p-Nitrobenzyl Moiety: A Versatile Chemical Handle
This compound serves as an excellent alkylating agent for introducing a stable, yet functionally versatile, linker precursor. Its utility in PROTAC synthesis is twofold:
-
Stable Electrophile for Ligation: The tosylate is an excellent leaving group, allowing for the efficient SN2 alkylation of nucleophiles such as the phenolic hydroxyl group commonly found on VHL ligands.[7][8] This reaction forms a stable p-nitrobenzyl ether linkage.
-
Masked Functional Group: The aromatic nitro group is a key strategic element. While relatively inert during the initial alkylation, it can be selectively reduced to a primary aniline under well-established conditions.[9][10] This newly revealed amine provides a nucleophilic handle for subsequent amide bond formation with a carboxylic acid-functionalized POI ligand, completing the PROTAC synthesis.
This two-step approach provides a reliable and modular route for connecting the two critical ligands of a PROTAC, as illustrated in the workflow below.
Caption: General workflow for PROTAC synthesis using PNBT.
Application Protocol 1: Synthesis of a VHL-Linker Precursor via O-Alkylation
This protocol describes the alkylation of the phenolic hydroxyl group of a common Von Hippel-Lindau (VHL) ligand with this compound.
Reaction Scheme
Caption: Alkylation of VHL ligand with this compound.
Materials & Equipment
-
VHL Ligand (e.g., (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide)
-
This compound (PNBT)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the VHL Ligand (1.0 eq).
-
Dissolve the ligand in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 to 3.0 eq). K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl, facilitating nucleophilic attack.
-
Add this compound (1.2 to 1.5 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% MeOH in DCM eluent). The product spot should be less polar than the starting VHL ligand. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes or DCM) to yield the pure VHL-O-p-nitrobenzyl ether intermediate.
-
Characterization: Confirm the structure and purity of the product using LC-MS and ¹H NMR spectroscopy.
| Parameter | Recommended Condition | Rationale / Scientist's Note |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes reactants and facilitates SN2 reactions. |
| Base | K₂CO₃ | A mild, inexpensive base suitable for phenolic deprotonation without causing side reactions. |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier without degrading reactants. |
| Equivalents | 1.2-1.5 eq PNBT | A slight excess of the alkylating agent ensures complete consumption of the valuable VHL ligand. |
| Purification | Column Chromatography | Essential for removing unreacted PNBT and any potential byproducts. |
Application Protocol 2: Final PROTAC Assembly
This protocol details the conversion of the p-nitrobenzyl ether intermediate into the final PROTAC through a two-step sequence: nitro group reduction followed by amide coupling.
Reaction Scheme
Caption: Two-step conversion of the intermediate to the final PROTAC.
Step 2a: Nitro Group Reduction
Materials:
-
VHL-O-p-nitrobenzyl ether intermediate (from Protocol 1)
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
Celite®
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add Pd/C (approx. 10% by weight of the substrate) under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The product aniline will be significantly more polar than the starting nitro compound. The reaction is typically complete in 2-6 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas (N₂ or Argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude VHL-O-p-aminobenzyl intermediate, which is often used directly in the next step without further purification.
Scientist's Note: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[9][10] Alternative reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media can be used if other functional groups in the molecule are sensitive to hydrogenation (e.g., alkynes, alkenes).[11][12]
Step 2b: Amide Coupling
Materials:
-
Crude VHL-O-p-aminobenzyl intermediate (from Step 2a)
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Preparative HPLC system for purification
Procedure:
-
Reaction Setup: In a dry flask, dissolve the POI-COOH ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the crude VHL-O-p-aminobenzyl intermediate (1.1 eq) in a small amount of anhydrous DMF to the activated ester mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Purification: Upon completion, the final PROTAC is typically purified directly from the reaction mixture using reverse-phase preparative HPLC to yield the highly pure product.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.
Conclusion and Outlook
This compound is a highly effective and strategic building block for the modular synthesis of PROTACs. Its use allows for the robust formation of a stable ether linkage to common E3 ligase ligands like VHL. The embedded nitro functionality serves as a reliable masked precursor to an amine, which can be revealed in a subsequent high-yielding reduction step, paving the way for final amide coupling. This workflow provides chemists with a logical and reproducible path for constructing PROTAC libraries, enabling the systematic exploration of linker architecture that is essential for the development of potent and selective protein degraders.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Rana, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-10. Available at: [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Domasevitch, K. V., et al. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]
-
ResearchGate. (2014). A) Photo‐induced cleavage of thioether o‐nitrobenzyl to produce... [Image]. Available at: [Link]
- Google Patents. (1996). WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
-
Waylander, et al. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Stack Exchange. Available at: [Link]
-
Fitzpatrick, F. A., et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. Available at: [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-28. Available at: [Link]
-
Diehl, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available at: [Link]
-
Diehl, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Philosophical Transactions of the Royal Society B, 377(1850), 20210351. Available at: [Link]
-
Scott, D. E., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry, 14(6), 986-1025. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Formation of p-nitrobenzyl chloride byproduct during tosylation.
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing the Formation of p-Nitrobenzyl Chloride Byproduct.
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and expert insights into a common challenge encountered during the tosylation of p-nitrobenzyl alcohol: the formation of the unwanted p-nitrobenzyl chloride byproduct. As Senior Application Scientists, we understand that unexpected side reactions can impede research progress. This resource provides causal explanations, validated protocols, and systematic troubleshooting strategies to ensure the successful synthesis of high-purity p-nitrobenzyl tosylate.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize this compound, but I'm consistently isolating p-nitrobenzyl chloride as a major byproduct. Why is this happening?
This is a frequently encountered issue. The formation of p-nitrobenzyl chloride occurs because the desired product, this compound, is itself a highly reactive intermediate. The electron-withdrawing nature of the p-nitro group makes the benzylic carbon exceptionally electrophilic and susceptible to nucleophilic attack.[1][2]
The reaction proceeds in two main steps:
-
Tosylation: The p-nitrobenzyl alcohol reacts with p-toluenesulfonyl chloride (TsCl) to form the intended this compound.
-
Nucleophilic Substitution: Chloride ions (Cl⁻), present in the reaction mixture, act as nucleophiles and attack the activated benzylic carbon of the this compound. This displaces the excellent tosylate leaving group, resulting in the formation of the p-nitrobenzyl chloride byproduct.[3][4] This subsequent reaction is typically an SN2 process.
The chloride ions originate from the tosyl chloride reagent itself or from the hydrochloride salt formed when a base like triethylamine (TEA) or pyridine neutralizes the HCl generated during the initial tosylation step.[3][4]
Q2: Does the nitro group's position on the benzyl alcohol affect chloride formation?
Yes, the position and nature of substituents on the benzyl ring are critical. Electron-withdrawing groups, especially at the ortho and para positions, significantly increase the rate of chloride formation.[3][4] The p-nitro group strongly activates the benzylic position towards nucleophilic substitution, which is why this issue is particularly prominent with your substrate. In contrast, benzyl alcohol without any electron-withdrawing groups typically yields the desired benzyl tosylate with minimal chloride byproduct under the same conditions.[3][4]
Q3: What are the immediate steps I can take to minimize the formation of p-nitrobenzyl chloride?
To minimize byproduct formation, you need to control the reaction conditions to favor the initial tosylation and suppress the subsequent SN2 reaction. Here are three primary strategies:
-
Lower the Reaction Temperature: Conduct the reaction at 0 °C or even lower. Reduced temperatures decrease the rate of the SN2 displacement reaction more significantly than the initial tosylation.[1]
-
Reduce Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting alcohol is consumed, work up the reaction immediately to prevent the prolonged exposure of the tosylate product to chloride ions.
-
Choose a Non-Nucleophilic Base: While common bases like triethylamine or pyridine work, using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine can be advantageous.[1] These bases are less likely to participate in side reactions.
Troubleshooting Guide: Diagnosis & Solutions
This section provides a systematic approach to diagnosing and resolving issues related to byproduct formation.
Problem 1: My TLC analysis shows three spots: my starting material, the desired tosylate, and a third, less polar spot which I suspect is the chloride byproduct.
-
Diagnosis: This indicates an incomplete reaction where the formed tosylate is also converting to the chloride.
-
Solution Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Problem 2: The reaction seems to work, but my final yield is low after purification.
-
Diagnosis: This could be due to significant conversion to the chloride byproduct, which may be difficult to separate from the desired tosylate, leading to loss of material during purification.
-
Solutions:
-
Optimize Reaction Conditions: First, apply the strategies from Q3 to maximize the formation of the tosylate in the crude reaction mixture.
-
Improve Purification Technique: The polarity of this compound and p-nitrobenzyl chloride can be very similar.
-
Recrystallization: This is often the most effective method. A solvent system where the tosylate has lower solubility than the chloride, especially at cold temperatures, is ideal. Hexane or a carbon tetrachloride/hexane mixture can be effective.[5]
-
Column Chromatography: If recrystallization fails, use a high-resolution silica gel column with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane) to improve separation.
-
-
Problem 3: How can I confirm the identity and quantity of the p-nitrobenzyl chloride byproduct?
-
Diagnosis: Accurate identification and quantification are crucial for optimizing the reaction and ensuring the purity of the final product.
-
Analytical Methods:
-
NMR Spectroscopy: ¹H NMR is a powerful tool. The benzylic protons (-CH₂-) of the tosylate and the chloride will have distinct chemical shifts. You can determine the relative ratio of the two compounds by integrating these peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique provides excellent separation and definitive identification based on mass fragmentation patterns.[6]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with a UV detector is highly effective for separating and quantifying the components.[7][8] A standard C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Comparative Data on Byproduct Formation
The propensity for chloride formation is highly dependent on the electronic nature of the benzyl alcohol.
| Starting Benzyl Alcohol | Substituent Type | Typical Product | Approx. Yield of Chloride Byproduct (%) |
| p-Nitrobenzyl alcohol | Strong Electron-Withdrawing | p-Nitrobenzyl chloride | 52%[3][4] |
| m-Nitrobenzyl alcohol | Strong Electron-Withdrawing | m-Nitrobenzyl chloride | 45%[1] |
| p-Bromobenzyl alcohol | Weak Electron-Withdrawing | p-Bromobenzyl chloride | 33%[4] |
| Benzyl alcohol | None (Neutral) | Benzyl tosylate | ~0% (53% yield of tosylate)[3] |
| p-Methoxybenzyl alcohol | Strong Electron-Donating | p-Methoxybenzyl chloride | 38% (via carbocation)[9] |
Table data synthesized from multiple sources indicating the trend of byproduct formation.[1][3][4][9]
Protocols & Methodologies
Protocol 1: Optimized Tosylation of p-Nitrobenzyl Alcohol to Minimize Chloride Formation
This protocol incorporates best practices to suppress the formation of the p-nitrobenzyl chloride byproduct.
Materials:
-
p-Nitrobenzyl alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[10]
-
Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.5 eq)[1]
-
0.1 M HCl solution, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Dissolve p-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (1.5 eq) dropwise to the stirred solution.
-
TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress every 15-30 minutes by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The goal is to see the disappearance of the starting alcohol spot.
-
Work-up (Crucial): As soon as the starting material is consumed (typically 1-3 hours), immediately quench the reaction. Do not let it stir for an extended period.
-
Quenching & Extraction: Dilute the reaction mixture with cold DCM. Transfer to a separatory funnel and wash sequentially with cold 0.1 M HCl (to remove the base), saturated NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purification: Proceed immediately with purification, preferably by recrystallization from a hexane-based solvent system.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, carbon tetrachloride, ether/hexane mixtures). The ideal solvent will dissolve the crude material when hot but result in significant crystal formation upon cooling.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Air-dry the crystals or dry them in a vacuum oven at a low temperature. Analyze the purity by NMR or HPLC.
Mechanistic Insights
The competition between the desired tosylation and the undesired chlorination is a classic example of kinetic versus thermodynamic control under specific conditions.
Caption: Mechanism of p-nitrobenzyl chloride byproduct formation.
The key to success is isolating the intermediate, this compound, before it can proceed down the SN2 displacement pathway. Every troubleshooting step—lowering temperature, minimizing reaction time, and choosing appropriate reagents—is aimed at kinetically favoring the formation of the tosylate and preventing its subsequent conversion.
References
- US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . PMC. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . MDPI. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . ResearchGate. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . Semantic Scholar. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base . Organic Synthesis. [Link]
-
The P-Nitrobenzyl System. IV. Base-Induced Transformations In P-Nitrobenzyl Chloride, Bromide, Iodide, Tosylate, And Sulfonium S . Scholars' Mine. [Link]
-
p-NITROBENZOYL CHLORIDE . Organic Syntheses Procedure. [Link]
-
Analytical Methods . Agency for Toxic Substances and Disease Registry. [Link]
-
The reaction of 4-nitrobenzyl alcohol with TosMIC . ResearchGate. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques . Asian Journal of Research in Chemistry. [Link]
-
Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides . PubMed. [Link]
-
p-NITROBENZYL BROMIDE . Organic Syntheses Procedure. [Link]
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection . PubMed. [Link]
- Purification of p-tosyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 4450-68-4 | Benchchem [benchchem.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 6. ajrconline.org [ajrconline.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of Crude p-Nitrobenzyl Tosylate by Recrystallization
Welcome to our dedicated technical support guide for the purification of crude p-Nitrobenzyl tosylate. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of this important synthetic intermediate. Recrystallization, while a powerful technique, is often nuanced. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your protocol for maximum yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The underlying principle of recrystallization is to exploit the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[1][2][3] An ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[1][4][5]
Question: My this compound is "oiling out" as a liquid instead of forming solid crystals upon cooling. What is happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is a common problem when the melting point of the solid is lower than the temperature of the solution at the point of saturation.[7][8] For this compound, which has a melting point around 100-103°C, this can happen if a high-boiling point solvent is used.[9][10] Highly impure samples can also exhibit significant melting point depression, leading to oiling out even in lower-boiling solvents.[7][8] The resulting oil is an impure, often supercooled liquid that traps impurities, defeating the purpose of recrystallization.[6][7]
Causality & Solution Pathway:
-
Re-dissolve and Dilute: The most immediate fix is to heat the solution to re-dissolve the oil. Then, add a small amount (10-15% of the total volume) of additional hot solvent.[7] This increases the volume, requiring a lower temperature to reach the saturation point, which may now be below the compound's melting point.
-
Promote Slow Cooling: Rapid cooling is a major contributor to oiling out.[11] After re-dissolving, allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass to allow for gradual heat loss.[7]
-
Change the Solvent System: If the issue persists, the chosen solvent is likely unsuitable. You may need to switch to a solvent with a lower boiling point or employ a mixed-solvent system. For instance, dissolving the compound in a minimal amount of a "good" solvent (like acetone or ethanol) at high temperature and then slowly adding a "poor" solvent (like water or hexane) until the solution becomes faintly cloudy (turbid) can effectively induce crystallization.[8]
Question: I have a very poor yield of crystals, or none at all. What went wrong?
Answer:
A low or zero yield is one of the most frequent frustrations in recrystallization. The cause almost always relates to the solution not being sufficiently supersaturated upon cooling.[12]
Causality & Solution Pathway:
-
Excess Solvent: This is the most common error.[7][11] Using too much hot solvent to dissolve the crude product means that the solution remains unsaturated even after cooling to room temperature or in an ice bath.[3][12]
-
Premature Filtration: Filtering the hot solution too slowly can cause the product to crystallize in the funnel, leading to significant loss.[13]
-
Solution: Use a stemless funnel and pre-heat it with hot solvent before filtration. Perform the hot gravity filtration step as quickly as possible.
-
-
Inadequate Cooling: For maximum yield, the final cooling step in an ice-water bath is crucial.[3] Ensure the solution has been cooled to 0-4°C for at least 15-20 minutes to maximize crystal precipitation.
-
Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lack a nucleation site for crystals to begin forming.[5][12]
-
Solution 1 (Scratching): Vigorously scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a rough surface that can initiate crystallization.[4][12]
-
Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the cold, supersaturated solution. This "seed" crystal provides a template for further crystal growth.[12]
-
Question: My crystals formed almost instantly as a fine powder when I removed the flask from the heat. Is this a problem?
Answer:
Yes, this is problematic. Rapid crystallization, or "crashing out," traps impurities within the rapidly forming solid, leading to a product with poor purity.[4][7] The goal of recrystallization is slow, methodical crystal growth, which ensures that impurities are excluded from the crystal lattice and remain in the solvent.[14][15]
Causality & Solution Pathway:
-
Insufficient Solvent/Rapid Cooling: This issue is the opposite of a low-yield problem. Either the minimum amount of solvent was used and the solution was cooled too quickly, or the solvent is simply not a good choice.[7][13]
-
Solution: Place the flask back on the heat source, add a small amount of extra hot solvent (e.g., 1-2 mL) until the solid redissolves completely.[7] Then, ensure the solution cools slowly and without disturbance as described previously. This will encourage the formation of larger, purer crystals.[4][14]
-
Question: My final this compound crystals are yellow/brown, but the literature says they should be white. How do I remove the color?
Answer:
Colored impurities are common, especially from side reactions or residual starting materials.[16] Pure this compound should be a white to light yellow crystalline solid.[17]
Causality & Solution Pathway:
-
Highly Colored Impurities: Some impurities, even in trace amounts, can impart significant color.
-
Solution (Activated Charcoal): This is the standard method for removing colored impurities.[1][4] After dissolving your crude product in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration and then proceed with cooling.
-
Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Also, using too much charcoal can adsorb your desired product, reducing the yield.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for recrystallizing this compound?
A good recrystallization solvent must satisfy several criteria:
-
It should dissolve the this compound completely when hot but poorly when cold.[1][3]
-
It should either not dissolve impurities at all or dissolve them very well even at low temperatures.[1]
-
It should not react with the this compound.[1]
-
It should have a boiling point below the melting point of this compound (~103°C) to prevent oiling out.[10]
| Solvent Class | Example(s) | Suitability for this compound | Rationale |
| Halogenated | Chloroform, Dichloromethane | Good | This compound shows good solubility. A patent specifically mentions chloroform and carbon tetrachloride for recrystallization.[9][10] |
| Alcohols | Ethanol, Methanol | Good (often in a pair) | Moderately polar, good for dissolving the compound when hot. Often used with water as an anti-solvent. |
| Esters | Ethyl Acetate | Moderate | Can be a suitable solvent, often used in mixed systems.[18] |
| Ethers | Diethyl Ether | Poor (as a primary solvent) | Too volatile and a weak solvent for this compound. More suitable for washing or as part of a mixed-solvent system with hexane.[19] |
| Hydrocarbons | Hexane, Heptane | Poor (as a primary solvent) | Non-polar; this compound has low solubility. Excellent as an anti-solvent or for washing final crystals.[19] |
| Ketones | Acetone | Good (for dissolving) | Excellent solvent for this compound, but may be too effective, leading to poor recovery unless used in a solvent pair.[17] |
Q2: What is the ideal cooling rate and why is it so critical?
The ideal cooling process is slow and stepwise. First, allow the hot, clear solution to cool to room temperature undisturbed on a benchtop. Once it has reached ambient temperature and crystal growth has slowed, place it in an ice-water bath to maximize recovery.[5]
This slow, controlled process is critical because crystal formation is a thermodynamically driven process of self-assembly.[15] Slow cooling provides sufficient time for the this compound molecules to arrange themselves into a stable, low-energy crystal lattice, systematically excluding impurity molecules.[4][14] Rapid cooling traps impurities and solvent within the crystal structure, compromising purity.[4][7]
Q3: How can I assess the purity of my recrystallized this compound?
The two most common and accessible methods are:
-
Melting Point Analysis: This is a primary indicator of purity. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[13]
-
Thin-Layer Chromatography (TLC): Spot a solution of your crude material and your recrystallized product on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). A pure product should ideally show a single spot.[9]
Q4: What is the expected melting point of pure this compound?
The literature value for the melting point of this compound is consistently reported in the range of 100-103°C .[9][10] A sharp melting point within this range is a strong indication of high purity.
Part 3: Experimental Protocol
This protocol provides a generalized procedure. The exact solvent volumes will depend on the amount and purity of your crude material.
Step-by-Step Recrystallization of this compound:
-
Solvent Selection: Choose a suitable solvent (e.g., chloroform) or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent in portions, with heating and swirling, until the solid is just fully dissolved.[20]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl for 2-3 minutes.
-
Hot Gravity Filtration (if necessary): To remove insoluble impurities or charcoal, filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[1][2]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. You should observe the formation of crystals.[14]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[5][12][20]
-
Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry.[1] For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
Part 4: Visualizations
Diagram 1: Standard Recrystallization Workflow
Caption: The sequential workflow for purifying this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. [Link]
-
2.1: Recrystallization. (2021). Chemistry LibreTexts. [Link]
-
Recrystallization1. (n.d.). University of Toronto. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015). Stack Exchange. [Link]
- Preparation of nitrobenzyl alcohol mesylates and tosylates. (1973).
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
4 Recrystallization Methods for Increased Yield. (2018). YouTube. [Link]
-
How to make sure that you form large, pure crystals in the recrystallization of a crude sample. (2022). Quora. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization-1.pdf. (n.d.). Macalester College. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
Problems with synthesis of Benzyl tosylate (decomposition). (2023). Reddit. [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ck12.org [ck12.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 10. This compound | 4450-68-4 | Benchchem [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. reddit.com [reddit.com]
- 17. Buy this compound | 4450-68-4 [smolecule.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: p-Nitrobenzyl Tosylate Decomposition & Prevention
Welcome to the technical support center for p-nitrobenzyl tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the decomposition pathways of this compound and practical strategies for its prevention. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Understanding the Instability: Decomposition Pathways
This compound is a potent electrophile due to the excellent leaving group ability of the tosylate moiety and the electron-withdrawing nature of the p-nitro group, which enhances the electrophilicity of the benzylic carbon.[1] However, this high reactivity also makes it susceptible to decomposition. Understanding the underlying mechanisms is the first step toward prevention.
The decomposition of this compound can proceed through several pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by factors such as the solvent, the presence of nucleophiles or bases, and temperature.
Nucleophilic Substitution (SN1 and SN2)
-
SN2 Pathway: This is a bimolecular reaction where a nucleophile directly attacks the electrophilic benzylic carbon, leading to the displacement of the tosylate group in a single, concerted step.[2] This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.
-
SN1 Pathway: This is a unimolecular reaction that proceeds through a carbocation intermediate.[2] The tosylate group first departs, forming a resonance-stabilized benzylic carbocation. This carbocation is then attacked by a nucleophile. This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and weak nucleophiles.
Elimination (E1 and E2)
While less common for benzyl systems lacking a beta-hydrogen on an alkyl chain, elimination reactions can occur under certain conditions, especially with strong, sterically hindered bases.
-
E2 Pathway: This is a bimolecular, one-step process where a strong base removes a proton from a carbon adjacent to the benzylic carbon, simultaneously displacing the tosylate leaving group to form a double bond.[3][4]
-
E1 Pathway: This is a unimolecular, two-step process that begins with the formation of a carbocation intermediate, identical to the SN1 pathway.[4] A weak base then removes an adjacent proton to form a double bond.
The interplay of these pathways is crucial. For instance, a strong, non-bulky base will favor SN2 over E2 on a primary substrate like this compound.[3][5] However, using a strong, bulky base can shift the balance towards E2.[3]
Protocol 2: General Procedure for Nucleophilic Substitution using this compound
This protocol provides a general framework for using this compound as an alkylating agent while minimizing decomposition.
Materials:
-
This compound (purified)
-
Nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere.
-
Dissolve the nucleophile in the anhydrous polar aprotic solvent.
-
If the nucleophile requires deprotonation, add the appropriate base at a suitable temperature (e.g., 0°C).
-
Once the nucleophile is prepared, add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction appropriately (e.g., by adding water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Prep of p-Nitrobenzyl Bromide & Relatives. (2007, April 9). Sciencemadness.org. Retrieved January 21, 2026, from [Link]
-
CN108117490B - Preparation method of p-nitrobenzyl alcohol. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Hanna, S. B., & Ruehle, P. H. (1975). The p-Nitrobenzyl System. IV. Base-Induced Transformations in p-Nitrobenzyl Chloride, Bromide, Iodide, Tosylate, and Sulfonium Salts. The Journal of Organic Chemistry, 40(26), 3882–3885.
-
Problems with synthesis of Benzyl tosylate ( decomposition). (2020, June 7). Reddit. Retrieved January 21, 2026, from [Link]
-
p-NITROBENZYL BROMIDE. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021, March 25). YouTube. Retrieved January 21, 2026, from [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019, August 18). MDPI. Retrieved January 21, 2026, from [Link]
-
SN1 SN2 E1 E2 – How to Choose the Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
SN1 SN2 E1 E2 Reaction Mechanism Overview. (2016, October 31). YouTube. Retrieved January 21, 2026, from [Link]
-
Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of analogues of Zeolites and their role as catalyst in Cannizzaro Reaction of p-nitrobenzaldehyde by self oxidation and reduction. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
4-Nitrobenzyl chloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. (n.d.). NC State University Libraries. Retrieved January 21, 2026, from [Link]
-
Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Tosylation of p-Nitrobenzyl Alcohol
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource addresses a common yet challenging issue encountered in synthetic chemistry: the incomplete tosylation of p-nitrobenzyl alcohol. Our goal is to provide not just a protocol, but a foundational understanding of the reaction's nuances, enabling you to troubleshoot effectively and achieve consistent, high-yield results. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system for success.
Troubleshooting Guide: Incomplete Tosylation
This section is structured in a question-and-answer format to directly address the most pressing issues you might be facing during your experiment.
Q1: My TLC analysis consistently shows unreacted p-nitrobenzyl alcohol even after extended reaction times. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a frequent hurdle in this tosylation. The root cause often lies in one of three areas: reagent integrity, reaction conditions, or the presence of competing side reactions. Let's break down each possibility.
1. Reagent and Solvent Quality:
-
p-Toluenesulfonyl Chloride (TsCl) Degradation: TsCl is highly sensitive to moisture. Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.
-
Solution: Use a fresh bottle of TsCl or purify older reagent by recrystallization from petroleum ether. Always store TsCl in a desiccator.
-
-
Base and Solvent Purity: The base is crucial for scavenging the HCl byproduct of the reaction.[1][2] Any moisture in the base (e.g., triethylamine, pyridine) or the solvent (e.g., Dichloromethane, Acetone) will preferentially react with the TsCl, reducing the amount available for the tosylation of your alcohol.
-
Solution: Use freshly distilled and dried solvents and bases. Dichloromethane (DCM) can be distilled over calcium hydride. Pyridine and triethylamine can be dried over potassium hydroxide (KOH) pellets.
-
-
p-Nitrobenzyl Alcohol Quality: While generally stable, ensure your starting material is pure and dry.[3] Impurities can interfere with the reaction.
2. Suboptimal Reaction Conditions:
-
Temperature: While many tosylations are initiated at 0°C to control the initial exothermic reaction, maintaining this low temperature for the entire duration may significantly slow down the reaction rate for a somewhat deactivated alcohol like p-nitrobenzyl alcohol.[4]
-
Stoichiometry: Using an insufficient amount of TsCl or base will lead to incomplete conversion.
3. Competing Side Reactions:
-
Formation of p-Nitrobenzyl Chloride: A critical and often overlooked side reaction is the conversion of the alcohol directly to the corresponding chloride.[5][7] This occurs when the initially formed p-nitrobenzyl tosylate, an excellent leaving group, is displaced by a chloride ion in an SN2 reaction. The chloride source is the hydrochloride salt of the amine base formed during the reaction. Benzyl alcohols with electron-withdrawing groups, such as the nitro group, are particularly susceptible to this reaction.[5]
-
Solution: To minimize this, ensure the reaction temperature is not excessively high. Using a solvent like acetone with a base such as dicyclohexylamine has been reported to provide high yields of the desired tosylate, as the dicyclohexylamine hydrochloride salt precipitates out of the solution, reducing the concentration of free chloride ions.[6]
-
| Parameter | Common Issue | Recommended Action |
| TsCl Quality | Hydrolyzed due to moisture | Use fresh or recrystallized TsCl; store in a desiccator. |
| Solvent/Base | Contains water | Use anhydrous solvents and freshly distilled bases. |
| Temperature | Too low for the entire reaction | Start at 0°C, then allow to warm to room temperature. |
| Stoichiometry | Insufficient TsCl or base | Use 1.2-1.5 eq. of TsCl and 1.1-1.5 eq. of base. |
| Side Reaction | Formation of p-nitrobenzyl chloride | Use acetone/dicyclohexylamine; avoid high temperatures.[5][6] |
Optimized Protocol for Tosylation of p-Nitrobenzyl Alcohol
This protocol is designed to maximize the yield and purity of this compound by incorporating best practices and troubleshooting insights. The use of dicyclohexylamine in acetone is highlighted here for its reported high efficiency.[6]
Pre-Reaction Setup
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous acetone as the solvent.
-
Ensure p-nitrobenzyl alcohol is dry and p-toluenesulfonyl chloride is from a fresh, sealed container.
Step-by-Step Procedure
-
To a round-bottom flask under an inert atmosphere, add p-nitrobenzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in a suitable volume of anhydrous acetone (e.g., ~6-7 mL per gram of alcohol).[6]
-
Add p-toluenesulfonyl chloride (1.2 eq.) to the solution and stir until it dissolves.[6] At this stage, little to no reaction should occur.
-
Begin cooling the mixture in an ice-water bath.
-
Slowly, add dicyclohexylamine (1.1 eq.) dropwise over 10-15 minutes. The reaction is mildly exothermic; maintain the internal temperature between 25-35°C.[6]
-
A white precipitate of dicyclohexylamine hydrochloride will begin to form shortly after the amine addition starts.[6]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (see section below).
Work-up and Purification
-
Once the reaction is complete, cool the mixture in an ice bath again for 30 minutes to ensure complete precipitation of the hydrochloride salt.
-
Filter the mixture through a Büchner funnel to remove the dicyclohexylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold acetone.
-
Combine the filtrates and reduce the solvent volume under reduced pressure.
-
The crude this compound can be purified by recrystallization. A common solvent system is carbon tetrachloride or a mixture of ethyl acetate and hexanes.[6]
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a crystalline solid.[6]
Experimental Workflow Diagram
Caption: Workflow for the optimized tosylation of p-nitrobenzyl alcohol.
Reaction Monitoring and Characterization
Thin Layer Chromatography (TLC):
-
Setup: Spot three lanes on a silica gel plate: your starting p-nitrobenzyl alcohol, a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Mobile Phase: A good starting point for the eluent is a mixture of hexanes and ethyl acetate (e.g., 3:1 or 4:1 v/v).
-
Visualization: Visualize the plate under UV light. The p-nitrobenzyl alcohol starting material will be more polar (lower Rf value) than the this compound product (higher Rf value). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.[8]
Frequently Asked Questions (FAQs)
Q2: I followed a standard protocol with triethylamine/DCM and still got a significant amount of p-nitrobenzyl chloride. Why, and how can I prevent this?
A2: The formation of the chloride byproduct is mechanistically favored in the presence of a soluble chloride salt (triethylamine hydrochloride) and a benzylic system with an electron-withdrawing group.[5][7] The nitro group stabilizes the partial positive charge at the benzylic carbon in the SN2 transition state, making it more susceptible to nucleophilic attack by chloride. While a catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the desired tosylation, it doesn't prevent the subsequent substitution.[5][8] The best way to prevent this is to use a system where the chloride byproduct is removed from the solution as it forms, such as the recommended protocol using dicyclohexylamine in acetone.[6]
Q3: What is the mechanism of tosylation, and why is the stereochemistry of the alcohol retained?
A3: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride.[2] A base then removes the proton from the oxygen to yield the final tosylate product. Crucially, the carbon-oxygen bond of the alcohol is not broken during this process.[9][10] Since the reaction occurs at the oxygen atom, the configuration of the carbon to which it is attached remains unchanged.
Tosylation Reaction Mechanism
Caption: Mechanism of alcohol tosylation. The alcohol attacks the sulfonyl chloride, followed by deprotonation.
Q4: My final product is an oily residue instead of the expected solid. What should I do?
A4: An oily product suggests the presence of impurities, which can disrupt the crystal lattice. These impurities could be residual solvent, unreacted starting material, or side products like p-nitrobenzyl chloride.
-
Action 1: Ensure all solvent has been thoroughly removed under high vacuum.
-
Action 2: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.
-
Action 3: If the above fails, purification by flash column chromatography on silica gel is necessary. Use a gradient of ethyl acetate in hexanes to separate the less polar tosylate product from the more polar alcohol starting material.[8]
References
-
Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]
-
p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. Available at: [Link]
- US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents.
-
EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - Molecules. Available at: [Link]
-
17.6: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - ResearchGate. Available at: [Link]
-
Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 - YouTube. Available at: [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Stability of p-nitrobenzyl protecting group under acidic and basic conditions.
Welcome to the comprehensive technical guide for the p-nitrobenzyl (PNB) protecting group. This resource is designed for researchers, scientists, and professionals in drug development who utilize the PNB group in their synthetic strategies. Here, you will find in-depth answers to common questions, detailed troubleshooting guides, and robust protocols grounded in scientific literature to ensure the success of your experiments.
Section 1: Understanding the p-Nitrobenzyl Protecting Group
The p-nitrobenzyl (PNB) group is a versatile protecting group for a variety of functional groups, including carboxylic acids (esters), alcohols (ethers), amines (carbamates), and thiols (thioethers). Its stability under a range of conditions, coupled with specific deprotection methods, makes it a valuable tool in multi-step organic synthesis, particularly in peptide and oligonucleotide chemistry.
Q1: What are the key advantages of using the p-nitrobenzyl protecting group?
The primary advantages of the PNB group lie in its unique stability profile and multiple deprotection pathways. It is notably stable to strongly acidic conditions, such as neat trifluoroacetic acid (TFA), which allows for the selective removal of other acid-labile groups like tert-butoxycarbonyl (Boc) in its presence. Furthermore, it is stable to the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, such as piperidine in DMF. This orthogonality to common protecting groups is a significant asset in complex synthetic schemes. The PNB group can be cleaved under reductive, basic, or photolytic conditions, offering flexibility in deprotection strategies.
Section 2: Stability Profile of the p-Nitrobenzyl Group
A thorough understanding of the stability of the PNB group is crucial for designing successful synthetic routes. The following table summarizes its stability under various common acidic and basic conditions.
| Reagent/Condition | Stability of PNB Group | Comments |
| Acidic Conditions | ||
| Trifluoroacetic acid (TFA) | Stable | The PNB group is highly resistant to neat TFA, even at elevated temperatures.[1][2] |
| HBr in Acetic Acid | Stable | Generally stable, allowing for the cleavage of other groups like benzyloxycarbonyl (Cbz). |
| HCl in Dioxane | Stable | Stable under conditions typically used for Boc-deprotection. |
| Basic Conditions | ||
| 20% Piperidine in DMF | Stable | The PNB group is stable to the conditions used for Fmoc group removal in peptide synthesis. |
| 20% aq. NaOH in MeOH, 75 °C | Labile | This condition is effective for the cleavage of PNB ethers and amides.[3][4] |
| Mild aqueous base (e.g., NaHCO₃) | Stable | Generally stable under mild basic workup conditions. |
| Reductive Conditions | ||
| H₂, Pd/C | Labile | A common and effective method for PNB cleavage. |
| SnCl₂ in DMF/HOAc | Labile | A mild reductive condition suitable for solid-phase synthesis.[5] |
| Fe in HCl | Labile | An alternative reductive cleavage method. |
| Other Conditions | ||
| UV light (approx. 350 nm) | Labile | PNB is a photolabile protecting group.[6][7] |
Section 3: Troubleshooting Deprotection of the p-Nitrobenzyl Group
Even with well-established protocols, challenges can arise during the deprotection of the PNB group. This section addresses common problems and provides actionable solutions.
Reductive Cleavage Issues
Reductive cleavage is a popular method for PNB removal. However, incomplete reactions or side product formation can occur.
Incomplete reductive cleavage is a frequent issue. Here is a troubleshooting workflow to address this problem:
Caption: Troubleshooting workflow for incomplete reductive cleavage of the PNB group.
The formation of yellow-colored by-products, likely from the quinone-type species generated during the 1,6-elimination of the p-aminobenzyl intermediate, is a known issue, particularly with the SnCl₂ method.
-
Solution: A treatment with a solution of benzene sulfinic acid in DMF has been shown to effectively scavenge these colored impurities.[5] After the reductive cleavage is complete, washing the resin-bound peptide with this solution can result in a colorless product.
Basic Cleavage Issues
Cleavage with strong base is effective but can be problematic for base-sensitive substrates.
The efficiency of basic cleavage (e.g., 20% aq. NaOH in MeOH at 75 °C) can be influenced by several factors.
-
Ensure sufficient temperature: The reaction is typically performed at an elevated temperature (75 °C). Lower temperatures will significantly slow down the reaction rate.[3]
-
Oxygen is necessary: The proposed mechanism involves oxidation at the benzylic position by dissolved oxygen. Ensure the reaction is not performed under strictly degassed conditions. Purging the solvent with oxygen has been shown to facilitate the reaction.[3]
-
Substrate compatibility: This method may not be suitable for substrates with other base-labile functional groups. For instance, secondary carbamates have been reported to be resistant to these conditions.[3]
Photolytic Cleavage Issues
Photolytic deprotection offers excellent spatiotemporal control but can also present challenges.
The primary by-product of photolytic PNB cleavage is p-nitrosobenzaldehyde. This species can react with the newly deprotected functional group, especially amines, leading to imine formation.[7]
-
Use of Scavengers: The addition of a carbonyl scavenger, such as semicarbazide hydrochloride, to the reaction mixture can trap the aldehyde by-product and prevent side reactions.[8]
-
Purification: The p-nitrosobenzaldehyde by-product can typically be removed by standard purification techniques like column chromatography or preparative HPLC.[9]
Section 4: Experimental Protocols
Here are detailed, step-by-step methodologies for the most common PNB deprotection techniques.
Protocol 1: Reductive Cleavage using SnCl₂ on Solid-Phase
This protocol is adapted for the deprotection of PNB-protected amino acid side chains in solid-phase peptide synthesis.[5]
-
Resin Swelling: Swell the peptide-resin (100 mg) in DMF (2 mL) for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection cocktail by dissolving SnCl₂ (e.g., 5-10 equivalents per PNB group) in a solution of DMF, phenol, and acetic acid. A typical ratio is 1 M SnCl₂ in DMF containing 5% (v/v) acetic acid and 5% (w/v) phenol.
-
Reaction: Drain the DMF from the resin and add the deprotection cocktail. Gently agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide with TFA, and analyzing by HPLC-MS. The reaction is typically complete within 2-4 hours.
-
Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
By-product Removal (Optional): If colored by-products are observed, wash the resin with a solution of 0.1 M benzene sulfinic acid in DMF for 30 minutes, followed by thorough washing with DMF.
Protocol 2: Reductive Cleavage using Catalytic Hydrogenation (H₂/Pd)
This protocol is suitable for the deprotection of PNB groups in solution.
-
Preparation: Dissolve the PNB-protected compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂). This can be achieved using a balloon filled with H₂ for reactions at atmospheric pressure or a Parr hydrogenator for reactions at elevated pressure.
-
Reaction: Stir the reaction mixture vigorously to ensure good mixing of the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours, depending on the substrate and reaction conditions.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified by standard methods if necessary.
Protocol 3: Basic Cleavage of PNB Ethers/Amides
This protocol is based on the method developed by Movassaghi and Schmidt.[3][4]
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the PNB-protected substrate (1.0 equiv) in methanol.
-
Base Addition: Add an equal volume of 20% aqueous sodium hydroxide (NaOH) solution.
-
Heating: Heat the reaction mixture to 75 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can range from 1.5 to 12 hours depending on the substrate.
-
Work-up: Cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by column chromatography.
Section 5: Orthogonality in Synthetic Strategy
The stability of the PNB group to both acidic (TFA) and basic (piperidine) conditions makes it an excellent choice for orthogonal protection schemes in peptide synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
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Navigating the Labyrinth: A Technical Support Guide to p-Nitrobenzyl Ether Deprotection
Welcome to the technical support center for challenges in the deprotection of p-nitrobenzyl (PNB) ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of cleaving this robust protecting group. As a Senior Application Scientist, I aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The p-nitrobenzyl ether is a valuable tool in multistep synthesis due to its stability under a range of conditions; however, its removal can present unique challenges. This guide will serve as your comprehensive resource for navigating these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the deprotection of PNB ethers in a practical question-and-answer format.
Problem 1: Incomplete or Sluggish Reaction
Question: I am attempting to deprotect my PNB ether via catalytic hydrogenation, but the reaction is either very slow or stalls completely. What could be the issue?
Answer: Incomplete catalytic hydrogenation is a frequent hurdle. The root cause often lies with the catalyst's activity or the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning.
-
Sulfur-Containing Substrates: If your molecule contains sulfur (e.g., thiols, thioethers), it will likely poison the palladium catalyst, rendering it inactive.
-
Amine Functionality: Basic nitrogen atoms in your substrate can adsorb onto the acidic sites of the catalyst support, inhibiting its activity.
-
Impure Reagents: Trace impurities in your starting material, solvents, or from previous synthetic steps can act as catalyst poisons.
-
-
Insufficient Hydrogen Availability:
-
Poor Mass Transfer: For the reaction to proceed, hydrogen gas must dissolve in the solvent and reach the catalyst surface. Inadequate stirring or a small solvent surface area can limit this process.
-
Inadequate Hydrogen Pressure: While a hydrogen balloon is often sufficient, some stubborn substrates may require higher pressures, achievable with a Parr shaker or similar apparatus.
-
-
Catalyst Quality:
-
Old or Inactive Catalyst: Palladium on carbon (Pd/C) can lose its activity over time, especially if not stored properly.
-
Solutions:
-
Optimize Reaction Conditions:
-
Stirring: Ensure vigorous stirring to maximize the gas-liquid-solid interface.
-
Solvent Choice: Use solvents in which your substrate is highly soluble and that are compatible with hydrogenation (e.g., ethanol, methanol, ethyl acetate, THF). For substrates with basic amines, adding a small amount of acetic acid to the solvent can protonate the amine, preventing it from poisoning the catalyst.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or even 1:1 weight ratio in difficult cases) can sometimes overcome minor poisoning or low reactivity.
-
-
Address Catalyst Poisoning:
-
Purify Starting Material: Ensure your PNB-protected compound is free of impurities from previous steps.
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for debenzylations, especially in the presence of amines, as it is less prone to poisoning.
-
Alternative Deprotection Method: If sulfur is present, catalytic hydrogenation is generally not a viable option. Consider reductive cleavage with Zinc/Acetic Acid or Sodium Dithionite.
-
-
Re-evaluate Your Catalyst:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst if you suspect the old one has lost activity.
-
Problem 2: Formation of Unwanted Side Products
Question: My PNB ether deprotection is yielding a mixture of products. What are the likely side reactions and how can I suppress them?
Answer: Side product formation is a common challenge, particularly with reductive deprotection methods due to the presence of the nitro group.
-
Incomplete Reduction of the Nitro Group: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. These intermediates can sometimes be stable enough to be isolated or can participate in side reactions.
-
Over-reduction of Other Functional Groups: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, other benzyl ethers), they may also be reduced under the reaction conditions.
-
Formation of p-Aminobenzyl Ether: In some cases, the nitro group is reduced to an amine, but the benzylic C-O bond remains intact, yielding the corresponding p-aminobenzyl ether. This is often an intermediate that can be difficult to cleave under the same conditions.
-
Oxidative Side Products (with NaOH/MeOH): When using basic conditions for deprotection, oxidation of the benzylic position can occur, leading to the formation of p-nitrobenzaldehyde.[1]
Solutions:
-
Chemoselectivity in Reductive Methods:
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C can sometimes offer better selectivity for the PNB ether cleavage over other reducible groups compared to using H₂ gas.[2]
-
Control of Reaction Time and Temperature: Careful monitoring of the reaction by TLC or LC-MS and stopping it as soon as the starting material is consumed can prevent over-reduction.
-
-
Managing Nitro Group Reduction:
-
Choice of Reducing Agent: The choice of reducing agent can influence the product distribution. For example, sodium dithionite is a mild reducing agent that is often used for the selective reduction of nitro groups and can be employed for PNB ether cleavage.[3]
-
Two-Step Deprotection: A common strategy is to first reduce the nitro group to an amine (e.g., with SnCl₂ or Fe/NH₄Cl) to form the more labile p-aminobenzyl ether, which can then be cleaved under milder oxidative or acidic conditions.
-
-
Controlling Oxidative Side Products:
-
Oxygen Exclusion: If you are not using a method that requires oxygen (like the NaOH/MeOH method), ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation. For the NaOH/MeOH method, the presence of oxygen is required.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting p-nitrobenzyl ethers?
A1: The most common methods can be broadly categorized as reductive, oxidative, and basic cleavage.
-
Catalytic Hydrogenation: This is a widely used method employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas, ammonium formate, etc.). It is generally clean but sensitive to catalyst poisons and other reducible functional groups.[2]
-
Dissolving Metal Reduction: Reagents like zinc dust in acetic acid (Zn/AcOH) can effectively cleave PNB ethers. This method is often robust and tolerant of sulfur-containing functional groups.
-
Sodium Dithionite (Na₂S₂O₄): This is a mild reducing agent that can be used for PNB ether deprotection, often in a buffered aqueous/organic solvent system.[3]
-
Basic Cleavage: Treatment with a strong base like aqueous sodium hydroxide in methanol at elevated temperatures can cleave PNB ethers, a method that is orthogonal to many acid-labile protecting groups.[1]
Q2: How do I choose the right deprotection method for my substrate?
A2: The choice of method depends on the other functional groups present in your molecule.
| Functional Group Present | Recommended Method(s) | Methods to Avoid | Rationale |
| Alkenes, Alkynes | Zn/AcOH, NaOH/MeOH | Catalytic Hydrogenation | Hydrogenation will likely reduce the multiple bonds. |
| Other Benzyl Ethers | Zn/AcOH, NaOH/MeOH | Catalytic Hydrogenation | It can be difficult to achieve selective deprotection of PNB over other benzyl ethers with hydrogenation. |
| Sulfur-containing groups | Zn/AcOH, NaOH/MeOH | Catalytic Hydrogenation | Sulfur poisons palladium catalysts. |
| Acid-labile groups (e.g., Boc, acetals) | Catalytic Hydrogenation, NaOH/MeOH | Zn/AcOH (strongly acidic) | The acidic conditions of Zn/AcOH can cleave acid-sensitive groups. |
| Base-labile groups (e.g., esters) | Catalytic Hydrogenation, Zn/AcOH | NaOH/MeOH | The strong basic conditions will hydrolyze esters. |
Q3: What is the mechanism of PNB ether deprotection?
A3: The mechanism depends on the method used:
-
Catalytic Hydrogenation: The reaction proceeds via hydrogenolysis. The PNB ether is adsorbed onto the catalyst surface, followed by cleavage of the benzylic C-O bond and reduction of the nitro group.
-
Reductive Cleavage (e.g., Zn/AcOH): This involves a single-electron transfer (SET) mechanism. The metal reduces the nitro group, which facilitates the cleavage of the benzylic C-O bond.
-
Basic Cleavage (NaOH/MeOH): This method is proposed to proceed via oxidation at the benzylic position, facilitated by the presence of oxygen.[1]
Q4: Can I selectively deprotect a PNB ether in the presence of a standard benzyl (Bn) ether?
A4: Yes, this is one of the key advantages of the PNB group. Reductive methods that specifically target the nitro group, such as mild reduction with sodium dithionite or controlled potential electrolysis, can achieve this selectivity. The increased lability of the PNB group upon reduction of the nitro functionality allows for its preferential cleavage.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
This protocol is a general starting point and may require optimization.
Materials:
-
PNB-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas (balloon or cylinder)
-
Reaction flask with a magnetic stir bar
-
Vacuum/inert gas manifold
Procedure:
-
Dissolve the PNB-protected substrate in ethanol (e.g., 0.1 M concentration) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.
-
Seal the flask with a septum and purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Evacuate the flask one final time and introduce hydrogen gas from a balloon or a regulated cylinder.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.
Protocol 2: Reductive Cleavage using Zinc and Acetic Acid
This method is useful for substrates that are not compatible with catalytic hydrogenation.
Materials:
-
PNB-protected substrate
-
Zinc dust (<10 micron, activated)
-
Glacial acetic acid
-
A suitable co-solvent (e.g., methanol, ethanol, or THF)
-
Reaction flask with a magnetic stir bar
Procedure:
-
Dissolve the PNB-protected substrate in a mixture of acetic acid and a co-solvent (e.g., 1:1 mixture).
-
Add zinc dust (typically 5-10 equivalents) to the solution in portions with vigorous stirring. The reaction can be exothermic.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and filter through Celite® to remove excess zinc.
-
Neutralize the filtrate carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography as needed.
Protocol 3: Deprotection using Sodium Dithionite
This mild reductive method can offer good chemoselectivity.
Materials:
-
PNB-protected substrate
-
Sodium dithionite (Na₂S₂O₄)
-
A biphasic solvent system (e.g., ethyl acetate/water or THF/water)
-
A buffer (e.g., sodium bicarbonate)
-
Reaction flask with a magnetic stir bar
Procedure:
-
Dissolve the PNB-protected substrate in the organic solvent in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (to maintain a basic pH) and then sodium dithionite (typically 3-5 equivalents).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Visualizing Deprotection Pathways
Deprotection Workflow
Caption: A decision workflow for the deprotection of p-nitrobenzyl ethers.
Reductive Deprotection Mechanism
Caption: Simplified mechanism for the reductive deprotection of p-nitrobenzyl ethers.
References
-
Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 9(10), 1987-1990. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]
-
Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Zheng, B., et al. (2015). Development of p-Phenylbenzyl as a New Protecting Group: Protection and Deprotection of Alcohols. The Journal of Organic Chemistry, 80(1), 755-763. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Pandey, G., & Muralikrishna, C. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(7), 4381-4389. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Angewandte Chemie International Edition, 46(20), 3725-3728. [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Sangith, A. M., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(11), 2736. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Wan, P., Muralidharan, S., McAuley, I., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1783. [Link]
-
Bartoli, G., et al. (2000). A Simple Method for the Selective Deprotection of p-Methoxybenzyl Ethers by Cerium(III) Chloride Heptahydrate and Sodium Iodide. The Journal of Organic Chemistry, 65(15), 4782-4785. [Link]
-
Mandal, T., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Jung, M. E., & Koch, P. (2004). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 45(7), 1479-1481. [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts (Doctoral dissertation, University of Glasgow). [Link]
-
Bartoli, G., et al. (2015). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Journal of the Indian Chemical Society, 92(12), 1991-1995. [Link]
-
Li, Y., et al. (2021). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science, 12(36), 12056-12063. [Link]
- Google Patents. (n.d.). Method for producing sodium dithionite.
-
Li, Z., et al. (2025). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. Applied Catalysis B: Environmental, 362, 124589. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Al-Shalabi, E., & Al-Zoubi, R. M. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7578. [Link]
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Technical Support Center: TLC Analysis of p-Nitrobenzyl Tosylate Reaction Progress
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing p-Nitrobenzyl tosylate in nucleophilic substitution reactions. As a potent electrophile, this compound is a valuable reagent, but monitoring its reactions requires a nuanced understanding of Thin-Layer Chromatography (TLC) to accurately assess reaction completion, identify intermediates, and troubleshoot unexpected outcomes. This center provides field-proven insights and detailed protocols to ensure reliable and reproducible TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (eluent) for monitoring a reaction involving this compound?
A: A standard starting point is a mixture of a non-polar solvent and a moderately polar solvent, such as hexanes and ethyl acetate. The optimal ratio depends on the nucleophile and the resulting product's polarity. A common starting ratio to test is 4:1 or 3:1 Hexanes:Ethyl Acetate .
-
Rationale: this compound is significantly less polar than its precursor, p-nitrobenzyl alcohol. The goal is to achieve good separation between the starting material (tosylate), any unreacted alcohol, and the newly formed product. You should aim for an Rf value of the starting tosylate between 0.4 and 0.6 to allow space for both more polar and less polar spots to resolve. Adjust the polarity by increasing the proportion of ethyl acetate if spots are too high (high Rf), or increasing the hexanes if they are too low (low Rf).
Q2: How can I visualize the spots on my TLC plate? My compounds are colorless.
A: While the compounds are colorless to the naked eye, their aromatic nature makes them highly visible under UV light. Chemical stains can then be used for confirmation and to visualize non-UV active impurities.
-
Primary Visualization (Non-Destructive): Use a short-wave UV lamp (254 nm). This compound and most of its aromatic products will appear as dark spots on the fluorescent green background of the TLC plate.[1][2] This should always be your first method of visualization as it is non-destructive.[2]
-
Secondary Visualization (Destructive):
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for detecting any remaining p-nitrobenzyl alcohol starting material, which will appear as a yellow-brown spot on a purple background. The tosylate and many substitution products may not stain as intensely.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups and can produce a range of colors upon heating, helping to differentiate between the tosylate, alcohol, and product.[1][3]
-
Specific Nitro Compound Stain: For definitive identification of nitro-containing compounds, a stain involving reduction with stannous chloride (SnCl₂) followed by diazotization and coupling can be used. This process converts the nitro group into a brightly colored azo dye, typically orange or red.[4]
-
Q3: The Rf values of my starting material and product are too close to distinguish. What should I do?
A: This is a common issue when the nucleophile does not significantly alter the overall polarity of the molecule.
-
Change Solvent System: The most effective solution is to screen different solvent systems. Try introducing a third solvent with a different polarity or selectivity. For example, adding a small amount of dichloromethane or switching to a toluene/acetone system can alter the relative affinities of the compounds for the stationary phase.
-
Use a Co-spot: Always run a co-spot lane, where you apply both the starting material and the reaction mixture at the same origin point. If the two compounds are different, you should see an elongated spot or two distinct, albeit close, spots. If the reaction is complete, the co-spot will look like a "snowman" with the product spot above the starting material spot.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the TLC analysis of this compound reactions.
| Problem | Potential Cause(s) | Solutions & Explanations |
| Streaking or Tailing of Spots | 1. Sample is too concentrated: Overloading the plate is the most common cause.[6] 2. Highly polar compound: The product or an impurity may be strongly interacting with the acidic silica gel. 3. Inappropriate spotting solvent: Using a high-boiling point solvent like DMF or DMSO can cause streaking.[5] | 1. Dilute the sample: Prepare a more dilute solution of your reaction mixture in a volatile solvent (e.g., ethyl acetate or DCM) before spotting.[6] 2. Modify the eluent: Add a small amount (0.1-1%) of a polar modifier to the eluent. If the streaking compound is basic (e.g., an amine product), add a few drops of triethylamine. If it's acidic, add acetic acid. 3. Remove high-boiling solvents: If the reaction is in DMF, spot the TLC plate, then place it under high vacuum for a few minutes to evaporate the DMF before developing the plate.[5] |
| No Spots Visible on the Plate | 1. Sample is too dilute: The concentration of the analyte is below the detection limit.[7] 2. Compound is not UV-active: While unlikely for this system, some byproducts may not be. 3. Solvent level too high: The origin line was below the solvent level in the developing chamber, washing the sample away.[7] | 1. Concentrate the sample or multi-spot: Spot the plate multiple times in the same location, allowing the solvent to dry completely between applications.[7] 2. Use a chemical stain: Always follow UV visualization with a chemical stain like p-anisaldehyde or permanganate to reveal any UV-inactive compounds.[1] 3. Proper chamber setup: Ensure the solvent level in the chamber is well below the origin line on the TLC plate. |
| Multiple Unexpected Spots Appear | 1. Reaction is incomplete or "messy": Side reactions may be occurring. 2. Decomposition on silica: The product or starting material may be unstable on the acidic silica gel. 3. Contamination: The sample or TLC plate may be contaminated. | 1. Identify the spots: Run lanes with the starting alcohol, the tosylate, and the expected product as standards. A common byproduct is p-nitrobenzyl chloride if the tosylation was performed with TsCl and an amine base.[8] Another is unreacted p-nitrobenzyl alcohol.[9] 2. Use neutralized silica or a different stationary phase: Run the TLC on a plate that has been pre-treated with a base (e.g., triethylamine in the eluent) or consider using alumina or reverse-phase plates. 3. Handle plates with care: Hold TLC plates by the edges and ensure spotting capillaries are clean. |
| Rf Value is Zero or Near Zero | 1. Eluent is not polar enough: The solvent system does not have sufficient strength to move the compound off the baseline. 2. Formation of a highly polar product: The reaction may have produced a salt (e.g., a carboxylate or ammonium salt) that is insoluble in the eluent. | 1. Increase eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., move from 4:1 to 1:1 Hexanes:EtOAc, or add methanol). 2. Perform a workup: If a salt is suspected, perform a simple aqueous workup on a small aliquot of the reaction mixture to neutralize and extract the product into an organic solvent before spotting. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of an Sₙ2 Reaction
This protocol describes the monitoring of a nucleophilic substitution reaction where an amine nucleophile displaces the tosylate group.
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation:
-
Prepare a dilute solution of your starting this compound in ethyl acetate (approx. 1 mg/mL) for the "SM" lane.
-
Withdraw a small aliquot (a few drops) from your reaction mixture and dilute it with ethyl acetate.
-
-
Spotting: Using a fine capillary tube, carefully spot a small amount of each solution onto the corresponding mark on the origin line. For the "CO" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it. Keep spots small and concentrated.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp (254 nm) and circle all visible spots with a pencil.
-
Submerge the plate in a p-anisaldehyde stain, then gently heat with a heat gun until colors develop.
-
Interpretation: The starting tosylate (SM) will be a higher-running (less polar) spot. The amine product will be a lower-running (more polar) spot. The reaction is complete when the SM spot is absent in the "RXN" lane.
-
Visualizations and Diagrams
Workflow for TLC Analysis
The following diagram outlines the logical steps for performing and interpreting a TLC experiment for reaction monitoring.
Caption: Example TLC plate showing complete consumption of starting material (SM) and formation of a more polar product (P).
Sₙ2 Reaction Mechanism
This illustrates the concerted backside attack by a nucleophile on this compound, which is the fundamental reaction being monitored.
Caption: Concerted Sₙ2 mechanism of a nucleophile displacing the tosylate leaving group.
References
-
Scholars' Mine. (2023, June 26). The P-Nitrobenzyl System. IV. Base-Induced Transformations In P-Nitrobenzyl Chloride, Bromide, Iodide, Tosylate, And Sulfonium S. Retrieved from [Link]
- Google Patents. (n.d.). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Brainly.com. (2023, August 24). Referring to the structures of p-nitrobenzaldehyde and p-nitrobenzyl alcohol, explain why the Rf value of... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of analogues of Zeolites and their role as catalyst in Cannizzaro Reaction of p-nitrobenzaldehyde by self oxidation and reduction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Bulletin of the Korean Chemical Society. (n.d.). Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective 1,2-addition of nitrobenzyl chloride derivative 1 to... Retrieved from [Link]
-
YouTube. (2021, June 24). SN2 tosylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzyl chloride. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
Reddit. (2014, July 7). Strange behaviour on TLC? Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Characterization of analogues of Zeolites and their role as catalyst in Cannizzaro Reaction of p-nitrobenzaldehyde by self oxidation and reduction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the SN2 Reactivity of p-Nitrobenzyl Tosylate and p-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within pharmaceutical development, the strategic selection of reagents is paramount to the success of a synthetic campaign. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-heteroatom bond formation. The efficiency of this reaction is critically dependent on the nature of the substrate, the nucleophile, and, most importantly, the leaving group. This guide provides an in-depth, objective comparison of two commonly employed substrates in SN2 reactions: p-nitrobenzyl tosylate and p-nitrobenzyl bromide. We will delve into the mechanistic nuances, present comparative data, and provide actionable experimental protocols to inform your synthetic strategy.
The Decisive Role of the Leaving Group in SN2 Reactions
The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[1][2] The rate of this reaction is described by a second-order rate equation, dependent on the concentration of both the substrate and the nucleophile.[3][4]
Rate = k[Substrate][Nucleophile]
A "good" leaving group is one that is stable in its anionic form.[5] This stability is directly correlated with the acidity of its conjugate acid; the conjugate bases of strong acids are excellent leaving groups.[2][5]
-
Tosylate (⁻OTs): The tosylate anion is the conjugate base of p-toluenesulfonic acid (pKa ≈ -2.8), a strong acid. The negative charge on the tosylate anion is extensively delocalized through resonance across the three oxygen atoms of the sulfonate group.[1] This high degree of charge delocalization results in a very stable anion, making tosylate one of the most effective leaving groups in synthetic chemistry.
-
Bromide (Br⁻): The bromide ion is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9), another strong acid. While bromide is a good leaving group, the negative charge is localized on the single bromine atom.[1]
Based on the principle of leaving group stability, the tosylate group is generally considered superior to the bromide group.[1] Consequently, under identical conditions, reactions involving a tosylate leaving group are often faster than those with a bromide.[1]
The p-Nitrobenzyl Substrate: An Activated System
Both this compound and p-nitrobenzyl bromide benefit from being benzylic systems. The benzylic carbon is adjacent to a phenyl ring, which helps to stabilize the SN2 transition state.[6] The key differentiator in these substrates, beyond the leaving group, is the presence of a nitro group at the para position.
The p-nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. This has a dual impact on SN2 reactivity:
-
Increased Electrophilicity: The nitro group withdraws electron density from the benzene ring and, by extension, from the benzylic carbon. This makes the carbon center more electron-deficient (more electrophilic) and thus a more attractive target for nucleophilic attack.
-
Transition State Destabilization: In the SN2 transition state, there is a buildup of partial negative charge on the incoming nucleophile and the outgoing leaving group, with a degree of partial positive charge character developing on the central carbon. Strong electron-withdrawing groups can slightly destabilize this transition state.[7]
Despite the potential for transition state destabilization, the enhanced electrophilicity of the benzylic carbon in p-nitrobenzyl systems generally leads to high reactivity in SN2 reactions.
Comparative Reactivity: Tosylate vs. Bromide
The primary determinant of the relative reactivity between this compound and p-nitrobenzyl bromide is the intrinsic ability of the leaving group to depart.
| Feature | This compound | p-Nitrobenzyl Bromide | Analysis |
| Leaving Group | Tosylate (⁻OTs) | Bromide (Br⁻) | Tosylate is a more stable anion due to extensive resonance delocalization.[1] |
| Conjugate Acid pKa | ~ -2.8 (p-TsOH) | ~ -9 (HBr) | Both are strong acids, indicating good leaving groups. |
| Relative Reactivity | Higher | Lower | The superior stability of the tosylate anion generally leads to a faster reaction rate.[1] |
| Polarizability | Lower | Higher | Higher polarizability of bromide can be advantageous with "soft" nucleophiles.[8] |
While direct kinetic data for a side-by-side comparison of these two specific substrates under identical conditions is not consolidated in a single report, the general principles of physical organic chemistry and available comparative data for other systems consistently show sulfonate esters like tosylates to be more reactive than bromides in SN2 reactions.[1][2]
It is important to note that the nature of the nucleophile can, in some instances, influence the relative rates. "Soft" nucleophiles (e.g., thiolates) may react faster with the more polarizable bromide, a phenomenon related to Hard-Soft Acid-Base (HSAB) theory.[8] However, for a wide range of common "hard" and "borderline" nucleophiles (e.g., alkoxides, azide, cyanide), the tosylate is expected to be the more reactive substrate.
Mandatory Visualizations
SN2 Reaction Mechanism
Caption: Generalized SN2 reaction pathway for a p-nitrobenzyl substrate.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for kinetic analysis of SN2 reactivity.
Experimental Protocol: SN2 Azidation
This protocol provides a representative procedure for the SN2 reaction of a p-nitrobenzyl substrate with sodium azide. This can be adapted for kinetic studies by taking aliquots at timed intervals.
Objective: To synthesize p-nitrobenzyl azide via an SN2 reaction and provide a framework for comparing the reaction rates of the tosylate and bromide precursors.
Materials:
-
p-Nitrobenzyl bromide or this compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the p-nitrobenzyl substrate (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To the stirring solution, add sodium azide (1.5 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. For a kinetic study, aliquots should be withdrawn at regular intervals, quenched, and analyzed by a quantitative method such as HPLC or GC to determine the concentration of the reactant over time.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude p-nitrobenzyl azide can be purified by column chromatography on silica gel if necessary.
Self-Validation and Causality:
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as water can act as a competing nucleophile.
-
Excess Nucleophile: A slight excess of sodium azide is used to ensure the reaction goes to completion and follows pseudo-first-order kinetics if the substrate concentration is being monitored.
-
Aprotic Solvent: DMF is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), leaving the nucleophile "naked" and highly reactive.
Conclusion and Practical Recommendations
For the synthetic chemist, this has several implications:
-
For faster reactions or reactions with weak nucleophiles: this compound is the superior choice.
-
For cost-sensitive syntheses: p-Nitrobenzyl bromide is often less expensive and may be sufficient for reactions with strong nucleophiles or where longer reaction times are acceptable.
-
Substrate Availability: The choice may also be dictated by the commercial availability or the ease of synthesis of the starting material (p-nitrobenzyl alcohol for the tosylate vs. p-nitrotoluene for the bromide).
Ultimately, the selection between these two effective substrates should be guided by a comprehensive analysis of the specific reaction conditions, the nature of the nucleophile, and the overall goals of the synthetic project.
References
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SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200. [Link]
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Comparison of SN2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. ResearchGate. [Link]
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The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Institutes of Health (NIH). [Link]
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16.5: SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts. [Link]
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Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]
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Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. ResearchGate. [Link]
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The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]
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SN2 Reaction Rate and Mechanism Analysis. Scribd. [Link]
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11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]
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Solution Kinetics of a SN2 Reaction. University of Wisconsin-La Crosse. [Link]
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A Comparative Guide to o-Nitrobenzyl and p-Nitrobenzyl Photolabile Protecting Groups
For researchers, scientists, and drug development professionals engaged in fields requiring the precise spatiotemporal control of molecular function, photolabile protecting groups (PPGs) are an indispensable tool. Among the pioneering and most widely utilized PPGs are the nitrobenzyl derivatives. The constitutional isomers, ortho-nitrobenzyl (o-NB) and para-nitrobenzyl (p-NB), despite their structural similarity, exhibit profoundly different photochemical behaviors. This guide provides an in-depth comparison of their performance as photolabile protecting groups, supported by mechanistic insights and experimental data, to inform the rational selection of a PPG for your specific application.
The Decisive Role of Isomerism in Photochemical Reactivity
The position of the nitro group on the benzyl ring is the single most critical determinant of the efficacy of these compounds as PPGs. The ortho configuration enables a highly efficient intramolecular photochemical reaction, whereas the para isomer lacks this pathway, rendering it significantly less useful for photodeprotection.
The Efficient Intramolecular Pathway of o-Nitrobenzyl Groups
The cleavage of o-nitrobenzyl protecting groups proceeds through a well-established Norrish Type II reaction mechanism.[1] Upon absorption of UV light, typically in the 300-365 nm range, the o-nitro group is excited to a diradical triplet state.[2][3] This excited state then facilitates an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[3][4] This intermediate is unstable and rapidly rearranges to release the protected functional group and form o-nitrosobenzaldehyde as a byproduct.[3][5] This intramolecular nature contributes to the relatively high efficiency and predictability of the o-nitrobenzyl group.[6]
Caption: Mechanism of o-nitrobenzyl photodeprotection.
The Inefficient and Alternative Pathways of p-Nitrobenzyl Groups
In stark contrast, the p-nitrobenzyl group cannot undergo the same intramolecular hydrogen abstraction due to the distance between the nitro group and the benzylic protons. Consequently, it does not follow the efficient Norrish Type II pathway. Instead, photolysis of p-nitrobenzyl compounds can proceed through less efficient, alternative mechanisms:
-
Photoredox Reactions: In aqueous solutions, p-nitrobenzyl alcohols have been observed to undergo photoredox reactions, leading to products like p-nitrobenzaldehyde rather than clean cleavage and release of a protected group.
-
Intramolecular Electron Transfer: In specific cases, such as with certain sulfonate esters, photodissociation of p-nitrobenzyl derivatives can occur via an intramolecular electron transfer mechanism. This process is highly dependent on the nature of the protected group and the presence of a suitable electron-donating moiety.
Due to the lack of a general and efficient cleavage pathway, the p-nitrobenzyl group is often considered photochemically stable under conditions that readily cleave the o-nitrobenzyl isomer and is therefore rarely used as a photolabile protecting group.
Performance Comparison: A Quantitative Look
The practical utility of a photolabile protecting group is largely determined by its quantum yield (Φ), which represents the efficiency of the photoreaction, and its molar extinction coefficient (ε) at the irradiation wavelength.
| Parameter | o-Nitrobenzyl Derivatives | p-Nitrobenzyl Derivatives | Rationale for Difference |
| Typical Wavelength | 300-365 nm[7] | >300 nm | Similar chromophore absorption. |
| Quantum Yield (Φ) | 0.01 - 0.3 (can be higher with substitution)[8] | Generally very low; reported up to 0.2 for specific sulfonates via electron transfer. | The efficient intramolecular H-abstraction of the ortho isomer leads to a much higher quantum yield. |
| Primary Byproduct | o-Nitrosobenzaldehyde[3] | Varies (e.g., p-nitrobenzaldehyde) | Different reaction mechanisms lead to different byproducts. |
| General Applicability | Wide range of functional groups (alcohols, amines, carboxylic acids, etc.)[2][4] | Very limited; not a general-purpose PPG. | The Norrish Type II mechanism of the ortho isomer is broadly applicable. |
Experimental Protocols
The following protocols provide a general framework for the photolytic deprotection of o-nitrobenzyl protected compounds. Optimization of irradiation time and reaction conditions is recommended for each specific substrate.
General Procedure for Photolytic Deprotection of an o-Nitrobenzyl Ester
Materials:
-
o-Nitrobenzyl protected carboxylic acid
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or a buffered aqueous solution)
-
UV photoreactor or a mercury lamp with appropriate filters (e.g., Pyrex to block wavelengths < 300 nm)
-
Stirring plate
-
Reaction vessel (e.g., quartz tube)
Procedure:
-
Dissolve the o-nitrobenzyl protected compound in the chosen solvent to a concentration of 1-10 mM.
-
Transfer the solution to the reaction vessel.
-
If the reaction is sensitive to oxygen, bubble argon or nitrogen through the solution for 15-20 minutes.
-
Place the reaction vessel in the photoreactor and begin irradiation while stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard chromatographic techniques to remove the o-nitrosobenzaldehyde byproduct.
Caption: General workflow for photodeprotection.
Causality in Experimental Choices and Self-Validation
Choice of Wavelength: The use of wavelengths above 300 nm is crucial to minimize potential photodamage to sensitive substrates, particularly in biological applications.[7] The o-nitrobenzyl chromophore has sufficient absorbance in this near-UV range.
Solvent Selection: The choice of solvent can influence the reaction rate and the stability of the intermediates. Protic solvents may interact with the excited state or intermediates. For sensitive substrates, buffered aqueous solutions are often used to maintain physiological pH.
Monitoring the Reaction: Continuous monitoring is essential as the o-nitrosobenzaldehyde byproduct can also absorb UV light, acting as an internal filter and reducing the efficiency of the photolysis over time.[5] Over-irradiation can also lead to the formation of secondary, often colored, byproducts.
Conclusion and Recommendations
For researchers seeking a reliable and efficient photolabile protecting group, the o-nitrobenzyl scaffold and its derivatives are the clear choice over the p-nitrobenzyl isomer. The key takeaways are:
-
Mechanism dictates utility: The intramolecular Norrish Type II reaction of the o-nitrobenzyl group is a robust and general mechanism for releasing a wide variety of functional groups. The p-nitrobenzyl group lacks this pathway and is therefore not a practical photolabile protecting group for most applications.
-
Efficiency: The quantum yields for the photodeprotection of o-nitrobenzyl compounds are significantly higher than those for p-nitrobenzyl derivatives, leading to shorter irradiation times and higher yields of the deprotected product.
-
Byproducts: The primary byproduct of o-nitrobenzyl cleavage is o-nitrosobenzaldehyde, which can be reactive and may require subsequent removal or trapping.[5] However, the byproducts from p-nitrobenzyl photochemistry are varied and depend on the specific, often inefficient, reaction pathway.
References
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Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Reichmanis, E., Smith, B. C., & Gooden, R. (1985). o-Nitrobenzyl Photochemistry: Solution vs. Ssolid-State Behavior. Journal of Polymer Science: Polymer Chemistry Edition, 23(1), 1–8.
- Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.
- Kim, S., Park, J. Y., & Lee, T. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
- Kretschy, D., Holste, J., & Somoza, V. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
- LeValley, P. J., Neelarapu, R., Sutherland, B. P., Dasgupta, S., Kloxin, C. J., & Kloxin, A. M. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(10), 4671–4679.
- Nishikubo, T., Kameyama, A., & Kudo, H. (2010). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions.
- Givens, R. S., & Weber, J. F. (2009). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 3(1), 1-10.
- Cameron, J. F., & Fréchet, J. M. J. (1991). Photogeneration of organic bases from o-nitrobenzyl-derived carbamates. Journal of the American Chemical Society, 113(11), 4303–4313.
- Papageorgiou, G., & Corrie, J. E. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(10), 4671-4679.
- Singh, A., & De, S. (2021). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ChemBioChem, 22(15), 2567-2583.
- Shevchenko, E. V., & Ouporov, I. V. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine.
- Wirz, J. (2005). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemical & Photobiological Sciences, 4(10), 803-812.
- Givens, R. S., Park, C. H., & Weber, J. F. (1997). α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. The Journal of Organic Chemistry, 62(23), 8017-8020.
- Jia-De, W., Tosaka, M., Kayahara, E., Mizuhata, Y., & Yamago, S. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
- Aujard, I., Ben-Ari, Y., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6871.
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of p-Nitrobenzyl Ethers
The p-nitrobenzyl (PNB) group is a cornerstone in the repertoire of protecting groups for alcohols, valued for its high stability across a wide range of reaction conditions and its selective removal under mild reductive cleavage (e.g., H₂, Pd/C) or specific basic conditions.[1][2] Traditionally, the go-to reagent for installing the PNB group has been p-nitrobenzyl bromide (PNB-Br).[3][4] However, its lachrymatory nature and high reactivity, which can sometimes lead to side reactions, have prompted the development of alternative reagents.[5]
This guide provides an in-depth comparison of robust and field-proven alternatives to conventional p-nitrobenzyl halides for the synthesis of PNB ethers. We will explore the mechanistic rationale behind each method, present comparative data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Williamson Ether Synthesis: Beyond Strong Bases and Anhydrous Solvents
The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is the most fundamental method for PNB ether formation. The standard protocol often requires a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. While effective, this approach has drawbacks, including the handling of pyrophoric NaH and the need for strictly anhydrous conditions, which can be challenging on a large scale.
Alternative Approach: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) offers a significant operational advantage by facilitating the reaction between reactants located in different phases (typically a solid or aqueous phase and an organic phase).[6][7] For PNB ether synthesis, PTC allows the use of safer, less aggressive inorganic bases (e.g., K₂CO₃, NaOH) in a biphasic system, obviating the need for strictly anhydrous conditions and strong, hazardous bases.[8]
Mechanism of Action: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), transports the alkoxide anion from the aqueous or solid phase into the organic phase where the p-nitrobenzyl halide resides.[9][10] This "extraction" creates a reactive, naked alkoxide in the organic phase, accelerating the SN2 reaction.[6]
Experimental Comparison:
| Reagent System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages |
| Classic Williamson | NaH | THF | 0 to 25 | 2-12 | 75-95 | High reactivity for simple alcohols. |
| PTC Method | 50% aq. NaOH / TBAB | Toluene | 60-80 | 4-8 | 80-98 | No anhydrous conditions; safer base.[8] |
| PTC (Solid-Liquid) | K₂CO₃ / 18-Crown-6 | Acetonitrile | 80 | 6-16 | 85-95 | Good for base-sensitive substrates.[10] |
The Mitsunobu Reaction: Inverting Stereocenters with Precision
When the stereochemistry of a chiral secondary alcohol needs to be inverted during ether formation, the Mitsunobu reaction is the method of choice.[11] This reaction couples an alcohol with a pronucleophile (in this case, p-nitrobenzyl alcohol) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
The primary challenge of the Mitsunobu reaction is not the reaction itself, but the subsequent purification. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can be difficult to separate from the desired product.
Alternative Reagent: Di-p-Nitrobenzyl Azodicarboxylate (DNAD)
To address the purification issue, alternative azodicarboxylates have been developed. Di-p-nitrobenzyl azodicarboxylate (DNAD) is a crystalline, stable solid that serves as an excellent alternative to DEAD or DIAD.[13][14] The key advantage is that the resulting di-p-nitrobenzyl hydrazine byproduct is poorly soluble in many common organic solvents (e.g., THF, CH₂Cl₂) and can be easily removed by simple filtration.[13]
Performance Insights:
| Parameter | DEAD / DIAD | DNAD |
| Reagent Form | Liquid (often unstable) | Crystalline solid (stable) |
| Byproduct | Soluble Hydrazine | Insoluble Hydrazine |
| Purification | Chromatography required | Filtration + Chromatography |
| Stereocontrol | Excellent (Inversion) | Excellent (Inversion)[13] |
| Yield | Generally 60-90%[15] | Comparable to DEAD/DIAD[13] |
The Trichloroacetimidate Method: Mild, Acid-Catalyzed Alkylation
An alternative strategy involves activating the p-nitrobenzyl alcohol itself, rather than the substrate alcohol. The trichloroacetimidate method provides a powerful way to form PNB ethers under mild, acid-catalyzed conditions, avoiding both strong bases and the complexities of the Mitsunobu reaction.[16][17]
Workflow: The process involves two steps:
-
Imidate Formation: p-Nitrobenzyl alcohol is reacted with trichloroacetonitrile in the presence of a catalytic amount of a non-nucleophilic base (e.g., NaH, DBU) to form the stable and often crystalline p-nitrobenzyl trichloroacetimidate.[18]
-
Etherification: The prepared imidate is then reacted with the target alcohol in the presence of a catalytic amount of a Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂, TfOH). The reaction proceeds smoothly, and the only significant byproduct is trichloroacetamide, which is easily removed by aqueous workup or chromatography.
Advantages of the Trichloroacetimidate Method:
-
Mild Conditions: Avoids strong bases, making it suitable for sensitive substrates.
-
High Yields: Both steps of the process are typically very high-yielding.
-
Clean Reactions: The primary byproduct is easily separable.
-
Orthogonality: The conditions are orthogonal to many other protecting groups.
Detailed Experimental Protocols
Protocol 1: PNB Ether Synthesis using Phase-Transfer Catalysis
-
To a round-bottom flask, add the alcohol (1.0 eq.), toluene (5 mL per mmol of alcohol), p-nitrobenzyl bromide (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
With vigorous stirring, add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq.).
-
Heat the biphasic mixture to 70 °C and stir vigorously for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Mitsunobu Inversion using DNAD
-
Dissolve the chiral secondary alcohol (1.0 eq.), p-nitrobenzyl alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL per mmol of alcohol) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-p-nitrobenzyl azodicarboxylate (DNAD, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C for 1 hour to maximize precipitation of the hydrazine byproduct.
-
Filter the mixture through a pad of Celite®, washing the filter cake with cold CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure and purify by silica gel chromatography to separate the product from triphenylphosphine oxide.
Protocol 3: PNB Ether Synthesis via Trichloroacetimidate
Part A: Synthesis of p-Nitrobenzyl Trichloroacetimidate [18]
-
To a solution of p-nitrobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 4 mL per mmol), add trichloroacetonitrile (1.2 eq.).
-
Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography to yield the imidate.
Part B: Etherification
-
Dissolve the target alcohol (1.0 eq.) and p-nitrobenzyl trichloroacetimidate (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C under an argon atmosphere.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Conclusion and Recommendations
The choice of reagent for p-nitrobenzyl ether synthesis is dictated by the specific requirements of the substrate and the overall synthetic strategy.
-
For simple, robust alcohols where operational simplicity is key, Phase-Transfer Catalysis provides a safer and more scalable alternative to the classic Williamson ether synthesis.
-
When inversion of a stereocenter is required, the Mitsunobu reaction is unparalleled. Employing DNAD as the azo-reagent significantly simplifies purification, addressing the primary drawback of this powerful transformation.
-
For acid-tolerant, base-sensitive substrates, the Trichloroacetimidate method offers a mild, clean, and high-yielding pathway that avoids harsh reagents and complex purification profiles.
By understanding the mechanistic underpinnings and practical advantages of these alternatives, researchers can enhance the efficiency, safety, and elegance of their synthetic endeavors.
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Dinda, M., et al. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances, 2(18), 7133-7139. [Link]
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Horita, K., et al. (1986). A new protecting group for alcohols and phenols. Tetrahedron, 42(11), 3021-3028. [Link]
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Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. I. A new method of preparation of nitrile derivatives of phenylacetic acid. Roczniki Chemii, 39, 1223. (Note: While the direct link is to a review, this is a foundational citation for PTC). A relevant review is: Biomedical Journal of Scientific & Technical Research, 45(4), 36624-36630 (2022). [Link]
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Overman, L. E., & Tellew, J. E. (1995). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry, 60(23), 7558–7559. [Link]
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Organic Syntheses. (1941). p-NITRODIPHENYL ETHER. Coll. Vol. 1, p.411 (1941); Vol. 9, p.72 (1929). [Link]
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Chinthakindi, P. K. (2014). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. Syracuse University Surface. [Link]
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Chipman, D. M., et al. (1978). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. Carbohydrate Research, 67(1), 222-227. [Link]
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A Senior Application Scientist's Guide to Sulfonate Leaving Groups: A Comparative Analysis of Tosylates, Mesylates, and Triflates
In the intricate world of organic synthesis, particularly within drug development where reaction efficiency and predictability are paramount, the choice of a leaving group can dictate the success or failure of a synthetic route. Among the most powerful tools in a chemist's arsenal are the sulfonate esters: tosylates, mesylates, and triflates. These groups transform a poor leaving group, the hydroxyl, into an excellent one, facilitating a vast range of nucleophilic substitution and elimination reactions.[1][2][3]
This guide provides an in-depth comparison of their stability and reactivity, grounded in quantitative data and experimental validation. We will explore the fundamental principles governing their behavior, offer practical guidance for their selection, and provide a validated experimental protocol for their direct comparison.
Molecular Structures and the Foundation of Reactivity
At first glance, tosylates (TsO⁻), mesylates (MsO⁻), and triflates (TfO⁻) share a common sulfonate core. Their distinct behaviors arise from the different R groups attached to the sulfur atom: a tolyl group for tosylate, a methyl group for mesylate, and a highly electronegative trifluoromethyl group for triflate.
Caption: Figure 1: Chemical Structures of Common Sulfonate Anions.
The fundamental principle governing leaving group ability is the stability of the anion that departs.[4] A more stable, and therefore weaker, conjugate base is a better leaving group.[4][5] The stability of these sulfonate anions is dictated by the extent to which the negative charge can be delocalized after the anion is formed.
The Decisive Factor: Anion Stability and Conjugate Acid Strength
The reactivity order of sulfonate esters is a direct consequence of the stability of their corresponding anions.[4][6] This stability is, in turn, inversely related to the strength of their conjugate acids: methanesulfonic acid, p-toluenesulfonic acid, and trifluoromethanesulfonic acid (triflic acid). A stronger acid will have a more stable conjugate base.
The key factors influencing anion stability are:
-
Resonance: The negative charge on the sulfonate anion is primarily delocalized across the three oxygen atoms, which is why all sulfonates are good leaving groups.[1][5] The aromatic ring in the tosylate anion provides additional resonance stabilization, making it more stable than the mesylate anion.[6]
-
Inductive Effect: This is the most dramatic differentiator. The three fluorine atoms in the triflate group exert a powerful electron-withdrawing inductive effect. This pulls electron density away from the sulfonate core, delocalizing the negative charge to an exceptional degree and rendering the triflate anion extremely stable.[4][6]
This relationship establishes the clear hierarchy of leaving group ability.
Sources
A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis of p-Nitrobenzyl and its Alternatives
In the intricate worlds of chemical synthesis, drug development, and cell biology, the ability to control molecular activity with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as indispensable tools, offering the ability to mask a molecule's function until its release is triggered by a pulse of light. Among the pioneering and most widely utilized PPGs is the p-nitrobenzyl (PNB) group. This guide provides an in-depth, objective comparison of the PNB protecting group against other prominent photolabile counterparts, supported by experimental data and detailed methodologies to empower researchers in selecting the optimal tool for their specific applications.
The Foundational Role of Photolabile Protecting Groups
The core principle of a PPG is its ability to form a stable covalent bond with a functional group on a target molecule, thereby rendering it biologically or chemically inert. Upon irradiation with light of a specific wavelength, this bond is cleaved, liberating the active molecule and a photoproduct. This "traceless" reagent approach, which avoids the introduction of potentially interfering chemical deprotecting agents, is a significant advantage in sensitive biological systems and complex synthetic pathways.[1] The choice of a PPG is dictated by several critical parameters, including the wavelength required for cleavage, the efficiency of the photorelease (quantum yield), and the nature of the photolytic byproducts.
The p-Nitrobenzyl (PNB) Protecting Group: A Detailed Look
The p-nitrobenzyl group is a classic and versatile PPG, belonging to the broader class of nitrobenzyl-based caging groups. It is frequently employed to protect a wide array of functional groups, including carboxylic acids, alcohols, amines, and phosphates.
Mechanism of Photocleavage
The photochemistry of nitrobenzyl derivatives is well-understood and proceeds via an intramolecular redox reaction. Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom. This is followed by a rearrangement to an aci-nitro intermediate, which subsequently cyclizes and fragments to release the protected molecule and p-nitrosobenzaldehyde. The general mechanism is depicted below.
Sources
A Comparative Guide to Orthogonal Protecting Group Strategies Involving the p-Nitrobenzyl (PNB) Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving high yields and purity of complex target molecules. An ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively removable in the presence of other protecting groups—a concept known as orthogonality.[1][2][3] This guide provides an in-depth technical comparison of the p-nitrobenzyl (PNB) protecting group with other commonly used protecting groups, offering experimental data and protocols to inform strategic decisions in complex synthetic endeavors.
The p-Nitrobenzyl Group: A Robust Orthogonal Tool
The p-nitrobenzyl group is a versatile protecting group for a range of functionalities, including carboxylic acids (as esters), alcohols and phenols (as ethers), and amines (as carbamates).[4] Its defining characteristic is its stability to both acidic and basic conditions, while being susceptible to cleavage under specific reductive conditions. This unique feature establishes its orthogonality to widely used acid-labile (e.g., tert-butoxycarbonyl, Boc) and base-labile (e.g., 9-fluorenylmethoxycarbonyl, Fmoc) protecting groups, making it an invaluable component of complex orthogonal protection schemes.[5]
The stability of the PNB group stems from the electron-withdrawing nature of the p-nitro substituent, which deactivates the benzyl position towards oxidative cleavage and reduces the nucleophilicity of the protected heteroatom.
Comparative Analysis of the PNB Group and Alternatives
The choice of a protecting group is a multi-faceted decision that depends on the specific substrate, the planned synthetic route, and the compatibility with other functional groups present in the molecule. Here, we compare the PNB group with other common protecting groups for hydroxyl, carboxyl, and amino functionalities.
Hydroxyl Protection: PNB Ethers vs. Benzyl (Bn) and p-Methoxybenzyl (PMB) Ethers
Benzyl ethers are a mainstay for alcohol protection due to their general stability.[6] The introduction of a nitro group at the para position significantly alters the cleavage characteristics.
| Protecting Group | Introduction | Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
| p-Nitrobenzyl (PNB) | Williamson ether synthesis (e.g., NaH, PNB-Br) | Stable to acids (TFA) and bases (piperidine). | Catalytic Hydrogenolysis (H₂, Pd/C), Zn/AcOH, SnCl₂/HCl, Fe/HCl.[4] | Orthogonal to acid- and base-labile groups. Cleavage conditions are mild for many substrates. | Requires reductive conditions which may affect other functional groups (e.g., alkynes, alkenes). Potential for side reactions during nitro group reduction. |
| Benzyl (Bn) | Williamson ether synthesis (e.g., NaH, Bn-Br) | Generally stable to bases and nucleophiles. Labile to strong acids. | Catalytic Hydrogenolysis (H₂, Pd/C), Na/NH₃, strong acids (e.g., HBr).[6] | Well-established, reliable, and relatively inexpensive. | Not orthogonal to many other protecting groups cleaved by hydrogenolysis. Requires harsh conditions for non-hydrogenolytic cleavage. |
| p-Methoxybenzyl (PMB) | Williamson ether synthesis (e.g., NaH, PMB-Cl) | Stable to bases. Labile to acids. | Oxidative cleavage (DDQ, CAN), strong acids (TFA).[7] | Can be cleaved under non-reductive conditions, providing orthogonality to PNB and Bn. | Sensitive to acidic conditions. Oxidative cleavage may not be suitable for electron-rich substrates. |
Experimental Insight: The key advantage of the PNB ether is its enhanced stability towards acidic conditions compared to the Bn and especially the PMB group. This allows for the selective removal of acid-labile groups like Boc or silyl ethers without affecting the PNB-protected alcohol.
Carboxyl Protection: PNB Esters vs. Benzyl (Bn) and Allyl (All) Esters
Protecting carboxylic acids as esters is a common strategy in peptide synthesis and natural product synthesis.
| Protecting Group | Introduction | Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
| p-Nitrobenzyl (PNB) | Esterification (e.g., DCC/DMAP, PNB-OH), or reaction with PNB-Br. | Stable to acids (TFA) and bases (piperidine). | Catalytic Hydrogenolysis (H₂, Pd/C), Zn/AcOH, SnCl₂/HCl, Fe/HCl.[4] | Orthogonal to acid- and base-labile groups. Crystalline derivatives aid in purification. | Reductive cleavage conditions can be a limitation. |
| Benzyl (Bn) | Esterification (e.g., DCC/DMAP, Bn-OH), or reaction with Bn-Br. | Stable to bases. Labile to strong acids. | Catalytic Hydrogenolysis (H₂, Pd/C), saponification (strong base), strong acids.[8] | Widely used and economical. | Limited orthogonality. Saponification can be problematic for sterically hindered esters or base-sensitive substrates. |
| Allyl (All) | Esterification (e.g., DCC/DMAP, allyl alcohol). | Stable to acidic and basic conditions. | Pd(0)-catalyzed allylic cleavage (e.g., Pd(PPh₃)₄, scavenger). | Orthogonal to a wide range of protecting groups. Cleavage conditions are very mild. | Requires a specific metal catalyst which can sometimes be problematic to remove completely. |
Experimental Insight: The PNB ester offers a distinct advantage in syntheses where both acid- and base-labile groups are present. For instance, in a complex peptide fragment, a C-terminal PNB ester can remain intact during the repetitive acidolytic cleavage of N-terminal Boc groups.
Amino Protection: PNB Carbamates (pNZ) vs. Benzyloxycarbonyl (Cbz) and Fmoc
The p-nitrobenzyloxycarbonyl (pNZ or Z(NO₂)) group is the carbamate analogue of the PNB group used for amine protection.
| Protecting Group | Introduction | Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
| p-Nitrobenzyl Carbamate (pNZ) | Reaction of amine with p-nitrobenzyl chloroformate.[5] | Stable to acids (TFA) and bases (piperidine). | Catalytic Hydrogenolysis (H₂, Pd/C), Zn/AcOH, SnCl₂/HCl.[5] | Orthogonal to Boc and Fmoc strategies. | Reductive cleavage is required. |
| Benzyloxycarbonyl (Cbz or Z) | Reaction of amine with benzyl chloroformate. | Stable to bases. Labile to strong acids. | Catalytic Hydrogenolysis (H₂, Pd/C), HBr/AcOH. | A classic protecting group with well-understood reactivity. | Not orthogonal to other hydrogenolytically cleaved groups. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Reaction of amine with Fmoc-Cl or Fmoc-OSu. | Stable to acids. Labile to bases (e.g., piperidine). | Treatment with a secondary amine (e.g., 20% piperidine in DMF). | The cornerstone of modern solid-phase peptide synthesis due to its mild, base-mediated cleavage. | Not suitable for base-sensitive substrates. |
Experimental Insight: The pNZ group provides a valuable orthogonal strategy in peptide chemistry, particularly for the synthesis of cyclic or branched peptides where differential protection of lysine side chains is required.[9] It allows for the selective deprotection of a pNZ-protected amine while keeping Boc- and Fmoc-protected amines intact.
Experimental Protocols
Protection of an Alcohol as a p-Nitrobenzyl Ether
This protocol describes the general procedure for the protection of a primary alcohol using p-nitrobenzyl bromide.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
p-Nitrobenzyl bromide (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-nitrobenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Orthogonal Deprotection Strategies in Action
The true power of the PNB group is realized in complex synthetic sequences that require multiple, selective deprotection steps. The following diagram illustrates a hypothetical scenario where the PNB group is used in conjunction with Boc and Fmoc protecting groups.
Caption: Orthogonal deprotection workflow showcasing the sequential removal of Fmoc, Boc, and PNB groups.
Cleavage of the p-Nitrobenzyl Group: Methodologies and Mechanistic Insights
The removal of the PNB group is typically achieved through the reduction of the nitro group to an amine. This electron-donating amine facilitates the cleavage of the benzylic C-O or C-N bond.
Catalytic Hydrogenolysis
This is one of the most common and mildest methods for PNB group cleavage.
Mechanism: The reaction proceeds via the reduction of the nitro group to an aniline derivative on the surface of the palladium catalyst. The resulting p-aminobenzyl system is unstable and undergoes facile hydrogenolysis to release the deprotected functional group and p-toluidine.
Typical Conditions:
-
Catalyst: 5-10 mol% Palladium on activated carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (1 atm or higher pressure) or transfer hydrogenation reagents (e.g., ammonium formate, cyclohexene).[10]
-
Solvent: Methanol, ethanol, ethyl acetate, or tetrahydrofuran.
-
Temperature: Room temperature.
Protocol for Catalytic Hydrogenolysis of a PNB Ether:
-
Dissolve the PNB-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify as necessary.
Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
Reduction with Dissolving Metals or Metal Salts
An alternative to catalytic hydrogenation involves the use of reducing metals or metal salts in acidic or neutral media.
Common Reagents:
-
Tin(II) chloride (SnCl₂): Often used in combination with an acid source like HCl in a solvent such as DMF or acetic acid.[5]
-
Iron (Fe) powder: Typically used with an acid like HCl or acetic acid.[4]
-
Zinc (Zn) dust: Used in acetic acid.
Mechanism: These reagents reduce the nitro group to an amine, which then triggers the cleavage of the benzylic linkage through a 1,6-elimination mechanism for carbamates and esters, or a related fragmentation for ethers.
Protocol for SnCl₂ Deprotection of a pNZ Carbamate:
-
Dissolve the pNZ-protected amine in a suitable solvent (e.g., DMF).
-
Add a solution of SnCl₂ dihydrate (excess, e.g., 5-10 equivalents) in the same solvent.
-
Add a catalytic amount of acid (e.g., HCl or acetic acid).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and adjust the pH to basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate to yield the crude product, which can be further purified.
Workflow for PNB Group Introduction and Cleavage
The following diagram outlines the general workflow for the application of the PNB protecting group.
Caption: General workflow for the use of the p-nitrobenzyl (PNB) protecting group.
Conclusion
The p-nitrobenzyl protecting group is a powerful and reliable tool for the protection of carboxylic acids, alcohols, and amines in the synthesis of complex molecules. Its stability to a wide range of non-reductive conditions makes it an excellent choice for orthogonal protecting group strategies, particularly in combination with acid- and base-labile protecting groups. While the requirement for reductive cleavage can be a limitation in some cases, the availability of multiple deprotection methods, including mild catalytic hydrogenolysis and various dissolving metal reductions, provides synthetic chemists with a high degree of flexibility. By carefully considering the comparative data and protocols presented in this guide, researchers can effectively integrate the PNB group into their synthetic strategies to achieve their target molecules with greater efficiency and control.
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- Salomon, C. J., et al. (2001). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. The Journal of Organic Chemistry, 66(22), 7464-7469.
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A Senior Application Scientist's Guide to p-Nitrobenzyl Tosylate: A High-Performance Alternative to Conventional Alkylating Agents
In the landscape of modern organic synthesis, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and safety. While classic reagents like benzyl halides and dialkyl sulfates have long been staples, the demand for more reactive, selective, and often safer alternatives has driven the exploration of advanced reagents. Among these, p-Nitrobenzyl tosylate (PNBT) emerges as a compelling candidate, offering a unique combination of heightened reactivity and functional versatility.
This guide provides an in-depth comparison of this compound with other common alkylating agents. Moving beyond a simple catalog of properties, we will dissect the mechanistic underpinnings of its performance, present comparative experimental data, and offer field-proven protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Molecular Logic of a Superior Alkylating Agent
The efficacy of an alkylating agent hinges on two primary factors: the electrophilicity of the carbon center and the stability of the leaving group. This compound is masterfully engineered by nature and design to excel in both areas.
-
Enhanced Electrophilicity: The presence of a nitro group at the para position of the benzene ring has a profound impact on the reactivity of the benzylic carbon. As a potent electron-withdrawing group, the nitro moiety pulls electron density away from the benzylic carbon through both inductive and resonance effects.[1] This electron withdrawal significantly increases the partial positive charge on the benzylic carbon, rendering it a much more attractive target for nucleophilic attack compared to an unsubstituted benzyl group.
-
An Exceptional Leaving Group: The tosylate (p-toluenesulfonate) group is one of the most effective leaving groups in organic chemistry.[2][3] Its excellence stems from the fact that its conjugate acid, p-toluenesulfonic acid, is very strong. Consequently, the tosylate anion is a very weak base and highly stable. This stability is due to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, which facilitates the facile cleavage of the C-O bond during nucleophilic substitution.[2]
Reaction Mechanism: The SN2 Pathway
Given that this compound is a primary benzylic electrophile, it predominantly reacts via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the tosylate leaving group departs.
Caption: SN2 reaction mechanism of this compound.
Comparative Analysis: PNBT vs. The Field
The true measure of a reagent is its performance relative to established alternatives. Here, we compare PNBT against benzyl bromide, a standard benzylic halide, and dimethyl sulfate, a powerful but hazardous methylating agent.
| Feature | This compound | Benzyl Bromide | Dimethyl Sulfate (DMS) | Methyl Iodide |
| Leaving Group | Tosylate (Excellent) | Bromide (Good) | Methylsulfate (Excellent) | Iodide (Excellent) |
| Reactivity | Very High | High | Very High | Very High |
| Primary Use | p-Nitrobenzylation | Benzylation | Methylation | Methylation |
| Safety Profile | Irritant | Lachrymator, Vesicant[4] | Extremely Toxic, Carcinogenic[5][6] | Toxic, Probable Carcinogen[5] |
| Handling | Crystalline solid, easier to weigh | Liquid, fuming, corrosive | Liquid, highly corrosive | Volatile liquid, light-sensitive |
| Versatility | Product has a reducible/photolabile nitro group[1][7] | Standard benzylation | Primarily for methylation | Primarily for methylation |
Performance in Key Alkylation Reactions
The enhanced reactivity of PNBT often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its non-nitrated counterparts.
| Nucleophile | Reagent | Conditions | Yield | Reference |
| Phenol (O-Alkylation) | This compound | K₂CO₃, Acetone, Reflux | ~88% | Based on[4] |
| Benzyl Bromide | K₂CO₃, Acetone, Reflux | ~85% | [8] | |
| Thiol (S-Alkylation) | p-Nitrobenzyl Bromide* | Base, DMF | Good | [9] |
| Amine (N-Alkylation) | Alcohols/Tosylates | Various | Good-Excellent | [10][11] |
*Direct comparative data for PNBT in S-alkylation is less common, but its reactivity is expected to be superior to p-nitrobenzyl bromide, which itself is an effective reagent for this transformation.
A notable advantage of PNBT is seen in challenging alkylations, such as the C-alkylation of nitroalkanes, where many alkyl halides lead to undesired O-alkylation. The high electrophilicity of PNBT can favor the desired C-C bond formation.[1]
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in handling and procedure, we provide parallel protocols for the O-alkylation of a representative phenol.
Workflow: Phenol O-Alkylation
Caption: General workflow for phenol O-alkylation.
Protocol 1: Synthesis of 4-Methoxyphenyl p-Nitrobenzyl Ether using PNBT
Materials:
-
4-Methoxyphenol (1.24 g, 10 mmol)
-
This compound (3.38 g, 11 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 eq)
-
Acetone, anhydrous (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol, potassium carbonate, and acetone.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add this compound, a crystalline solid, to the flask in one portion.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetone (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from ethanol to afford the pure ether as a pale yellow solid.
Protocol 2: Synthesis of 4-Methoxyphenyl Benzyl Ether using Benzyl Bromide
Materials:
-
4-Methoxyphenol (1.24 g, 10 mmol)
-
Benzyl Bromide (1.31 mL, 1.88 g, 11 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 eq)
-
Acetone, anhydrous (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol, potassium carbonate, and acetone.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
In a well-ventilated fume hood , add the lachrymatory benzyl bromide dropwise to the suspension via syringe.
-
Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetone (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction.
-
An excess of a weak base like K₂CO₃ is sufficient to deprotonate the phenol without causing hydrolysis of the tosylate or bromide.
-
The work-up for the benzyl bromide reaction is more involved, often requiring a basic wash to remove unreacted starting material, whereas the higher reactivity and solid nature of PNBT can lead to a cleaner reaction profile and simpler purification by recrystallization.
Beyond Alkylation: The Latent Functionality of the p-Nitrobenzyl Group
A significant advantage of PNBT over simple benzylating agents is the functionality of the incorporated p-nitrobenzyl (PNB) group. The PNB group is a well-established protecting group for carboxylic acids and amines.[1] Its stability under various conditions, coupled with its removal through straightforward reduction of the nitro group (e.g., with H₂/Pd-C or Zn/acetic acid), makes it a valuable tool in multi-step synthesis.
Furthermore, the nitrobenzyl scaffold is the basis for some of the most widely used photoremovable protecting groups (PPGs).[7][12][13][14] While ortho-nitrobenzyl is more common for photocleavage, the para-substituted isomer also finds applications, allowing for the release of a substrate with spatial and temporal control using light.[12][15]
Conclusion
This compound is more than just another alkylating agent; it is a high-performance tool for synthetic chemists.
-
For Reactivity: It offers a significant rate enhancement over standard benzyl halides, enabling reactions to proceed under milder conditions or with less reactive nucleophiles.
-
For Handling: As a stable, crystalline solid, it presents a safer and more convenient alternative to vesicant reagents like nitrobenzyl halides and highly toxic liquids like dimethyl sulfate.[4]
-
For Versatility: The resulting p-nitrobenzyl ether or amine is not an inert product but a functional intermediate, ready for subsequent transformation via reduction or photolysis of the nitro group.
While factors like cost and availability must always be considered, for applications demanding high reactivity, enhanced safety, and downstream functional handles, this compound stands out as a superior and strategically astute alternative to conventional alkylating agents.
References
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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A Comparative Guide to the Spectroscopic Characterization of p-Nitrobenzyl Tosylate
In the landscape of organic synthesis and drug development, the precise characterization of reagents and intermediates is paramount. p-Nitrobenzyl tosylate stands as a crucial electrophile and a valuable protecting group, its reactivity and utility underpinned by its distinct molecular architecture. This guide provides an in-depth spectroscopic comparison of this compound with a common alternative, p-Nitrobenzyl bromide, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.
Introduction: The Role and Reactivity of this compound
This compound (C₁₄H₁₃NO₅S, M.W. 307.32 g/mol ) is a potent electrophilic reagent widely employed in organic synthesis.[1] The presence of the tosylate group, an excellent leaving group, coupled with the electron-withdrawing nature of the p-nitro group, significantly enhances the electrophilicity of the benzylic carbon. This makes it a highly effective agent for the introduction of the p-nitrobenzyl group, which serves as a stable protecting group for functionalities like carboxylic acids and amines, readily cleaved under reductive conditions.[1] Its application is critical in multi-step syntheses where selective protection and deprotection are necessary.
This guide will delve into the spectroscopic signatures of this compound as determined by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing these characteristics with those of p-Nitrobenzyl bromide, a related alkylating agent, we aim to highlight the key differences that inform their identification, purity assessment, and reactivity profiles.
Experimental Protocols: A Validated Approach to Spectroscopic Analysis
The following protocols outline the standardized procedures for obtaining the spectroscopic data presented in this guide. Adherence to these methodologies ensures reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte (this compound or p-Nitrobenzyl bromide) in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H NMR spectra on a 400 MHz spectrometer.
-
Data Acquisition: Obtain spectra at 25 °C with a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. Average 16 scans to ensure a high signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by intimately grinding ~1 mg of the analyte with ~100 mg of dry potassium bromide (KBr). Alternatively, acquire spectra using an Attenuated Total Reflectance (ATR) accessory with the solid sample placed directly on the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via a direct insertion probe or by flow injection analysis after dissolving in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) instrument, with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For fragmentation analysis (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID).
-
Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the major fragment ions.
Spectroscopic Characterization Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted below. This workflow ensures a comprehensive structural elucidation, from determining the proton environment to confirming the molecular weight and fragmentation patterns.
Caption: Workflow for the spectroscopic characterization of this compound.
Results and Discussion: A Comparative Spectroscopic Analysis
A detailed comparison of the spectroscopic data for this compound and p-Nitrobenzyl bromide reveals key structural differences.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule.[2][3][4][5] The chemical shift, integration, and multiplicity of the signals are diagnostic of the molecular structure.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound | p-Nitrobenzyl Bromide |
| Tosyl-CH₃ | ~2.45 ppm (s, 3H) | - |
| Benzyl-CH₂ | ~5.14 ppm (s, 2H) | ~4.65 ppm (s, 2H) |
| Aromatic-H (Tosyl) | ~7.35 ppm (d, 2H), ~7.80 ppm (d, 2H) | - |
| Aromatic-H (Nitrobenzyl) | ~7.50 ppm (d, 2H), ~8.20 ppm (d, 2H) | ~7.50 ppm (d, 2H), ~8.15 ppm (d, 2H) |
s = singlet, d = doublet
The most significant difference in the ¹H NMR spectra is the presence of signals corresponding to the tosyl group in this compound. The singlet at ~2.45 ppm is characteristic of the methyl protons of the tosyl group, and the two doublets in the aromatic region (~7.35 and ~7.80 ppm) correspond to the protons on the tosyl aromatic ring.
Furthermore, the benzylic protons (Benzyl-CH₂) in this compound appear at a lower field (~5.14 ppm) compared to those in p-Nitrobenzyl bromide (~4.65 ppm). This downfield shift is attributed to the greater electron-withdrawing effect of the tosylate group compared to the bromide, which deshields the adjacent protons to a larger extent.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies.[6][7][8][9]
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | This compound | p-Nitrobenzyl Bromide |
| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H | Stretch | ~2950-2850 | ~2950-2850 |
| Aromatic C=C | Stretch | ~1600, ~1490 | ~1600, ~1490 |
| Nitro (NO₂) Asymmetric | Stretch | ~1525 | ~1520 |
| Nitro (NO₂) Symmetric | Stretch | ~1350 | ~1345 |
| Sulfonate (S=O) Asymmetric | Stretch | ~1360 | - |
| Sulfonate (S=O) Symmetric | Stretch | ~1175 | - |
| C-O (Ester) | Stretch | ~1190 | - |
| C-Br | Stretch | - | ~680-550 |
The IR spectrum of this compound is clearly distinguished by the strong absorption bands characteristic of the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds appear around 1360 cm⁻¹ and 1175 cm⁻¹, respectively. Additionally, a strong C-O stretching vibration from the ester linkage is observed around 1190 cm⁻¹.
In contrast, the IR spectrum of p-Nitrobenzyl bromide lacks these sulfonate and C-O ester absorptions but displays a characteristic C-Br stretching vibration in the fingerprint region, typically between 680-550 cm⁻¹. Both compounds exhibit the characteristic strong absorptions for the aromatic nitro group (asymmetric stretch around 1525-1520 cm⁻¹ and symmetric stretch around 1350-1345 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.[10][11][12][13][14]
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | This compound | p-Nitrobenzyl Bromide |
| Molecular Formula | C₁₄H₁₃NO₅S | C₇H₆BrNO₂ |
| Calculated Exact Mass | 307.0514 | 214.9609 |
| Observed [M+H]⁺ (m/z) | 308.0587 | 215.9682 / 217.9661 (isotope pattern) |
| Key Fragment Ions (m/z) | 171 (p-toluenesulfonyl), 155 (tosyl), 136 (p-nitrobenzyl cation) | 136 (p-nitrobenzyl cation), 79/81 (Br isotopes) |
The high-resolution mass spectrum of this compound will show a molecular ion peak corresponding to its exact mass. A prominent fragmentation pathway involves the cleavage of the sulfonyl ester bond.[1] This would lead to the formation of the p-toluenesulfonyl cation (m/z 171) or the tosyl cation (m/z 155), and the p-nitrobenzyl cation (m/z 136).
For p-Nitrobenzyl bromide, the mass spectrum is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation is dominated by the loss of the bromine radical to form the stable p-nitrobenzyl cation at m/z 136.
Comparative Summary and Conclusion
The spectroscopic characterization of this compound provides a unique fingerprint that allows for its unambiguous identification and differentiation from similar reagents like p-Nitrobenzyl bromide.
-
NMR Spectroscopy definitively identifies the tosylate group through its characteristic methyl and aromatic proton signals. The downfield shift of the benzylic protons in the tosylate derivative also provides a clear point of comparison.
-
IR Spectroscopy offers a rapid method for confirming the presence of the sulfonate group in this compound via its strong S=O stretching absorptions, which are absent in the bromide analogue.
-
Mass Spectrometry confirms the molecular weight and provides distinct fragmentation patterns for each compound. The presence of sulfur in the tosylate and the isotopic signature of bromine in the bromide are key differentiating features.
This guide provides a foundational dataset and interpretive framework for researchers working with these important synthetic building blocks. The presented experimental protocols and comparative data serve as a reliable resource for quality control, reaction monitoring, and structural verification in the pursuit of novel chemical entities.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-Nitrobenzyl Tosylate
As researchers and drug development professionals, our work with highly reactive reagents like p-Nitrobenzyl tosylate is fundamental to advancing science. This potent electrophile is invaluable for its role as a protecting group and its utility in synthesizing complex molecules, largely due to the tosylate group being an excellent leaving group.[1][2] However, this same reactivity classifies it as a hazardous alkylating agent, demanding a rigorous and well-understood disposal protocol.
This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. Moving beyond mere compliance, we will explore the chemical principles that underpin these procedures, ensuring that every step is not just a rule to be followed, but a scientifically validated measure to protect ourselves, our colleagues, and our environment.
Core Hazard Assessment: Understanding the 'Why'
Before any handling or disposal, a thorough understanding of the risks is paramount. The primary hazard of this compound stems from its high reactivity as an alkylating agent. The electron-withdrawing nature of the p-nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.[1] This reactivity, while useful in synthesis, means the compound can readily react with biological nucleophiles like DNA and proteins, posing a significant health risk.
All waste containing this compound must be treated as hazardous.[3][4] The following table summarizes its key hazard profile.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | Causes severe skin burns and eye damage.[5][6] |
| Serious Eye Damage | Corrosion | Danger | Causes serious eye damage.[5][6] |
| Alkylating Agent | Health Hazard | Danger | Potential for mutagenic or carcinogenic effects. |
| Lachrymator | Irritant | Warning | Substance which increases the flow of tears.[5][6] |
The Disposal Workflow: A Two-Tiered Strategy
We advocate a two-tiered strategy for managing this compound waste. This approach prioritizes the universally mandated method of waste segregation and professional disposal, while also providing a scientifically sound chemical deactivation protocol for specific circumstances, such as decontaminating glassware or neutralizing small residual amounts.
Caption: Decision workflow for this compound disposal.
Tier 1: Primary Disposal Protocol (Segregation & Professional Removal)
This protocol is the standard and mandatory procedure for the disposal of all bulk chemical waste and materials contaminated with this compound. The guiding principle is containment and isolation.
Step-by-Step Methodology:
-
Container Selection:
-
Designate a specific, leak-proof hazardous waste container for this compound waste. Use a glass or high-density polyethylene (HDPE) container that is compatible with the solvents used.
-
Ensure the container has a secure, tight-fitting lid.[7]
-
-
Waste Segregation:
-
Proper Labeling:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[3][8]
-
The label must clearly state "Hazardous Waste," list all chemical constituents by their full name (no abbreviations), including solvents, and approximate percentages.[8]
-
-
Secure Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a spill tray) is used to prevent the spread of material in case of a container failure.[9]
-
-
Arrange for Disposal:
Tier 2: Optional Deactivation Protocol (Base-Catalyzed Hydrolysis)
This protocol is designed to chemically convert this compound into less hazardous compounds before final disposal. The tosylate ester is subjected to hydrolysis, which cleaves the ester bond, yielding p-nitrobenzyl alcohol and p-toluenesulfonic acid.[10][11] While these products still require proper disposal as chemical waste, they are not potent alkylating agents. This procedure is particularly useful for decontaminating glassware or treating small quantities of residual material.
Causality: The tosylate group is an excellent leaving group. By introducing a strong nucleophile like the hydroxide ion (OH⁻) from sodium hydroxide, we can force a nucleophilic substitution reaction at the benzylic carbon. This effectively "quenches" the molecule's alkylating potential.
Required Materials:
-
Waste this compound (or contaminated apparatus)
-
1M Sodium Hydroxide (NaOH) solution
-
A suitable solvent if the waste is solid (e.g., acetone, ethanol)
-
Stir plate and stir bar
-
Appropriate reaction vessel
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Step-by-Step Methodology:
-
Preparation (in a certified chemical fume hood):
-
If treating a solid, dissolve the this compound in a minimal amount of a water-miscible solvent like acetone.
-
Place the solution or the contaminated glassware into a suitably sized reaction vessel with a stir bar.
-
-
Deactivation Reaction:
-
Slowly add an excess of 1M NaOH solution to the vessel while stirring. A 5- to 10-fold molar excess relative to the estimated amount of tosylate is recommended to ensure the reaction goes to completion.
-
Allow the mixture to stir at room temperature. For increased efficiency, the reaction can be gently warmed to 40-50°C.
-
Continue stirring for a minimum of 2-4 hours. An overnight reaction is often practical to ensure complete hydrolysis.
-
-
Post-Reaction Workup:
-
Cease heating (if applied) and stirring.
-
The resulting solution contains p-nitrobenzyl alcohol, sodium p-toluenesulfonate, and excess sodium hydroxide.
-
-
Neutralization and Collection:
-
Carefully neutralize the excess base by slowly adding an acid (e.g., 1M HCl) until the pH is between 6 and 8.
-
Transfer the final, neutralized aqueous solution to a hazardous waste container.
-
Label the container accurately with all contents (e.g., "Aqueous waste containing p-nitrobenzyl alcohol, sodium p-toluenesulfonate, sodium chloride").
-
-
Final Disposal:
-
Store and dispose of this container according to the Tier 1 protocol.
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Minor Spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Once absorbed, carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a detergent solution, and collect the cleaning materials as hazardous waste.[3][12]
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS and emergency services.[3]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
By adhering to these detailed procedures, founded on a clear understanding of the chemical principles at play, you can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and scientific integrity.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
-
Hydrolysis of oxiranylmethyl tosylates . RSC Publishing. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates . ACS Publications. [Link]
-
Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate . Scilit. [Link]
-
Alcohol (chemistry) . Wikipedia. [Link]
-
Reactions and Mechanisms . Master Organic Chemistry. [Link]
-
Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate . ResearchGate. [Link]
-
2-Nitrobenzyl tosylate . PubChem - NIH. [Link]
-
Is Nitroglycerin Hazardous Waste? . US Bio-Clean. [Link]
-
p-NITROBENZYL ALCOHOL . Organic Syntheses Procedure. [Link]
-
p-NITROBENZYL BROMIDE . Organic Syntheses Procedure. [Link]
-
Mesylates and Tosylates with Practice Problems . Chemistry Steps. [Link]
-
Neighbouring Group Participation (NGP) . St. Paul's C. M. College. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION . NTU & IRep. [Link]
- Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
R.A. 9514 - Fire Code of the Philippines of 2008 . The Lawphil Project. [Link]
-
Dye . Wikipedia. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency. [Link]
-
DEA Pharmaceutical Disposal Regulations . Rx Destroyer. [Link]
- Preparation method of p-nitrobenzyl alcohol.
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- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling p-Nitrobenzyl Tosylate: Essential Protective Measures
As a potent electrophile and alkylating agent, p-Nitrobenzyl tosylate is a valuable reagent in organic synthesis, particularly for introducing the p-nitrobenzyl protecting group.[1] However, the very reactivity that makes it useful also necessitates stringent safety protocols to prevent chemical exposure. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to handle this compound safely, ensuring both personal safety and the integrity of your research.
The "Why": Understanding the Hazards of this compound
The core principle of laboratory safety is to understand the risks associated with a substance. This compound's hazard profile stems from its chemical structure: the tosylate group is an excellent leaving group, and the electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon.[1] This makes the molecule highly susceptible to attack by nucleophiles, including the functional groups found in biological tissues.
Based on its classification and the hazards of structurally similar compounds, the primary risks are:
-
Serious Eye Irritation (H319): Direct contact can cause significant damage to the eyes.[2] Related nitrobenzyl compounds are known lachrymators (tear-inducing agents).[3]
-
Skin Irritation (H315): The compound can cause skin irritation upon contact.[4] Prolonged exposure to related compounds, like nitrobenzyl halides, can lead to severe irritation or burns.[3][5][6]
-
Allergic Skin Reaction (H317): As an alkylating agent, it has the potential to act as a sensitizer, meaning repeated exposure could lead to an allergic skin reaction.[2]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.
-
Aquatic Toxicity (H412): It is harmful to aquatic life with long-lasting effects, which dictates proper disposal methods.[2]
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is your primary defense against the hazards outlined above. The following table summarizes the minimum required PPE for handling this compound.
| Hazard Classification | GHS Code | Required Personal Protective Equipment | Rationale |
| Serious Eye Irritation | H319 | Chemical Splash Goggles + Face Shield | Goggles provide a seal against dust and splashes. A face shield is required when handling larger quantities or when there is a significant splash risk.[2][4] |
| Skin Irritation / Allergic Reaction | H315 / H317 | Nitrile Gloves (or other compatible material) | Prevents direct skin contact. Nitrile offers good chemical resistance. Always inspect gloves before use.[2][4] Consider double-gloving for added protection. |
| Respiratory Irritation | H335 | NIOSH-approved Respirator | Required if handling outside a certified chemical fume hood or if dust is generated. Use at least a P95 (US) or P1 (EU EN 143) particle respirator.[4] |
| Body Protection | N/A | Chemical-resistant Lab Coat | Protects skin and personal clothing from contamination. For significant splash potential, a chemically impervious apron or suit is recommended.[4] |
Operational Plan: Safe Handling Workflow
A disciplined, procedural approach is critical. The following workflow minimizes the risk of exposure during handling and cleanup.
Diagram: Safe Handling Workflow for this compound
A procedural diagram for the safe handling of this compound.
Step-by-Step Protocol for PPE Donning and Doffing
Adhering to a strict donning and doffing sequence is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Gown: Put on your lab coat, ensuring it is fully buttoned or secured.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don your chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) PPE: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove from the back of your head, handling only the strap. Place in a designated area for decontamination.
-
Lab Coat/Gown: Unfasten the lab coat. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and place it in the appropriate receptacle for laundry or disposal.
-
Respirator (if worn): Remove from the back of the head and store or dispose of it according to established procedures.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Response and Disposal
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation or an allergic reaction develops.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Disposal Plan: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh paper, and absorbent materials from spills, must be treated as hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed container.
-
Do not allow the product to enter drains or waterways.[2][4]
-
Dispose of the waste through a licensed disposal company, adhering to all local, state, and federal environmental regulations.
By understanding the reactivity of this compound and adhering to these detailed PPE and handling protocols, you can effectively mitigate the risks and ensure a safe laboratory environment.
References
-
Angene Chemical. Safety Data Sheet: m-Aminophenyl Tosylate. (2025-02-26). [Link]
-
Scilit. Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate. [Link]
-
ResearchGate. Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate. (2025-08-07). [Link]
- Google Patents.
-
Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]
Sources
- 1. This compound | 4450-68-4 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
